4-Methylterbinafine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRQBRLTBNAKG-AAGWESIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877265-33-3 | |
| Record name | N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877265-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylterbinafine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLTERBINAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methylterbinafine Hydrochloride
Foreword: Understanding 4-Methylterbinafine in Context
4-Methylterbinafine hydrochloride is a close structural analog of the potent antifungal agent Terbinafine.[1] Chemically designated as (2E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]-hept-2-en-4-yn-1-amine hydrochloride, it is primarily recognized as a process-related impurity in the industrial synthesis of Terbinafine hydrochloride, specifically designated as European Pharmacopoeia (EP) Impurity D.[2][3] The presence of this impurity typically arises from the use of 4-methylnaphthalene-contaminated naphthalene in the synthesis of the key intermediate, N-methyl-1-naphthalenemethanamine.[2] A thorough understanding of its synthesis is therefore critical for drug development professionals and researchers focused on the purity, efficacy, and safety of Terbinafine-based antifungal therapies. This guide provides a detailed, scientifically-grounded exposition of a plausible and robust synthetic pathway for 4-Methylterbinafine hydrochloride, drawing upon established methodologies for Terbinafine and its analogs.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-Methylterbinafine hydrochloride is predicated on a convergent approach, wherein two key fragments are synthesized independently and subsequently coupled to form the final molecular scaffold. This strategy offers significant advantages in terms of efficiency and purification of intermediates. The two primary synthons are:
-
N,4-dimethyl-1-naphthalenemethanamine (The "Naphthalene Moiety"): This intermediate provides the substituted naphthalene core of the target molecule.
-
(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (The "Allylic Side Chain"): This C7 fragment contains the crucial allylic chloride and the tert-butylacetylene group characteristic of the allylamine class of antifungals.
The final step involves the nucleophilic substitution of the allylic chloride by the secondary amine of the naphthalene moiety, followed by salt formation with hydrochloric acid to yield the target compound.
Caption: Convergent synthesis pathway for 4-Methylterbinafine hydrochloride.
Part 1: Synthesis of the Naphthalene Moiety (N,4-dimethyl-1-naphthalenemethanamine)
The synthesis of this key intermediate begins with 4-methylnaphthalene and proceeds through a chloromethylation, formylation, and subsequent hydrolysis.
Step 1.1: Chloromethylation of 4-Methylnaphthalene
The initial step involves the introduction of a chloromethyl group onto the 1-position of 4-methylnaphthalene. This is a variation of the Blanc chloromethylation reaction.
-
Reaction: 4-Methylnaphthalene + Formaldehyde + HCl → 1-Chloromethyl-4-methylnaphthalene
-
Rationale: This electrophilic aromatic substitution is directed to the highly activated alpha-position of the naphthalene ring. The use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) generates the chloromethyl cation (+CH₂Cl) as the electrophile.
Step 1.2: Formylation and Amination
The resulting 1-chloromethyl-4-methylnaphthalene is then reacted with an amine source to introduce the N-methylamino group. A common industrial approach for the analogous terbinafine intermediate involves a two-step process via formylation.
-
Reaction: 1-Chloromethyl-4-methylnaphthalene + Methylformamide → N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide
-
Rationale: This step avoids the direct use of methylamine gas, which can be challenging to handle on a large scale. Methylformamide serves as a convenient and safer source of the methylamino group.
Step 1.3: Hydrolysis to the Secondary Amine
The formamide intermediate is then hydrolyzed under acidic conditions to yield the desired secondary amine.
-
Reaction: N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide + H₂O/H⁺ → N,4-dimethyl-1-naphthalenemethanamine + Formic Acid
-
Rationale: Acid-catalyzed hydrolysis cleaves the formyl group, liberating the free secondary amine which is crucial for the subsequent coupling reaction.[4]
Caption: Workflow for the synthesis of the naphthalene moiety.
Part 2: Synthesis of the Allylic Side Chain ((E)-1-chloro-6,6-dimethyl-2-hepten-4-yne)
This side chain is constructed from tert-butylacetylene and acrolein. The stereochemistry of the double bond is critical and is established in the final chlorination step.
Step 2.1: Formation of the Acetylide
The synthesis begins with the deprotonation of tert-butylacetylene to form a nucleophilic acetylide.
-
Reaction: tert-Butylacetylene + n-Butyllithium → Lithium tert-butylacetylide + Butane
-
Rationale: n-Butyllithium is a strong base capable of deprotonating the terminal alkyne. This reaction is typically carried out at low temperatures (e.g., -70°C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions.[5] Alternatively, a Grignard reagent such as ethylmagnesium bromide can be used.[5]
Step 2.2: Reaction with Acrolein
The acetylide then undergoes a nucleophilic attack on the carbonyl carbon of acrolein.
-
Reaction: Lithium tert-butylacetylide + Acrolein → 6,6-dimethylhept-1-en-4-yn-3-ol
-
Rationale: This reaction forms the carbon skeleton of the side chain and introduces a hydroxyl group, which will be the leaving group in the subsequent substitution reaction.[5]
Step 2.3: Allylic Rearrangement and Chlorination
The final step in the side-chain synthesis is the conversion of the alcohol to the allylic chloride. This is a crucial step that also establishes the desired (E)-stereochemistry of the double bond.
-
Reaction: 6,6-dimethylhept-1-en-4-yn-3-ol + Thionyl Chloride (SOCl₂) → (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne
-
Rationale: The reaction with thionyl chloride proceeds via an SNi' mechanism (Substitution Nucleophilic internal with allylic rearrangement). This concerted mechanism favors the formation of the thermodynamically more stable (E)-isomer.
Part 3: Final Coupling and Hydrochloride Salt Formation
Step 3.1: Nucleophilic Substitution
The two synthesized fragments are coupled via a nucleophilic substitution reaction.
-
Reaction: N,4-dimethyl-1-naphthalenemethanamine + (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne → 4-Methylterbinafine (free base)
-
Rationale: The secondary amine of the naphthalene moiety acts as a nucleophile, displacing the chloride from the allylic side chain. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the HCl generated.[6][7] The use of a polar aprotic solvent such as dimethylformamide (DMF) or simply water can facilitate this reaction.[6][7]
Step 3.2: Hydrochloride Salt Formation
The final step is the conversion of the free base to the more stable and water-soluble hydrochloride salt.
-
Reaction: 4-Methylterbinafine (free base) + HCl → 4-Methylterbinafine hydrochloride
-
Rationale: The free base is dissolved in a suitable organic solvent (e.g., acetone or ethyl acetate), and a solution of hydrochloric acid is added.[8] The hydrochloride salt precipitates out of the solution and can be isolated by filtration. This process also serves as a final purification step.
Experimental Protocols
Protocol 1: Synthesis of N,4-dimethyl-1-naphthalenemethanamine
-
Chloromethylation: To a stirred solution of 4-methylnaphthalene (1.0 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid, slowly bubble hydrogen chloride gas at room temperature. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with toluene. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Formylation and Amination: To the crude 1-chloromethyl-4-methylnaphthalene (1.0 eq), add methylformamide (3.0 eq) and heat the mixture to 120-130°C. Maintain the temperature for 4-6 hours. Cool the reaction mixture and partition between water and toluene. Separate the organic layer, wash with water, and concentrate to yield crude N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide.
-
Hydrolysis: Suspend the crude formamide (1.0 eq) in 10% aqueous sulfuric acid.[4] Heat the mixture to reflux (approximately 100°C) for 4 hours.[4] Cool the reaction to room temperature and wash with toluene to remove any non-basic impurities.[4] Basify the aqueous layer to pH >10 with a 50% sodium hydroxide solution. Extract the product with toluene, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,4-dimethyl-1-naphthalenemethanamine.
Protocol 2: Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne
-
Acetylide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve tert-butylacetylene (1.0 eq) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the resulting solution for 1 hour at this temperature.
-
Reaction with Acrolein: To the acetylide solution, add freshly distilled acrolein (1.0 eq) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction to stir for an additional 2 hours at -78°C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 6,6-dimethylhept-1-en-4-yn-3-ol.
-
Chlorination: Dissolve the crude alcohol (1.0 eq) in an appropriate solvent such as dichloromethane. Cool the solution to 0°C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours. Carefully pour the reaction mixture into ice water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.
Protocol 3: Synthesis of 4-Methylterbinafine Hydrochloride
-
Coupling: In a round-bottom flask, combine N,4-dimethyl-1-naphthalenemethanamine (1.0 eq), (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (1.0 eq), and potassium carbonate (1.5 eq) in water.[6] Heat the mixture to 80°C and stir vigorously for 4 hours.[6] After cooling to room temperature, extract the mixture with ethyl acetate.[6] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Salt Formation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude 4-Methylterbinafine free base. Dissolve the crude product in acetone.[8] Add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~2). Cool the mixture to -5 to -10°C and stir for 2 hours to facilitate precipitation.[8] Collect the solid by filtration, wash with cold acetone, and dry under vacuum at 40°C to yield 4-Methylterbinafine hydrochloride as a white to off-white solid.[8]
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Purity (HPLC) |
| 1.3 | N-methyl-N-((4-methylnaphthalen-1-yl)methyl)formamide | 10% H₂SO₄ | Water | Reflux | 80-90% | >98% |
| 2.3 | 6,6-dimethylhept-1-en-4-yn-3-ol | SOCl₂ | Dichloromethane | 0 to RT | 75-85% | >95% (E-isomer) |
| 3.1 | N,4-dimethyl-1-naphthalenemethanamine, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne | K₂CO₃ | Water | 80 | 85-95% (crude) | >90% |
| 3.2 | 4-Methylterbinafine (free base) | HCl | Acetone | -5 to -10 | 90-95% (recrystallization) | >99.5% |
Conclusion
The synthesis of 4-Methylterbinafine hydrochloride, while primarily of interest in the context of impurity profiling for Terbinafine, follows a logical and well-established chemical pathway. The convergent approach, leveraging the nucleophilic character of a bespoke secondary amine and an electrophilic allylic chloride, is both robust and scalable. Mastery of this synthesis is not only crucial for the preparation of analytical standards for quality control in the pharmaceutical industry but also provides a versatile platform for the exploration of other Terbinafine analogs, potentially leading to the discovery of new antifungal agents with improved properties. The protocols and rationale detailed in this guide offer a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this and related compounds.
References
- US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents.
-
Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025-04-20). Available at: [Link]
- WO 2005/110968 A1 - IMPROVED PROCESS FOR THE PREPARATION OF TERBINAFINE HYDROCHLORIDE - Google Patents. (2005-11-24).
-
Synthesis And Antifungal Activity Of Terbinafine Analogues. Available at: [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - NIH. Available at: [Link]
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
- US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents.
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-na… [cymitquimica.com]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Terbinafine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents [patents.google.com]
- 8. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
4-Methylterbinafine hydrochloride chemical properties and structure
An In-depth Technical Guide to 4-Methylterbinafine Hydrochloride: Structure, Properties, and Pharmaceutical Context
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methylterbinafine hydrochloride, a molecule of significant interest in the pharmaceutical sciences. As a primary related compound of the widely used antifungal agent Terbinafine, understanding its chemical properties, synthesis, and analytical characterization is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple data summary to explain the causality behind its scientific relevance and the methodologies used for its study.
Introduction: The Significance of a Related Compound
4-Methylterbinafine hydrochloride is recognized primarily as a process-related impurity and potential degradant of Terbinafine.[1] In the rigorous landscape of pharmaceutical manufacturing, the maxim "what you don't control, you can't validate" is fundamental. The study of such related compounds is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Terbinafine, an allylamine antifungal, functions by potently inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] The structural similarity of 4-Methylterbinafine to its parent compound necessitates a thorough investigation into its own potential pharmacological and toxicological profile.
Chemical Identity and Physicochemical Properties
The core structure of 4-Methylterbinafine hydrochloride closely mirrors that of Terbinafine, with the key distinction being the addition of a methyl group at the 4-position of the naphthalene ring system.[5] This seemingly minor modification can have significant implications for its physicochemical properties and biological activity.
Core Identification
A summary of the key identifiers for 4-Methylterbinafine hydrochloride is presented below.
| Identifier | Value | Reference |
| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | [5] |
| CAS Number | 877265-33-3 | [5] |
| Molecular Formula | C₂₂H₂₈ClN | [5] |
| Molecular Weight | 341.9 g/mol | [5] |
| Synonyms | Terbinafine EP Impurity D HCl, Terbinafine USP Related Compound D | [1][6] |
| Parent Compound | 4-Methylterbinafine (CAS: 151222-50-3) |
Chemical Structure
The two-dimensional structure of 4-Methylterbinafine hydrochloride highlights its key functional groups: a tertiary amine, an enyne moiety, a tert-butyl group, and the characteristic 4-methylnaphthalene group.
Caption: Generalized synthetic workflow for 4-Methylterbinafine HCl.
Analytical Method: RP-HPLC for Impurity Profiling
The gold standard for separating and quantifying Terbinafine and its structurally similar impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [2]The choice of a cyano (CN) column is often strategic, as it offers alternative selectivity compared to standard C8 or C18 phases, which can be crucial for resolving compounds with minor structural differences like an additional methyl group.
Protocol: Simultaneous Determination of Terbinafine and Related Impurities
-
Chromatographic System:
-
Column: NUCLEOSIL 100-5-CN
-
Mobile Phase: A mixture of tetrahydrofuran, acetonitrile, and citrate buffer (pH 4.50) in a 10:20:70 (v/v/v) ratio. The buffered aqueous component is critical for controlling the ionization state of the amine analytes, ensuring reproducible retention times.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 226 nm. This wavelength is chosen to provide a good response for both Terbinafine and its impurities.
-
Internal Standard: Propylparaben. The use of an internal standard corrects for variations in injection volume and system response, leading to higher quantitative accuracy.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Terbinafine HCl sample in the mobile phase to a known concentration.
-
Spike with the internal standard solution.
-
Filter through a 0.45 µm filter to remove particulates before injection.
-
-
Validation Parameters:
-
Specificity: Demonstrated by the baseline resolution of 4-Methylterbinafine from Terbinafine and other known impurities.
-
Linearity: Assessed over a concentration range relevant to the expected impurity levels (e.g., 0.05% to 1.0% of the API concentration).
-
Limit of Detection (LOD) & Quantitation (LOQ): Determined to ensure the method is sensitive enough to detect impurities at levels required by regulatory bodies. For 4-Methylterbinafine and other impurities, LODs are typically in the range of 0.02 to 0.1 µg/mL. * Accuracy & Precision: Evaluated by analyzing spiked samples at different concentration levels.
-
This self-validating protocol ensures that the method is robust, reliable, and fit for its intended purpose in a quality control environment.
Pharmacological Context and Hypothesized Mechanism
Established Mechanism of Terbinafine
Terbinafine's antifungal activity is derived from its specific, non-competitive inhibition of squalene epoxidase. [3][7]This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately cell death. [4]2. Squalene Accumulation: The buildup of the squalene precursor to toxic intracellular levels is believed to be the primary fungicidal mechanism. [4][8]
Caption: Fungal ergosterol pathway showing the site of action.
Hypothesized Activity of 4-Methylterbinafine Hydrochloride
Given the high degree of structural conservation, it is scientifically reasonable to hypothesize that 4-Methylterbinafine hydrochloride also targets squalene epoxidase. The critical question for drug development is whether the addition of the methyl group on the naphthalene ring alters the binding affinity and, consequently, the potency.
-
Potential Steric Hindrance: The methyl group could introduce steric clash with amino acid residues in the enzyme's binding pocket, potentially reducing its inhibitory activity compared to Terbinafine.
-
Altered Electronic Properties: Conversely, the electron-donating nature of the methyl group could subtly alter the electronic distribution of the naphthalene ring, which might enhance or slightly modify its interaction with the enzyme.
The causality for investigating this compound is clear: if 4-Methylterbinafine hydrochloride retains significant antifungal activity, its presence as an impurity might not negatively impact efficacy. However, if it is inactive but competes for the same binding site, it could act as an antagonist. If it has a different off-target activity, it could introduce a new toxicological risk. These possibilities mandate experimental verification through in-vitro enzyme inhibition assays and fungal cell culture studies.
Conclusion and Future Research Directives
4-Methylterbinafine hydrochloride is more than a mere impurity; it is a key molecular entity in the quality control and regulatory submission narrative for Terbinafine. This guide has established its chemical identity, outlined its synthesis and analytical determination, and framed its pharmacological relevance.
Future experimental work should be prioritized in the following areas:
-
Definitive Physicochemical Characterization: Experimental determination of melting point, pKa, and solubility in various biorelevant media.
-
Comparative Potency Assessment: Direct, side-by-side in-vitro testing of Terbinafine and 4-Methylterbinafine against a panel of relevant fungal pathogens (e.g., Trichophyton rubrum) and in a squalene epoxidase inhibition assay.
-
Toxicological Evaluation: In-vitro cytotoxicity assays to provide an initial assessment of its safety profile relative to the parent drug.
By systematically addressing these knowledge gaps, researchers can fully characterize the impact of this critical related compound, reinforcing the scientific foundation for the safe and effective use of Terbinafine.
References
-
Abdel-Gawad, S. A., & El-Guindi, N. M. (2009). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of AOAC International, 92(5), 1349-1362. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72941931, 4-Methylterbinafine hydrochloride. PubChem. Retrieved January 25, 2026, from [Link].
-
Global Substance Registration System (GSRS). 4-METHYLTERBINAFINE. GSRS. Retrieved January 25, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15657427, 4-Methylterbinafine. PubChem. Retrieved January 25, 2026, from [Link].
- Reddy, M. S., et al. (2007). Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.
-
Pharmaffiliates. Terbinafine-impurities. Pharmaffiliates. Retrieved January 25, 2026, from [Link].
-
Patsnap. What is the mechanism of Terbinafine Hydrochloride?. Patsnap Synapse. Retrieved January 25, 2026, from [Link].
- Wang, Y., et al. (2003). Synthesis of terbinafine hydrochloride.
-
Karljiković-Rajić, K., et al. (2005). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 93-99. [Link].
-
G, S., et al. (2015). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 5(2), 125-134. [Link].
-
Gupta, A. K., & Cooper, E. A. (2023). Terbinafine. In StatPearls. StatPearls Publishing. [Link].
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 5. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.klivon.com [dev.klivon.com]
- 7. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]
- 8. WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of 4-Methylterbinafine Hydrochloride
A Senior Application Scientist's Synthesis of a Potent Antifungal Agent
Foreword: Unraveling the Molecular Tactics of a Terbinafine Analogue
In the ever-evolving landscape of antifungal drug discovery, a deep, mechanistic understanding of a compound's action is paramount for its effective development and application. This guide provides a comprehensive technical overview of the mechanism of action of 4-Methylterbinafine hydrochloride, a structural analogue of the widely used allylamine antifungal, terbinafine. Given the limited direct research on 4-Methylterbinafine, this document leverages the extensive body of knowledge surrounding terbinafine to elucidate the anticipated molecular interactions and cellular consequences of this methylated derivative. We will delve into the core biochemical pathways targeted, the resulting physiological effects on fungal cells, and the experimental methodologies required to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of antifungal agents.
The Ergosterol Biosynthesis Pathway: A Fungal Achilles' Heel
The fungal cell membrane is a critical structure for maintaining cellular integrity, regulating nutrient transport, and facilitating signal transduction. A key component of this membrane is ergosterol, the fungal equivalent of cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a prime target for antifungal therapy due to its essentiality for fungal survival and its distinctness from mammalian cholesterol synthesis.[1]
The pathway begins with the synthesis of squalene, a linear hydrocarbon, from farnesyl pyrophosphate.[2] Squalene then undergoes epoxidation to form 2,3-oxidosqualene, a critical cyclization precursor. This reaction is catalyzed by the enzyme squalene epoxidase (SE) .[3][4] Subsequent enzymatic steps convert 2,3-oxidosqualene into lanosterol and finally to ergosterol.
Due to its pivotal role, squalene epoxidase is a highly attractive target for antifungal drug development.[3] Its inhibition disrupts the ergosterol biosynthesis pathway at an early and crucial stage.
Primary Mechanism of Action: Inhibition of Squalene Epoxidase
Based on its structural similarity to terbinafine, the primary mechanism of action of 4-Methylterbinafine hydrochloride is the potent and specific inhibition of fungal squalene epoxidase.[5][6] This inhibition is believed to be non-competitive, meaning the drug binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[7]
The Dual Antifungal Effect:
The inhibition of squalene epoxidase by 4-Methylterbinafine hydrochloride is expected to induce a two-pronged attack on the fungal cell:
-
Ergosterol Depletion (Fungistatic Effect): The blockage of the ergosterol biosynthesis pathway leads to a deficiency of this essential sterol in the fungal cell membrane.[8] This depletion disrupts membrane fluidity, integrity, and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[4]
-
Squalene Accumulation (Fungicidal Effect): The enzymatic block results in the intracellular accumulation of the substrate, squalene.[8] High concentrations of squalene are toxic to the fungal cell, leading to increased membrane permeability, disruption of cellular organization, and ultimately, cell death.[7]
The combination of a fungistatic and a fungicidal effect contributes to the high efficacy of this class of antifungals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
A Guide to the Spectroscopic Characterization of 4-Methylterbinafine Hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylterbinafine hydrochloride, a key related substance of the antifungal agent Terbinafine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. Our focus is on the causality behind experimental choices and the interpretation of spectral data, ensuring a self-validating system of protocols and analysis.
Introduction
4-Methylterbinafine hydrochloride is recognized as Impurity D in the European Pharmacopoeia (EP) monograph for Terbinafine.[1] Its structure is closely related to the active pharmaceutical ingredient, differing by the addition of a methyl group on the naphthalene ring. The presence and quantity of such impurities are critical quality attributes in pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. Therefore, robust analytical methods for its unambiguous identification and characterization are paramount.
This guide delves into the core spectroscopic techniques—NMR and MS—that form the bedrock of structural elucidation for organic molecules like 4-Methylterbinafine hydrochloride. We will explore the expected spectral patterns, drawing comparisons with the well-documented spectra of Terbinafine to highlight the subtle yet significant differences introduced by the 4-methyl substituent.
Molecular Structure and Origin
4-Methylterbinafine arises from the manufacturing process of Terbinafine, specifically from the condensation of a 4-methylnaphthalene intermediate with the (E)-Terbinafine side chain.[2] The 4-methylnaphthalene is an impurity present in the naphthalene intermediate raw material.[2]
Molecular Formula: C₂₂H₂₈ClN[3]
IUPAC Name: (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride[3]
Molecular Weight: 341.9 g/mol [3]
Caption: Structure of 4-Methylterbinafine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic compounds. For 4-Methylterbinafine hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the stereochemistry of the double bond.
Experimental Protocol: NMR Data Acquisition
The following protocol is based on standard practices for the analysis of pharmaceutical compounds and impurities, as described in relevant literature.[2]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Methylterbinafine hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve polar compounds and the downfield shift of the exchangeable N-H proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, such as a Bruker-Avance 300-MHz or higher field instrument.[2] A higher field strength (e.g., 500 or 600 MHz) is advantageous for resolving complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, phase correction, and baseline correction.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 4-Methylterbinafine hydrochloride is expected to be similar to that of Terbinafine, with key differences in the aromatic region due to the additional methyl group. The protonated amine will cause a general downfield shift of adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison with Terbinafine |
| ~1.10 | s | 9H | -C(CH₃)₃ | The tert-butyl group protons are magnetically equivalent and appear as a sharp singlet. This region is expected to be nearly identical to Terbinafine. |
| ~2.40 | s | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. |
| ~2.70 | s | 3H | Ar-CH₃ | This is the key differentiating signal. It will appear as a singlet in the aromatic methyl region, absent in the Terbinafine spectrum. |
| ~3.50 | d | 2H | N-CH₂-CH= | These allylic protons are adjacent to a vinyl proton and will appear as a doublet. |
| ~4.30 | s | 2H | Ar-CH₂-N | The benzylic protons will appear as a singlet, shifted downfield due to the adjacent nitrogen and aromatic ring. |
| ~5.80 | dt | 1H | -CH=CH-C≡ | One of the vinyl protons, showing coupling to the adjacent CH₂ group and a long-range coupling to the other vinyl proton. |
| ~6.30 | dt | 1H | -CH=CH-C≡ | The other vinyl proton. The large coupling constant (J ≈ 15 Hz) confirms the (E)-configuration of the double bond. |
| 7.30 - 8.20 | m | 6H | Aromatic (Naphthyl) | This region will be more complex than in Terbinafine. The symmetry of the naphthalene ring is broken by the methyl group, leading to a more complex splitting pattern for the six aromatic protons. |
| >10.0 | br s | 1H | N⁺-H | The acidic proton on the nitrogen, which is often broad and may exchange with residual water in the solvent. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison with Terbinafine |
| ~20.0 | Ar-CH₃ | The carbon of the new methyl group on the naphthalene ring. This peak is absent in Terbinafine. |
| ~28.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31.0 | -C(CH₃)₃ | Carbons of the tert-butyl methyl groups. |
| ~42.0 | N-CH₃ | N-methyl carbon. |
| ~55.0 | Ar-CH₂-N | Benzylic carbon. |
| ~58.0 | N-CH₂-CH= | Allylic carbon. |
| ~80-95 | -C≡C- | The two sp-hybridized carbons of the alkyne. |
| ~115-145 | -CH=CH- & Aromatic C | The vinyl and aromatic carbons. The carbon attached to the methyl group (C4 of naphthalene) will be shifted downfield (~135-140 ppm) compared to the corresponding position in Terbinafine. Other aromatic carbons will also show minor shifts. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing hydrochloride salts.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of 4-Methylterbinafine hydrochloride (~1-10 µg/mL) in a suitable solvent system, typically methanol or an acetonitrile/water mixture, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Perkin-Elmer PE SCIEX-API 2000 or a more modern Q-TOF or Orbitrap instrument for high-resolution mass measurements.[2]
-
Ionization Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition:
-
Full Scan MS: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500). This will determine the molecular weight of the free base.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution data, the measured mass can be used to confirm the elemental composition.
Mass Spectrum Interpretation
-
Molecular Ion: The free base of 4-Methylterbinafine has a molecular formula of C₂₂H₂₇N. The expected monoisotopic mass is 305.2143 g/mol . In the ESI+ mass spectrum, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 306.2222 .
-
Key Fragmentation Pathways: The fragmentation of 4-Methylterbinafine is expected to be analogous to Terbinafine, with the primary cleavage points being the allylic and benzylic positions.
Caption: Proposed ESI-MS fragmentation of 4-Methylterbinafine.
-
Loss of the tert-butyl group: A common fragmentation for molecules containing a tert-butyl group is the loss of a C₄H₉ radical (57 Da), leading to a fragment ion at m/z 249.1.
-
Benzylic Cleavage: Cleavage of the C-N bond at the benzylic position is highly favorable. This can result in two characteristic fragment ions:
-
The 4-methylnaphthylmethyl cation (C₁₂H₁₁⁺) at m/z 155.1 . This fragment is 14 Da heavier than the corresponding naphthylmethyl cation (m/z 141.1) observed in the fragmentation of Terbinafine, providing direct evidence for the methyl substitution on the naphthalene ring.
-
The protonated side chain (C₁₀H₁₆N⁺) at m/z 150.1 .
-
Conclusion
The spectroscopic characterization of 4-Methylterbinafine hydrochloride is a clear and logical process when approached systematically. While its spectra are very similar to those of the parent drug, Terbinafine, key differences, particularly the singlet signal for the aromatic methyl group in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR, allow for its unambiguous identification. Furthermore, the 14 Da mass shift in the benzylic fragment ion in the mass spectrum provides definitive confirmation of the structure. The protocols and interpretive guidance provided in this document offer a robust framework for the identification and characterization of this critical pharmaceutical impurity, ensuring the quality and safety of Terbinafine-containing products.
References
-
Somepally, S., Khandapu, B. M., & Bollikolla, H. B. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 15(3), 1415-1424. [Link]
-
PubChem. (n.d.). 4-Methylterbinafine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
SynZeal. (n.d.). Terbinafine EP Impurity D HCl. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Terbinafine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Allmpus. (n.d.). Terbinafine EP Impurity D. Retrieved January 24, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of 4-Methylterbinafine Hydrochloride
Introduction: Unveiling the Potential of a Terbinafine Analog
In the landscape of antifungal drug discovery, the allylamine class of compounds has carved a significant niche, with terbinafine being a cornerstone therapeutic for dermatophytic infections.[1] Its high efficacy stems from a specific and potent mechanism of action: the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide delves into the biological activities of a closely related analog, 4-Methylterbinafine hydrochloride. While primarily known as a process impurity in the synthesis of terbinafine, the addition of a methyl group to the naphthalene ring presents an intriguing modification that warrants a thorough investigation of its biological profile.[2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological activities of the parent compound, terbinafine, and a proposed framework for the systematic evaluation of 4-Methylterbinafine hydrochloride. We will explore its anticipated antifungal, antibacterial, and anticancer properties, underpinned by detailed experimental protocols and a mechanistic rationale.
Chemical and Physical Properties
4-Methylterbinafine hydrochloride is a synthetic allylamine derivative, structurally similar to terbinafine hydrochloride. The key distinction is the presence of a methyl group at the 4-position of the naphthalene moiety.
| Property | Value | Source |
| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | PubChem |
| Molecular Formula | C22H28ClN | PubChem |
| Molecular Weight | 341.9 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Inferred |
| Solubility | Freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble in water.[2] | Inferred from Terbinafine HCl |
Core Mechanism of Action: Inhibition of Squalene Epoxidase
The primary mode of action for allylamine antifungals is the non-competitive inhibition of the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
The inhibition of squalene epoxidase by terbinafine leads to a dual antifungal effect:
-
Ergosterol Depletion: The lack of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. This contributes to the fungistatic activity of the compound.[5]
-
Squalene Accumulation: The blockage of the metabolic pathway results in the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations. This is believed to be the primary mechanism behind the fungicidal action of terbinafine.[5]
It is highly probable that 4-Methylterbinafine hydrochloride shares this mechanism of action. The addition of a methyl group on the naphthalene ring is unlikely to alter the core interaction with the enzyme's active site, although it may influence the binding affinity and, consequently, the potency of the compound.
Caption: Proposed mechanism of action for 4-Methylterbinafine HCl.
Antifungal Activity: A Primary Focus for Investigation
Terbinafine exhibits potent fungicidal activity against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species.[5] It also shows activity against various molds and some dimorphic fungi. Its efficacy against yeasts, such as Candida albicans, is species-dependent and can be either fungicidal or fungistatic.
A systematic evaluation of the antifungal activity of 4-Methylterbinafine hydrochloride is paramount. A direct comparison with terbinafine will elucidate the impact of the 4-methyl group on its antifungal potency and spectrum.
Experimental Protocol: Antifungal Susceptibility Testing
A standardized broth microdilution method, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for filamentous fungi, should be employed to determine the Minimum Inhibitory Concentration (MIC) of 4-Methylterbinafine hydrochloride.[6]
Objective: To determine the in vitro antifungal activity of 4-Methylterbinafine hydrochloride against a panel of clinically relevant fungal isolates and compare it to terbinafine hydrochloride.
Materials:
-
4-Methylterbinafine hydrochloride
-
Terbinafine hydrochloride (as a control)
-
Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Drug Stock Solutions: Prepare a 10 mg/mL stock solution of 4-Methylterbinafine hydrochloride and terbinafine hydrochloride in dimethyl sulfoxide (DMSO).
-
Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the concentration to 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Serial Dilutions: Perform serial twofold dilutions of the drug stock solutions in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.001 to 8 µg/mL).
-
Inoculation: Add the fungal inoculum to each well to a final concentration of 0.4-5 x 10^4 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well. Growth can be assessed visually or by reading the absorbance at a specific wavelength.
Caption: Workflow for Antifungal Susceptibility Testing.
Exploring Broader Biological Activities: Antibacterial and Anticancer Potential
While primarily an antifungal agent, terbinafine has demonstrated clinically relevant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[7][8] Furthermore, emerging research has highlighted the anticancer potential of terbinafine and other squalene epoxidase inhibitors.[9][10][11]
Antibacterial Activity
The antibacterial mechanism of terbinafine is not as well-defined as its antifungal action but may involve the disruption of bacterial cell membrane integrity.[8] Given its structural similarity, 4-Methylterbinafine hydrochloride should be screened for antibacterial activity.
Experimental Protocol: Antibacterial Susceptibility Testing
A standard broth microdilution assay can be adapted to assess the antibacterial activity of 4-Methylterbinafine hydrochloride.
Objective: To determine the in vitro antibacterial activity of 4-Methylterbinafine hydrochloride against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
4-Methylterbinafine hydrochloride
-
Bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Drug and Inoculum Preparation: Similar to the antifungal protocol, prepare drug stock solutions and adjust bacterial inoculum to a concentration of 5 x 10^5 CFU/mL.
-
Assay Setup: Perform serial dilutions of the compound in MHB in 96-well plates and inoculate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Anticancer Activity
The anticancer effects of terbinafine appear to be multifaceted and may be independent of its squalene epoxidase inhibitory activity.[12] Studies have shown that terbinafine can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines.[13] One proposed mechanism involves the activation of the AMPK-mTOR signaling pathway.[12] Additionally, terbinafine has been shown to suppress tumor growth by reducing immune suppression in colorectal cancer models.[14]
The potential of 4-Methylterbinafine hydrochloride as an anticancer agent should be investigated, focusing on its effects on cell proliferation, cell cycle progression, and apoptosis in a panel of human cancer cell lines.
Experimental Protocol: In Vitro Anticancer Screening
A cell viability assay, such as the MTT assay, is a standard method for initial screening of anticancer activity.
Objective: To evaluate the cytotoxic effects of 4-Methylterbinafine hydrochloride on human cancer cell lines.
Materials:
-
4-Methylterbinafine hydrochloride
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of 4-Methylterbinafine hydrochloride for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).
Conclusion and Future Directions
4-Methylterbinafine hydrochloride, as a close structural analog of the potent antifungal agent terbinafine, holds significant promise for exhibiting a range of biological activities. While direct experimental data on this compound is currently limited, a thorough investigation based on the established profile of terbinafine is warranted.
The primary focus of future research should be a direct comparative analysis of the antifungal activity of 4-Methylterbinafine hydrochloride and terbinafine to assess the impact of the 4-methyl substitution. Furthermore, its potential antibacterial and anticancer properties should be systematically explored through the well-established in vitro assays outlined in this guide. The elucidation of its biological activity profile could pave the way for the development of a novel therapeutic agent with an optimized efficacy and spectrum of action.
References
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes. (2009). PubMed. Retrieved January 25, 2026, from [Link]
-
Terbinafine. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Studies on comparison of the efficacy of terbinafine 1% cream and butenafine 1% cream for the treatment of Tinea cruris. (2013). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Terbinafine. (2023). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
4-METHYLTERBINAFINE. (n.d.). G-SRS. Retrieved January 25, 2026, from [Link]
-
4-Methylterbinafine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses: Investigating Optimal Dosing Regimens Using a Physiologically Based Pharmacokinetic Model. (2020). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 25, 2026, from [Link]
-
Antifungal agent Terbinafine restrains tumor growth in preclinical models of hepatocellular carcinoma via AMPK-mTOR axis. (2020). PubMed. Retrieved January 25, 2026, from [Link]
-
Clinical relevance of the antibacterial activity of terbinafine: a contralateral comparison between 1% terbinafine cream and 0.1% gentamicin sulphate cream in pyoderma. (1992). PubMed. Retrieved January 25, 2026, from [Link]
-
Detailed mechanism of squalene epoxidase inhibition by terbinafine. (2011). PubMed. Retrieved January 25, 2026, from [Link]
-
An evaluation of the in vitro activity of terbinafine. (2000). PubMed. Retrieved January 25, 2026, from [Link]
-
Terbinafine: a review of its use in onychomycosis in adults. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]
-
Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. (2011). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Antibiofilm and staphyloxanthin inhibitory potential of terbinafine against Staphylococcus aureus: in vitro and in vivo studies. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (2019). Nature. Retrieved January 25, 2026, from [Link]
- Compound terbinafine hydrochloride composition of skin antibacterial drugs. (2004). Google Patents.
-
Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis. (2013). PubMed. Retrieved January 25, 2026, from [Link]
-
In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest. (2003). PubMed. Retrieved January 25, 2026, from [Link]
-
Lamisil vs Terbinafine Comparison. (n.d.). Drugs.com. Retrieved January 25, 2026, from [Link]
-
Squalene Epoxidase: Its Regulations and Links with Cancers. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
TERBINAFINE. (2018). pendopharm.com. Retrieved January 25, 2026, from [Link]
-
In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53‐associated cell cycle arrest. (2004). Scilit. Retrieved January 25, 2026, from [Link]
-
Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
- 1. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical relevance of the antibacterial activity of terbinafine: a contralateral comparison between 1% terbinafine cream and 0.1% gentamicin sulphate cream in pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiofilm and staphyloxanthin inhibitory potential of terbinafine against Staphylococcus aureus: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Antifungal agent Terbinafine restrains tumor growth in preclinical models of hepatocellular carcinoma via AMPK-mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53‐associated cell cycle arrest | Scilit [scilit.com]
- 14. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of 4-Methylterbinafine Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the in vitro antifungal spectrum of 4-Methylterbinafine hydrochloride. Given the limited direct public data on this specific derivative, this document establishes a framework for its evaluation based on the well-characterized properties of its parent compound, terbinafine, and the principles of antifungal susceptibility testing.
Introduction: The Allylamine Class and the Significance of Terbinafine Derivatives
The allylamine class of antimycotics represents a cornerstone in the treatment of superficial fungal infections, with terbinafine being a key therapeutic agent.[1][2] Terbinafine's efficacy stems from its specific mechanism of action and broad-spectrum activity, particularly against dermatophytes.[3][4] 4-Methylterbinafine hydrochloride is a derivative and a known impurity of terbinafine.[5][6] Understanding the in vitro antifungal profile of such derivatives is crucial for comprehending the structure-activity relationships (SAR) within this chemical class and for identifying new potential antifungal candidates.[7][8] This guide will detail the established antifungal properties of terbinafine as a foundational reference, discuss the anticipated mechanism of action of 4-Methylterbinafine hydrochloride, and provide robust protocols for its in vitro evaluation.
Mechanism of Action: Inhibition of Squalene Epoxidase
4-Methylterbinafine hydrochloride, as an allylamine derivative, is presumed to share the same mechanism of action as terbinafine, which is the inhibition of the enzyme squalene epoxidase.[1][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[4]
The inhibition of squalene epoxidase has a dual antifungal effect:
-
Ergosterol Depletion: The primary consequence is the disruption of ergosterol production, an essential component for maintaining the integrity and function of the fungal cell membrane.[4]
-
Squalene Accumulation: The blockage of this enzymatic step leads to a toxic intracellular accumulation of squalene, which further disrupts cell membrane function and contributes to fungal cell death.[3]
This targeted action on the fungal pathway, with significantly less affinity for the mammalian equivalent, is a hallmark of the allylamine class and contributes to their favorable safety profile.[4]
Figure 1: Proposed mechanism of action of 4-Methylterbinafine hydrochloride.
Anticipated In Vitro Antifungal Spectrum
Dermatophytes
Terbinafine is highly active against dermatophytes, the primary causative agents of skin, hair, and nail infections. This includes species of Trichophyton, Microsporum, and Epidermophyton.[9][10]
Molds
Terbinafine has demonstrated good in vitro activity against various molds, including species of Aspergillus.[11]
Yeasts
The activity of terbinafine against yeasts can be species-dependent. It generally shows good activity against Candida parapsilosis but may be less potent against Candida albicans compared to other antifungal classes.[9][12]
The following table summarizes the known Minimum Inhibitory Concentration (MIC) ranges for terbinafine against various fungal groups, which can serve as a reference for the expected activity of 4-Methylterbinafine hydrochloride.
| Fungal Group | Genera | Terbinafine MIC Range (µg/mL) | Reference(s) |
| Dermatophytes | Trichophyton, Microsporum, Epidermophyton | ≤0.03 - 2.0 | [13] |
| Molds | Aspergillus | 0.4 - 1.6 (MIC90) | [11] |
| Yeasts | Candida | 6.60 (mean) | [10] |
Structure-Activity Relationship (SAR) Considerations
The addition of a methyl group at the 4-position of the naphthalene ring in terbinafine may influence its antifungal potency. SAR studies of terbinafine analogs suggest that the bulky, lipophilic naphthalene ring is crucial for anchoring the molecule to squalene epoxidase.[8] Modifications to this ring can alter the binding affinity and, consequently, the antifungal activity. The precise impact of the 4-methyl group would need to be determined empirically through susceptibility testing.
Experimental Protocols for In Vitro Antifungal Susceptibility Testing
To determine the in vitro antifungal spectrum of 4-Methylterbinafine hydrochloride, standardized methodologies are essential for reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[14]
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution:
-
Dissolve 4-Methylterbinafine hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours or more for filamentous fungi, depending on the growth rate of the organism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[10] The endpoint can be read visually or with a spectrophotometer.
-
Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Agar-Based Methods (Disk Diffusion and Gradient Diffusion)
While broth microdilution is the reference method, agar-based techniques can provide a qualitative or quantitative assessment of antifungal activity and are often simpler to perform.
-
Disk Diffusion: A paper disk impregnated with a known amount of 4-Methylterbinafine hydrochloride is placed on an agar plate inoculated with the test fungus. The diameter of the zone of growth inhibition around the disk is measured after incubation.[14]
-
Gradient Diffusion (E-test): A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the strip.[4]
Data Interpretation and Self-Validation
For a robust analysis, it is essential to include quality control (QC) strains with known MIC ranges for terbinafine. This validates the accuracy and reproducibility of the testing procedure. The interpretation of MIC values helps to classify an isolate as susceptible, intermediate, or resistant, although official breakpoints have not been established for terbinafine or its derivatives by organizations like the FDA.[15]
Conclusion
While the in vitro antifungal spectrum of 4-Methylterbinafine hydrochloride has not been extensively documented in publicly available literature, its structural similarity to terbinafine provides a strong basis for predicting its mechanism of action and potential range of activity. The experimental protocols detailed in this guide offer a standardized and scientifically rigorous framework for determining its precise MIC values against a broad panel of pathogenic fungi. Such investigations are critical for advancing our understanding of the structure-activity relationships within the allylamine class and for the potential development of new antifungal agents.
References
-
Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). Retrieved from [Link]
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
[In vitro spectrum of action of a new antifungal derivative of naftifin: terbinafin (SF 86-327)]. (1987). PubMed. Retrieved from [Link]
-
Understanding the antifungal activity of terbinafine analogues using quantitative structure-activity relationship (QSAR) models. (2007). PubMed. Retrieved from [Link]
-
Design, synthesis, antifungal activity, and ADME prediction of functional analogues of terbinafine. (2021). ResearchGate. Retrieved from [Link]
-
In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. (2002). National Institutes of Health. Retrieved from [Link]
-
4-Methylterbinafine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Formulation, characterization, and in vitro antifungal evaluation of liposomal terbinafine prepared by the ethanol injection method. (2023). National Institutes of Health. Retrieved from [Link]
-
Terbinafine Preferred Antifungal with a Focus on Dermatophytes (A Review). (2020). Acta Scientific. Retrieved from [Link]
-
Terbinafine: mode of action and properties of the squalene epoxidase inhibition. (1992). PubMed. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. (2003). ACS Publications. Retrieved from [Link]
-
Synthesis and antifungal activity of terbinafine analogues. (2013). ResearchGate. Retrieved from [Link]
-
Update on terbinafine with a focus on dermatophytoses. (2009). National Institutes of Health. Retrieved from [Link]
-
An evaluation of the in vitro activity of terbinafine. (2000). PubMed. Retrieved from [Link]
-
Antifungal. (n.d.). Wikipedia. Retrieved from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]
-
MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp. (1991). National Institutes of Health. Retrieved from [Link]
-
In vitro activity of terbinafine against clinical isolates of dermatophytes. (1998). PubMed. Retrieved from [Link]
-
4-METHYLTERBINAFINE. (n.d.). NCATS. Retrieved from [Link]
-
4-Methylterbinafine hydrochloride. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-Methylterbinafine hydrochloride. (n.d.). Symtera Analytics. Retrieved from [Link]
-
In Vitro Evaluation of Antifungal Activity of Terbinafine Nano Form against Yeast Organism Isolated in Thumby Labs Ajman. (2024). Gulf Medical University. Retrieved from [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. Antifungal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Update on terbinafine with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-Methylterbinafine hydrochloride | CAS# 877265-33-3 | C₂₂H₂₈ClN [symteraanalytics.com]
- 7. Understanding the antifungal activity of terbinafine analogues using quantitative structure-activity relationship (QSAR) models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [In vitro spectrum of action of a new antifungal derivative of naftifin: terbinafin (SF 86-327)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of terbinafine against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. idexx.dk [idexx.dk]
An In-depth Technical Guide to 4-Methylterbinafine Hydrochloride: A Core Terbinafine Impurity
Abstract
This technical guide provides a comprehensive analysis of 4-Methylterbinafine hydrochloride, a critical process-related impurity and potential degradant of the antifungal agent Terbinafine hydrochloride. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, origins, and state-of-the-art analytical control strategies for this specific impurity. We will explore the causality behind established analytical methodologies, present detailed, field-proven protocols for its detection and quantification, and discuss the regulatory framework governing its control. The guide is structured to provide not just data, but actionable insights into ensuring the purity, safety, and efficacy of Terbinafine-containing pharmaceutical products.
Part 1: Introduction to Terbinafine and the Imperative of Impurity Profiling
Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin, hair, and nails.[1][2] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3] This inhibition leads to a deficiency in ergosterol and a toxic intracellular accumulation of squalene, resulting in fungal cell death.[3]
In the realm of pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. The safety and efficacy of an active pharmaceutical ingredient (API) like Terbinafine are intrinsically linked to its purity profile. Impurities, even in minute quantities, can potentially alter the drug's efficacy, introduce toxicity, or affect its stability. Consequently, rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).
Among the known impurities of Terbinafine, 4-Methylterbinafine holds particular significance. It is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as Terbinafine Impurity D .[4] Its presence is primarily linked to the manufacturing process, making its control a critical checkpoint in the synthesis and quality control of Terbinafine hydrochloride.
Part 2: Physicochemical Characterization
A fundamental understanding of an impurity begins with its chemical structure. 4-Methylterbinafine is a close structural analogue of Terbinafine, differing only by the presence of a methyl group on the naphthalene ring system. This seemingly minor modification can, however, influence its chromatographic behavior, spectroscopic properties, and potentially its biological activity.
Figure 1. Comparative chemical structures of Terbinafine and its impurity, 4-Methylterbinafine.
The key physicochemical properties of 4-Methylterbinafine are summarized below.
| Property | Data | Source |
| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | [4] |
| Molecular Formula | C₂₂H₂₇N | [4] |
| Molecular Weight | 305.5 g/mol | [4] |
| CAS Number | 151222-50-3 | [4] |
| Pharmacopeial Name | Terbinafine Impurity D | [4] |
Part 3: Origin and Formation Pathways
The control of any impurity is predicated on understanding its formation. 4-Methylterbinafine is primarily a process-related impurity that can also emerge during stability testing.
Process-Related Formation
The most common synthetic routes for Terbinafine involve the reaction between N-methyl-1-naphthalenemethylamine and a suitable side-chain precursor, such as 1-chloro-6,6-dimethyl-2-heptene-4-yne.[5] The primary source of 4-Methylterbinafine contamination is the presence of 4-methyl-1-chloromethylnaphthalene as an impurity in the 1-chloromethylnaphthalene starting material.[6] This impurity, arising from methylnaphthalene isomers in the initial raw material (naphthalene), participates in the main reaction, leading to the formation of 4-Methylterbinafine alongside the desired Terbinafine API.[6]
Caption: Formation of 4-Methylterbinafine from an impure starting material.
Degradation Pathway
In addition to being a process-related impurity, 4-Methylterbinafine has been observed as a degradation product in pharmaceutical formulations after long-term stability tests.[7] While the precise mechanism is not fully elucidated in the provided literature, it is plausible that certain storage conditions could promote its formation. Furthermore, forced degradation studies, a cornerstone of method validation, are essential to understand the stability profile of Terbinafine. These studies have shown that Terbinafine is susceptible to degradation under oxidative and photolytic stress conditions.[7][8] A patent describes the generation of a new impurity when a Terbinafine hydrochloride solution is irradiated with 254nm UV light, highlighting the API's photosensitivity.[1]
Part 4: Analytical Control Strategy
Effective control of 4-Methylterbinafine relies on a robust, validated, and stability-indicating analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for this purpose.[7]
Caption: General workflow for the analytical control of impurities.
Protocol: A Validated Stability-Indicating RP-HPLC Method
The following protocol is based on a published, validated method capable of separating Terbinafine from 4-Methylterbinafine and other related substances.[7][9]
Objective: To accurately quantify 4-Methylterbinafine hydrochloride in bulk drug substance and pharmaceutical formulations.
I. Chromatographic Conditions
| Parameter | Specification | Causality Behind the Choice |
| Column | NUCLEOSIL 100-5-CN, (Dimensions not specified, typically 250 x 4.6 mm) | The Cyano (CN) stationary phase offers a unique selectivity (pi-pi interactions) that is different from standard C8 or C18 phases, which is crucial for resolving the structurally similar Terbinafine and 4-Methylterbinafine. |
| Mobile Phase | Sodium citrate buffer (pH 4.5) : Tetrahydrofuran (THF) : Acetonitrile (ACN) (70:10:20, v/v/v) | The acidic pH (4.5) ensures that the tertiary amine groups of Terbinafine and its impurities are protonated, leading to sharp, symmetrical peaks. ACN and THF act as organic modifiers to control the retention and selectivity of the analytes. |
| Flow Rate | 0.8 mL/min | This flow rate provides a balance between achieving good separation and maintaining a reasonable analysis time (under 32 minutes per the study).[9] |
| Detection | UV at 226 nm | This wavelength is chosen to provide a good response for both the main component and the impurities, which share a common chromophore, allowing for their sensitive detection.[7][9] |
| Internal Standard | Propylparaben | An internal standard is used to improve the precision and accuracy of quantification by correcting for variations in injection volume and system response. |
II. Preparation of Solutions
-
Mobile Phase: Prepare the sodium citrate buffer and adjust the pH to 4.5. Mix the buffer, THF, and ACN in the specified 70:10:20 ratio. Filter through a 0.45 µm filter and degas prior to use.
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of Terbinafine HCl and 4-Methylterbinafine reference standards, along with the internal standard, in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the Terbinafine HCl bulk drug or powdered tablets in the mobile phase to achieve a target concentration.
III. System Suitability and Validation
Before sample analysis, the system's performance must be verified. The method was validated, demonstrating sufficient selectivity, precision, and accuracy.[7][9]
| Validation Parameter | Typical Result | Source |
| Limit of Detection (LOD) | 0.023–0.098 µg/mL | [7][9] |
| Limit of Quantitation (LOQ) | 0.078–0.327 µg/mL | [7][9] |
| Selectivity | Capable of separating Terbinafine from four impurities, including 4-Methylterbinafine. | [7][9] |
Protocol: Forced Degradation Study
To confirm the stability-indicating nature of the HPLC method, forced degradation studies must be performed as per ICH guidelines.[7]
Objective: To demonstrate that the analytical method can effectively separate the API from any degradation products formed under stress conditions.
I. Stress Conditions
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and/or visible light.[1][8]
II. Procedure
-
For each condition, prepare a sample of Terbinafine HCl.
-
Expose the sample to the stress condition for a duration sufficient to achieve partial degradation (typically 5-20%).
-
Neutralize the acid and base-stressed samples as appropriate.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample.
III. Interpretation of Results
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Terbinafine peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the Terbinafine peak is spectrally pure in all stressed samples, ensuring no co-eluting degradants. Studies indicate Terbinafine degrades slightly under oxidative stress but is relatively stable under other conditions.[7]
Part 5: Regulatory and Safety Considerations
Any impurity present above the identification threshold requires structural characterization. If its level exceeds the qualification threshold, its biological safety must be established through toxicological studies or robust scientific justification. The control of 4-Methylterbinafine is therefore a self-validating system of ensuring drug safety: by keeping its level below the established pharmacopeial or qualified limits, the potential risks associated with this structurally similar compound are effectively mitigated.
Part 6: Conclusion
4-Methylterbinafine hydrochloride is a well-characterized, critical impurity in the manufacture of Terbinafine. Its origin as a process-related impurity underscores the importance of stringent raw material control. The availability of robust, validated, stability-indicating HPLC methods provides the necessary tools for its effective quantification and control. For scientists and professionals in drug development, a thorough understanding of the formation and analysis of 4-Methylterbinafine is paramount to guaranteeing the consistent quality, safety, and efficacy of Terbinafine hydrochloride products delivered to patients worldwide.
References
-
Basavaiah, K., & Somashekar, B. C. (2007). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 171-182. [Link]
-
Matysová, L., Solich, P., Marek, P., Havlíková, L., Nováková, L., & Šícha, J. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-720. [Link]
-
Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), a803-a818. [Link]
-
Suma, B.V., et al. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of ChemTech Research, 3(2), 742-748. [Link]
- Google Patents. (2020).
-
Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 102-106. [Link]
-
Rao, T. N., Avuthu, M. R., Reddy, B. V., & Murthy, S. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(7), 333. [Link]
-
World Journal of Advanced Research and Reviews. (2021). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 12(01), 305–315. [Link]
-
PubChem. (n.d.). 4-Methylterbinafine. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. (n.d.). 4-METHYLTERBINAFINE. [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Link]
- Google Patents. (2006).
-
Auro-Terbinafine Product Monograph. (2009). [Link]
-
Pharmascience. (n.d.). pms-TERBINAFINE Product Monograph. [Link]
-
ClinicalTrials.gov. (2004). Bioequivalency Study of Terbinafine Tablets Under Fed Conditions. U.S. National Library of Medicine. [Link]
-
Novartis. (2022). LAMISIL® Product Monograph. [Link]
- Google Patents. (2019). CN108017544B - Synthesis method of terbinafine.
-
U.S. Food and Drug Administration. (2012). Lamisil (terbinafine hydrochloride) tablets label. [Link]
Sources
- 1. CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]
- 6. jchr.org [jchr.org]
- 7. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of 4-Methylterbinafine Hydrochloride
A Senior Application Scientist's Perspective on the Synthesis, Purification, and Characterization of a Key Terbinafine-Related Compound
Foreword: The Significance of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though less conspicuous, tenet is that the purity of a drug substance dictates its safety and efficacy. It is within this context that the study of impurities, such as 4-Methylterbinafine hydrochloride, becomes not merely an academic exercise, but a crucial component of ensuring patient well-being and regulatory compliance. 4-Methylterbinafine is recognized as a process-related impurity of Terbinafine, a widely used antifungal agent.[1] Its discovery and isolation are paramount for the comprehensive characterization of the drug's impurity profile, a prerequisite for any new drug application. This guide provides a detailed technical overview of the synthetic pathways, isolation methodologies, and characterization techniques pertinent to 4-Methylterbinafine hydrochloride, offering a robust framework for researchers and drug development professionals.
Deconstructing the Origin: The Genesis of 4-Methylterbinafine
4-Methylterbinafine hydrochloride emerges as a byproduct during the synthesis of Terbinafine hydrochloride.[2] Its formation is directly linked to the presence of an impurity in one of the key starting materials. The synthesis of Terbinafine involves the condensation of N-methyl-1-naphthalenemethanamine with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. However, commercially available 1-methylnaphthalene, a precursor to N-methyl-1-naphthalenemethanamine, can contain its isomer, 4-methylnaphthalene. This isomeric impurity is carried through the synthetic sequence, ultimately leading to the formation of 4-Methylterbinafine.
Strategic Synthesis: A Two-Pronged Approach to Obtaining 4-Methylterbinafine Hydrochloride
The deliberate synthesis of 4-Methylterbinafine hydrochloride is essential for its unequivocal identification and for its use as a reference standard in analytical methods. The synthetic strategy mirrors that of Terbinafine, with the crucial difference being the use of the 4-methylated naphthalene precursor.
Synthesis of the Key Precursor: N-methyl-4-methyl-1-naphthalenemethanamine
The synthesis of this key intermediate is a two-step process commencing with the formylation of 1-methylnaphthalene.
This reaction introduces a formyl group at the 1-position of 4-methylnaphthalene. The Vilsmeier-Haack reaction is a suitable and commonly employed method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylnaphthalene
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with vigorous stirring. Maintain the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, will occur.
-
Electrophilic Attack: To the freshly prepared Vilsmeier reagent, add a solution of 1-methylnaphthalene in the same solvent dropwise, ensuring the temperature remains controlled.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into a beaker of crushed ice and water. Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium carbonate, until the pH is alkaline.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methyl-1-naphthaldehyde can be purified by column chromatography on silica gel.[3]
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[4][5] In this step, 4-methyl-1-naphthaldehyde is reacted with methylamine in the presence of a reducing agent to yield N-methyl-4-methyl-1-naphthalenemethanamine.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 4-methyl-1-naphthaldehyde in a suitable solvent, such as methanol or ethanol. Add a solution of methylamine (as a solution in a solvent like THF or as a gas bubbled through the solution). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.
-
Reduction: To the solution containing the in situ-formed imine, add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice.[6] The reaction should be stirred at room temperature until completion, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-methyl-4-methyl-1-naphthalenemethanamine. Further purification can be achieved by vacuum distillation or column chromatography.
Final Condensation and Salt Formation
The final step involves the coupling of the synthesized N-methyl-4-methyl-1-naphthalenemethanamine with the (E)-terbinafine side chain, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of 4-Methylterbinafine Hydrochloride
-
Condensation Reaction: In a reaction vessel, combine N-methyl-4-methyl-1-naphthalenemethanamine and (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate or sodium hydroxide, to facilitate the nucleophilic substitution.[2]
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by HPLC or TLC until the starting materials are consumed.
-
Work-up and Extraction: After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Salt Formation: Concentrate the organic solution to obtain the free base of 4-Methylterbinafine as an oil or solid. Dissolve this residue in a suitable solvent, such as isopropanol or acetone. Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.[2]
-
Isolation: The 4-Methylterbinafine hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.[2]
Visualizing the Synthesis Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Pharmacokinetics of 4-Methylterbinafine hydrochloride
An In-Depth Technical Guide to the Pharmacokinetics of 4-Methylterbinafine Hydrochloride
Foreword: Navigating the Known and the Unknown
Due to the scarcity of direct studies on 4-Methylterbinafine hydrochloride, this document adopts a scientifically rigorous approach of predictive analysis. We will leverage the extensive and well-documented pharmacokinetic data of its parent compound, Terbinafine, as a surrogate model. The structural similarity between the two molecules—differing only by a single methyl group on the naphthalene moiety—allows for well-founded hypotheses regarding the absorption, distribution, metabolism, and excretion (ADME) of 4-Methylterbinafine. This guide will clearly delineate between established data for Terbinafine and the extrapolated, experience-driven insights for its 4-methyl derivative, providing a robust framework for future empirical investigation.
Molecular Profile and Physicochemical Characteristics
A thorough pharmacokinetic assessment begins with the molecule itself. 4-Methylterbinafine, or (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine, is a tertiary allylamine.[2] The hydrochloride salt enhances its solubility for potential formulation.
Table 1: Physicochemical Properties of 4-Methylterbinafine and its Hydrochloride Salt
| Property | 4-Methylterbinafine (Free Base) | 4-Methylterbinafine Hydrochloride | Data Source |
| Molecular Formula | C₂₂H₂₇N | C₂₂H₂₈ClN | [2][4] |
| Molecular Weight | 305.5 g/mol | 341.9 g/mol | [2][4] |
| Predicted LogP | 5.9 | Not Applicable | [2] |
| Appearance | Not specified (likely oil or solid) | White Solid (presumed) | [5] |
The high predicted LogP value of the free base suggests significant lipophilicity, a key characteristic shared with Terbinafine.[6] This property is a critical determinant of its likely distribution and metabolic profile.
Projected ADME Profile: An Extrapolation from Terbinafine
The following sections detail the hypothesized pharmacokinetic pathway of 4-Methylterbinafine hydrochloride, grounded in the established behavior of Terbinafine.
Absorption
Given its structural similarity to Terbinafine, 4-Methylterbinafine is predicted to be readily absorbed following oral administration, with an anticipated bioavailability in the range of 70-90%.[6] The absorption of Terbinafine is not significantly impacted by food, a characteristic that may extend to its 4-methyl derivative.[7] Conversely, systemic absorption following topical application is expected to be minimal.[8]
Distribution
The high lipophilicity of Terbinafine dictates its extensive distribution into tissues, particularly the skin, nails, hair, and adipose tissue.[6] It is also highly bound to plasma proteins (>99%).[6] We can confidently predict a similar profile for 4-Methylterbinafine. This extensive tissue sequestration and high protein binding would result in a large apparent volume of distribution and a prolonged terminal elimination half-life, mirroring the approximate 3-week half-life observed with Terbinafine.[9]
Metabolism: The Core of Pharmacokinetic Variability
Metabolism is where the subtle structural difference of 4-Methylterbinafine may have the most pronounced impact. Terbinafine undergoes extensive hepatic biotransformation, primarily mediated by a host of Cytochrome P450 (CYP) enzymes.[7][10]
Major Metabolic Pathways of the Terbinafine Surrogate:
-
N-demethylation: Removal of the N-methyl group.
-
Alkyl Side Chain Oxidation: Hydroxylation of the tert-butyl group.
-
Deamination: Removal of the amine group.
-
Dihydrodiol Formation: Oxidation of the naphthalene ring system.[10]
At least seven CYP isozymes are involved in Terbinafine metabolism, with CYP2C9, CYP1A2, and CYP3A4 identified as the most significant contributors to its overall clearance.[10] More recent studies have highlighted the crucial roles of CYP2C19 and CYP3A4 in the N-dealkylation pathways that can lead to a reactive aldehyde metabolite, TBF-A, which has been implicated in rare cases of hepatotoxicity.[11][12]
Expert Insight: The Influence of the 4-Methyl Group
The additional methyl group on the naphthalene ring of 4-Methylterbinafine introduces two key considerations:
-
An Additional Site for Metabolism: This methyl group can undergo benzylic hydroxylation, introducing a new metabolic pathway not available to Terbinafine. This could potentially alter the proportion of metabolites formed.
-
Steric Influence: The presence of the methyl group may sterically hinder the approach of certain CYP enzymes to the naphthalene ring, potentially decreasing the rate of dihydrodiol formation compared to Terbinafine.
The core pathways of N-demethylation and side-chain oxidation are unlikely to be significantly affected. However, the overall metabolic clearance and metabolite profile could differ quantitatively from that of Terbinafine.
Caption: Hypothesized metabolic pathways for 4-Methylterbinafine.
Excretion
Following extensive metabolism, the resulting polar metabolites of Terbinafine are primarily excreted in the urine.[13] Less than 1% of the parent drug is excreted unchanged.[13] A similar excretion profile is expected for 4-Methylterbinafine, with the majority of the dose being eliminated as various metabolites via the kidneys.[7]
Potential for Drug-Drug Interactions (DDIs)
This is a critical area of consideration for any new chemical entity. Terbinafine is a potent competitive inhibitor of CYP2D6 (Ki = 0.03 µM).[10][14] This means it can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme (e.g., certain beta-blockers, antidepressants, and antiarrhythmics). It is highly probable that 4-Methylterbinafine shares this strong inhibitory effect on CYP2D6. Therefore, its use with CYP2D6 substrates would necessitate careful monitoring or dose adjustment.[15]
A Self-Validating Protocol: Bioanalytical Methodology
The reliable quantification of 4-Methylterbinafine in biological matrices is paramount for any future pharmacokinetic studies. The literature provides robust, validated high-performance liquid chromatography (HPLC) methods for separating Terbinafine from its impurities, including 4-Methylterbinafine.[16][17]
Protocol: RP-HPLC Method for the Quantification of 4-Methylterbinafine
This protocol is adapted from established methods for Terbinafine and its related substances.[16][17]
Objective: To separate and quantify 4-Methylterbinafine from Terbinafine and other potential impurities.
Step 1: Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Step 2: Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.[17] A cyano (CN) column has also been shown to provide excellent resolution.[16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol, or a combination) and an aqueous buffer (e.g., citrate or phosphate buffer, pH adjusted to 4.5). A typical starting ratio could be Acetonitrile:Buffer (50:50 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm, where the naphthalene chromophore exhibits strong absorbance.[17]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Step 3: Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 4-Methylterbinafine hydrochloride reference standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation (from plasma): Employ a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix and concentrate it for analysis.
Step 4: Method Validation (as per ICH Q2(R1) Guidelines)
-
Specificity: Ensure the analyte peak is well-resolved from other components.
-
Linearity: Establish a linear relationship between concentration and detector response (correlation coefficient r² > 0.99).
-
Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.
Caption: Workflow for bioanalytical sample processing and analysis.
Conclusion and Future Directions
While direct pharmacokinetic data for 4-Methylterbinafine hydrochloride remains unpublished, a robust, predictive profile can be constructed by leveraging the extensive knowledge base of its parent compound, Terbinafine. We hypothesize that 4-Methylterbinafine is a highly lipophilic, orally bioavailable compound that undergoes extensive hepatic metabolism by multiple CYP enzymes and is excreted renally as metabolites. Its most significant clinical characteristic is likely to be the potent inhibition of CYP2D6.
This guide serves as a foundational document. The logical next step is empirical validation. The following studies are recommended to move from hypothesis to data:
-
In Vitro Metabolism: Incubation of 4-Methylterbinafine with human liver microsomes and recombinant CYP enzymes to definitively identify the metabolizing enzymes and characterize the metabolite profile.
-
CYP Inhibition Screening: Formal Ki determination to confirm the predicted inhibitory potential against CYP2D6 and other major isoforms.
-
Preclinical Pharmacokinetic Studies: In vivo studies in animal models (e.g., rat, dog) to determine key parameters such as clearance, volume of distribution, and oral bioavailability.
The insights and protocols provided herein offer a clear and authoritative roadmap for any research or development program focused on 4-Methylterbinafine hydrochloride.
References
-
Jain, D. K., Patel, P., & Bari, S. B. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 49-57. [Link]
-
Humbert, H., Cabiac, M. D., & Denouel, J. (1994). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Arzneimittel-Forschung, 44(3), 351-355. [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]
-
Vickers, A. E., Sinclair, J. R., & Zollinger, M. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 27(9), 1029-1038. [Link]
-
PubChem. (n.d.). 4-Methylterbinafine. National Center for Biotechnology Information. [Link]
-
Tucker, D., & Jones, T. M. (2023). Terbinafine. In StatPearls. StatPearls Publishing. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-METHYLTERBINAFINE. [Link]
-
Obach, R. S., & Kalgutkar, A. S. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Drug metabolism and disposition: the biological fate of chemicals, 47(9), 983-992. [Link]
-
U.S. Food and Drug Administration. (n.d.). Terbinafine Hydrochloride Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Wikipedia. (n.d.). Terbinafine. [Link]
-
Karljikovic-Rajic, K., Novovic, D., Marinkovic, V., & Agbaba, D. (2003). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Journal of pharmaceutical and biomedical analysis, 32(4-5), 931-938. [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for terbinafine and CYP2D6. [Link]
-
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. [Link]
-
PubChem. (n.d.). 4-Methylterbinafine hydrochloride. National Center for Biotechnology Information. [Link]
-
Zehender, H., Cabiac, M. D., & Denouel, J. (1996). Pharmacokinetics and pharmacodynamics of multiple-dose terbinafine. The Journal of Clinical Pharmacology, 36(8), 731-741. [Link]
-
Le, T. D., & Uetrecht, J. P. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Toxicology and applied pharmacology, 355, 1-9. [Link]
-
Pharmaffiliates. (n.d.). Terbinafine - Impurity A. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Terbinafine - Wikipedia [en.wikipedia.org]
- 7. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and pharmacodynamics of multiple-dose terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 16. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
4-Methylterbinafine hydrochloride solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 4-Methylterbinafine Hydrochloride
Introduction
4-Methylterbinafine is recognized primarily as a significant impurity and degradation product of Terbinafine, a widely used synthetic allylamine antifungal agent.[1] As a Senior Application Scientist, understanding the physicochemical characteristics of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of the solubility and stability of 4-Methylterbinafine hydrochloride, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. While direct extensive studies on 4-Methylterbinafine hydrochloride are limited, its structural similarity to the parent compound, Terbinafine hydrochloride, allows for informed analysis and predictive assessment. This document will leverage data from Terbinafine hydrochloride studies to build a foundational understanding, supplemented by specific data on 4-Methylterbinafine where available.
Physicochemical Properties
4-Methylterbinafine is structurally analogous to Terbinafine, with the addition of a methyl group on the naphthalene ring. This seemingly minor modification can influence properties such as lipophilicity, which in turn affects solubility and interaction with other molecules.
| Property | Value | Source |
| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | [2] |
| Molecular Formula | C22H27N (free base) | [2] |
| Molecular Weight | 305.5 g/mol (free base) | [2] |
| Appearance | White fine crystalline powder (inferred from Terbinafine HCl) | [3] |
Note: The hydrochloride salt will have a correspondingly higher molecular weight.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) and its related compounds is a critical factor in drug development, influencing everything from formulation design to bioavailability. Terbinafine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class-II drug, characterized by low solubility and high permeability.[4] It is reasonable to hypothesize that 4-Methylterbinafine hydrochloride exhibits similar characteristics.
Qualitative and Quantitative Solubility
Based on available literature for Terbinafine hydrochloride, the solubility profile can be summarized as follows. The addition of a methyl group in 4-Methylterbinafine would likely increase its lipophilicity slightly, potentially decreasing its aqueous solubility further.
| Solvent | Solubility of Terbinafine Hydrochloride | Expected Impact on 4-Methylterbinafine HCl | Reference |
| Water | Slightly soluble / Very slightly soluble | Likely lower solubility | [3][4] |
| Distilled Water (27°C) | 5.32 µg/mL | - | [5] |
| Methanol | Freely soluble | Freely soluble | [3] |
| Anhydrous Ethanol | Freely soluble | Freely soluble | [4] |
| Methylene Chloride | Freely soluble | Freely soluble | [3] |
| Acetonitrile | Soluble | Soluble | [6] |
| Acetone | Slightly soluble | Slightly soluble | [4] |
| pH 6.8 Phosphate Buffer | Low solubility | Low solubility | [6] |
Protocol for Solubility Determination
A robust and self-validating method for determining solubility is the shake-flask method, which is considered the gold standard.
Objective: To determine the equilibrium solubility of 4-Methylterbinafine hydrochloride in various solvents.
Materials:
-
4-Methylterbinafine hydrochloride
-
Selected solvents (e.g., water, pH buffers, ethanol)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a validated quantitative method
-
0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of 4-Methylterbinafine hydrochloride to a series of vials, ensuring a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: Allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or µg/mL.
Stability Profile and Degradation Pathway
Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions. Forced degradation studies, as mandated by ICH guidelines, are used to generate degradation products and develop stability-indicating analytical methods.[1]
Forced Degradation Studies
Studies on Terbinafine hydrochloride have shown it to be susceptible to degradation under oxidative, basic, acidic, and photolytic conditions.[1][7] 4-Methylterbinafine, being an impurity, is often one of the compounds monitored in these stability tests.[1]
| Stress Condition | Observations for Terbinafine Hydrochloride | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | Moderate degradation | 25% | [7] |
| Base Hydrolysis (0.1 M NaOH) | Moderate degradation | 35% | [7] |
| Oxidative (3% H2O2) | Substantial degradation | 65% | [7] |
| Photolytic (UV light) | Significant degradation | 22% (after 6 hours) | [7] |
| Thermal | Generally stable | No significant degradation | [1] |
| Hydrolytic (Water) | Stable | No significant degradation | [1] |
Causality: The allylamine structure in both Terbinafine and 4-Methylterbinafine is susceptible to oxidation. The conjugated system involving the double and triple bonds can be a target for oxidative attack. Similarly, the naphthalene ring system is sensitive to photolytic degradation upon exposure to UV light.
Degradation Workflow Diagram
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. ijnrd.org [ijnrd.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential Targets of 4-Methylterbinafine Hydrochloride
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylterbinafine hydrochloride, a close structural analog of the widely-used antifungal agent Terbinafine, presents an intriguing candidate for therapeutic repurposing. While Terbinafine's mechanism of action via inhibition of fungal squalene epoxidase is well-established, the therapeutic potential of its derivatives in non-antifungal indications remains largely unexplored. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Methylterbinafine hydrochloride, moving beyond its presumed antifungal activity to delve into promising applications in oncology and metabolic diseases. By leveraging the known pharmacology of squalene epoxidase inhibitors and the burgeoning understanding of this enzyme's role in human pathophysiology, we delineate a scientific rationale and propose a roadmap for the preclinical investigation of this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to pioneer novel therapeutic strategies.
Introduction: Beyond Mycology - Re-evaluating Allylamine Antifungals
The allylamine class of antifungals, exemplified by Terbinafine, has been a cornerstone in the treatment of dermatophyte infections for decades.[1][2] Their efficacy stems from the specific and potent inhibition of squalene epoxidase (SQLE), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[3][4] This inhibition leads to the accumulation of toxic squalene and a depletion of ergosterol, ultimately compromising fungal cell membrane integrity and viability.[4] 4-Methylterbinafine hydrochloride, as a derivative of Terbinafine, is logically presumed to share this primary mechanism of action.
However, the therapeutic narrative of SQLE inhibition is expanding. Emerging research has illuminated the critical role of the cholesterol biosynthesis pathway, and SQLE in particular, in a range of human diseases, most notably cancer and hypercholesterolemia.[5][6] This paradigm shift invites a re-evaluation of compounds like 4-Methylterbinafine hydrochloride, not merely as antifungal agents, but as potential modulators of fundamental cellular processes with broad therapeutic implications. This guide will explore these novel, non-antifungal applications, providing a scientific framework for their investigation.
The Primary Target: Squalene Epoxidase and its Dual Role in Fungal and Human Biology
Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in sterol biosynthesis.[3][5] While this pathway is conserved across eukaryotes, crucial differences exist between the fungal and human enzymes, which underpins the selective toxicity of antifungal agents like Terbinafine.
-
In Fungi: SQLE is essential for the production of ergosterol, a vital component of the fungal cell membrane.[1] Its inhibition is fungicidal.[4]
-
In Humans: The homologous enzyme is a rate-limiting step in the synthesis of cholesterol.[5][7] While essential, its modulation presents therapeutic opportunities.
The selectivity of Terbinafine for fungal SQLE over its human counterpart is a key feature of its safety profile.[4] However, at higher concentrations, inhibition of human SQLE can be achieved. This off-target effect, when viewed through a therapeutic lens, opens the door to new indications. It is hypothesized that 4-Methylterbinafine hydrochloride, due to its structural similarity to Terbinafine, will also exhibit inhibitory activity against both fungal and human SQLE, with a yet-to-be-determined selectivity profile.
Established Antifungal Mechanism of the Parent Compound
The antifungal action of Terbinafine is a two-pronged assault on the fungal cell resulting from SQLE inhibition:
-
Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and cell death.[3][4]
-
Squalene Accumulation: The buildup of the substrate squalene to toxic levels within the cell is also a major contributor to the fungicidal effect.[3][4]
The following diagram illustrates the established antifungal mechanism of action of Terbinafine, which serves as the foundational model for 4-Methylterbinafine hydrochloride.
Caption: Antifungal Mechanism of 4-Methylterbinafine Hydrochloride.
Novel Therapeutic Target Area 1: Oncology
A growing body of evidence implicates dysregulated cholesterol metabolism in the initiation and progression of various cancers.[2][5] Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. Squalene epoxidase, as a rate-limiting enzyme in this pathway, has emerged as a promising therapeutic target in oncology.[3][5]
Scientific Rationale for SQLE Inhibition in Cancer
-
Overexpression in Tumors: SQLE is frequently overexpressed in a wide range of cancers, including breast, prostate, lung, and colorectal cancer, and its high expression often correlates with poor prognosis.[2][3][8]
-
Induction of Cell Cycle Arrest and Apoptosis: Inhibition of SQLE has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in cancer cell lines. Terbinafine itself has demonstrated dose-dependent cytotoxic effects on various human malignant cells.[9][10]
-
Synergy with Other Therapies: SQLE inhibition may sensitize cancer cells to conventional chemotherapies and targeted agents.[3]
The proposed anticancer mechanism of 4-Methylterbinafine hydrochloride is multifaceted, involving both the depletion of essential sterols and the accumulation of the toxic precursor, squalene, within cancer cells.
Caption: Proposed Anticancer Mechanism of 4-Methylterbinafine Hydrochloride.
Experimental Workflow for Preclinical Validation in Oncology
A rigorous, multi-step approach is required to validate the potential of 4-Methylterbinafine hydrochloride as an anticancer agent.
Caption: Preclinical Validation Workflow for Anticancer Activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Methylterbinafine hydrochloride against recombinant human squalene epoxidase.
Materials:
-
Recombinant human squalene epoxidase (commercially available)
-
[14C]-Squalene (radiolabeled substrate)
-
NADPH, FAD (cofactors)
-
4-Methylterbinafine hydrochloride (test compound)
-
Terbinafine (positive control)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and FAD.
-
Add varying concentrations of 4-Methylterbinafine hydrochloride or Terbinafine to the reaction mixture.
-
Initiate the reaction by adding recombinant human SQLE and [14C]-squalene.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the substrate ([14C]-squalene) from the product ([14C]-2,3-oxidosqualene) using thin-layer chromatography.
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Self-Validation: The inclusion of a known inhibitor (Terbinafine) as a positive control validates the assay's sensitivity and reproducibility. A dose-response curve should be generated to ensure the inhibitory effect is concentration-dependent.
Objective: To assess the effect of 4-Methylterbinafine hydrochloride on the viability and proliferation of various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)
-
Appropriate cell culture media and supplements
-
4-Methylterbinafine hydrochloride
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay[11]
-
96-well plates
-
Luminometer
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-Methylterbinafine hydrochloride for 24, 48, and 72 hours.
-
At each time point, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies ATP, an indicator of metabolically active, viable cells.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Self-Validation: A clear dose- and time-dependent decrease in cell viability should be observed. Comparing results across multiple cell lines will provide insights into potential cancer type-specific effects.
Objective: To evaluate the in vivo antitumor efficacy of 4-Methylterbinafine hydrochloride.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for xenograft implantation
-
4-Methylterbinafine hydrochloride formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[12][13]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[14]
-
Randomize the mice into treatment and control groups.
-
Administer 4-Methylterbinafine hydrochloride or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Self-Validation: A statistically significant reduction in tumor growth in the treatment group compared to the vehicle control group will indicate in vivo efficacy. The monitoring of body weight serves as a preliminary assessment of toxicity.
Novel Therapeutic Target Area 2: Hypercholesterolemia
The inhibition of cholesterol synthesis is a clinically validated strategy for the management of hypercholesterolemia. While statins, which inhibit HMG-CoA reductase, are the current standard of care, targeting downstream enzymes like SQLE offers an alternative and potentially complementary approach.[6]
Scientific Rationale for SQLE Inhibition in Hypercholesterolemia
-
Reduction of de novo Cholesterol Synthesis: By inhibiting a rate-limiting step in the cholesterol biosynthesis pathway, SQLE inhibitors can effectively reduce the endogenous production of cholesterol.[6][15]
-
Upregulation of LDL Receptors: The resulting decrease in intracellular cholesterol levels is expected to lead to an upregulation of the LDL receptor on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the circulation.[15]
-
Potential for Statin Synergy: Combining an SQLE inhibitor with a statin could provide a more potent cholesterol-lowering effect by inhibiting the pathway at two distinct points.
The proposed mechanism for the cholesterol-lowering effect of 4-Methylterbinafine hydrochloride is centered on the hepatic response to reduced intracellular cholesterol.
Caption: Proposed Hypocholesterolemic Mechanism of 4-Methylterbinafine Hydrochloride.
Experimental Workflow for Preclinical Validation in Hypercholesterolemia
Objective: To assess the in vivo efficacy of 4-Methylterbinafine hydrochloride in a diet-induced model of hypercholesterolemia.
Materials:
-
Standard chow diet
-
High-fat, high-cholesterol diet
-
4-Methylterbinafine hydrochloride
-
Vehicle control
-
Blood collection supplies
-
Kits for measuring serum total cholesterol, LDL-C, HDL-C, and triglycerides
Procedure:
-
Acclimatize animals to the housing conditions.
-
Induce hypercholesterolemia by feeding the animals a high-fat, high-cholesterol diet for a specified period (e.g., 4-8 weeks).[18][19]
-
Confirm the development of hypercholesterolemia by measuring baseline serum lipid profiles.
-
Randomize the hypercholesterolemic animals into treatment and control groups.
-
Administer 4-Methylterbinafine hydrochloride or vehicle control daily for the duration of the study (e.g., 4 weeks).
-
Continue the high-fat diet for all groups.
-
Collect blood samples at regular intervals and at the end of the study.
-
Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides.
Self-Validation: A statistically significant reduction in total cholesterol and LDL-C in the treatment group compared to the control group will indicate a therapeutic effect. The inclusion of a hypercholesterolemic control group validates that the observed effects are due to the drug and not spontaneous resolution.
Quantitative Data Summary
While specific data for 4-Methylterbinafine hydrochloride is not yet available, the following table provides a comparative overview of the inhibitory activity of its parent compound, Terbinafine, against fungal and mammalian squalene epoxidase. This highlights the principle of selective toxicity and provides a benchmark for future studies with 4-Methylterbinafine hydrochloride.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity (Mammalian/Fungal) |
| Terbinafine | Candida albicans SQLE | ~30 nM | \multirow{2}{*}{~2567x} |
| Terbinafine | Rat Liver SQLE | ~77 µM |
Data synthesized from published literature.[4]
Conclusion and Future Directions
4-Methylterbinafine hydrochloride stands at an exciting crossroads of established antifungal pharmacology and novel therapeutic exploration. The compelling scientific rationale for targeting squalene epoxidase in oncology and hypercholesterolemia provides a strong foundation for the preclinical investigation of this compound. The experimental workflows detailed in this guide offer a clear and robust pathway for elucidating its therapeutic potential.
Future research should focus on a comprehensive characterization of 4-Methylterbinafine hydrochloride, including its pharmacokinetic and pharmacodynamic profiles, and a thorough assessment of its safety and selectivity. The exploration of its efficacy in combination with existing therapies, particularly in the context of oncology, represents a promising avenue for further investigation. The journey from a mere structural analog to a potential new therapeutic agent is a challenging but potentially rewarding one, and this guide serves as the initial map for that expedition.
References
-
Squalene Epoxidase: Its Regulations and Links with Cancers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
What are SQLE inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 24, 2026, from [Link]
-
Targeting the key cholesterol biosynthesis enzyme squalene monooxygenase for cancer therapy. (2022, August 23). Frontiers. Retrieved January 24, 2026, from [Link]
-
Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Squalene epoxidase as hypocholesterolemic drug target revisited. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Repurposing antifungal drugs for cancer therapy. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Hyperlipidaemia and cardioprotection: Animal models for translational studies. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
-
Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (2019, January 9). Nature Communications. Retrieved January 24, 2026, from [Link]
-
The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Advances in understanding the role of squalene epoxidase in cancer prognosis and resistance. (2025, January 27). PubMed. Retrieved January 24, 2026, from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Biorxiv. Retrieved January 24, 2026, from [Link]
-
Terbinafine: mode of action and properties of the squalene epoxidase inhibition. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (n.d.). Nature. Retrieved January 24, 2026, from [Link]
-
Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. (2022, June 9). Circulation Research. Retrieved January 24, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sci. Retrieved January 24, 2026, from [Link]
-
Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. Retrieved January 24, 2026, from [Link]
-
Animal Model Screening for Hyperlipidemic ICR Mice. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Modelling hypercholesterolaemia in rats using high cholesterol diet. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS. Retrieved January 24, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega. Retrieved January 24, 2026, from [Link]
-
In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest. (2003, August 10). International Journal of Cancer. Retrieved January 24, 2026, from [Link]
-
Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53‐associated cell cycle arrest. (n.d.). Scilit. Retrieved January 24, 2026, from [Link]
-
Animal Models of Hyperlipidemia: An Overview. (2022, January 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]
-
Patient-Derived Xenograft Models (PDX). (n.d.). Genesis Drug Discovery & Development. Retrieved January 24, 2026, from [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). SLAS DISCOVERY. Retrieved January 24, 2026, from [Link]
Sources
- 1. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Repurposing antifungal drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers [mdpi.com]
- 4. Topical Delivery of Terbinafine HCL Using Nanogels: A New Approach to Superficial Fungal Infection Treatment | MDPI [mdpi.com]
- 5. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 6. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in understanding the role of squalene epoxidase in cancer prognosis and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. scilit.com [scilit.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 15. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Model Screening for Hyperlipidemic ICR Mice [mdpi.com]
- 19. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of 4-Methylterbinafine Hydrochloride in Terbinafine Hydrochloride Drug Substance
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 4-Methylterbinafine hydrochloride, a potential process-related impurity and degradation product, in Terbinafine hydrochloride bulk drug substance. The method is developed to be specific, precise, accurate, and linear over a suitable concentration range, ensuring its suitability for quality control and regulatory compliance in the pharmaceutical industry.
Introduction: The Rationale for Impurity Profiling
Terbinafine hydrochloride is a synthetic allylamine antifungal agent widely used in the treatment of various fungal infections.[1] Its therapeutic efficacy is intrinsically linked to its purity. During the synthesis of Terbinafine or upon its storage, structurally similar impurities can arise. One such critical impurity is 4-Methylterbinafine hydrochloride (Figure 1), also designated as Terbinafine EP Impurity D. The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate the development of validated, stability-indicating analytical methods to monitor and control these related substances.[2][3]
This document provides a comprehensive protocol for an HPLC method specifically optimized for the separation and quantification of 4-Methylterbinafine from the active pharmaceutical ingredient (API), Terbinafine HCl.

Figure 1. Chemical Structures of Terbinafine HCl and its impurity, 4-Methylterbinafine HCl.
Method Development: A Mechanistic Approach
The development of a successful HPLC method hinges on a thorough understanding of the physicochemical properties of the analyte and its related impurities.
Physicochemical Properties
Both Terbinafine and 4-Methylterbinafine are basic compounds containing a tertiary amine, making them amenable to reversed-phase chromatography. Key properties influencing the chromatographic behavior are summarized in Table 1.
| Property | Terbinafine Hydrochloride | 4-Methylterbinafine Hydrochloride | Reference |
| Molecular Formula | C₂₁H₂₆ClN | C₂₂H₂₈ClN | [4] |
| Molecular Weight | 327.9 g/mol | 341.9 g/mol | [4] |
| IUPAC Name | (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | [5] |
| Solubility | Freely soluble in methanol and ethanol; slightly soluble in water. | Data not available, but expected to be similar to Terbinafine HCl. | [4] |
Table 1: Physicochemical Properties of Terbinafine HCl and 4-Methylterbinafine HCl.
The structural similarity, differing only by a methyl group on the naphthalene moiety, presents a separation challenge that necessitates a highly selective HPLC method.
Selection of Chromatographic Conditions
-
Column: A C18 (octadecyl-silica) column is the stationary phase of choice due to its hydrophobicity, which provides excellent retention for the nonpolar regions of both Terbinafine and its impurity. A high-purity silica backbone is crucial to minimize peak tailing.
-
Mobile Phase:
-
Rationale for pH and Buffer: As basic compounds, Terbinafine and 4-Methylterbinafine can interact with residual acidic silanol groups on the silica surface of the HPLC column, leading to poor peak shape (tailing).[3][6][7] To mitigate this, a mobile phase with a slightly basic pH (e.g., pH 7.5) is employed. This ensures that the silanol groups are deprotonated (SiO⁻), reducing undesirable ionic interactions.
-
Role of Triethylamine (TEA): The addition of a small concentration of triethylamine to the mobile phase serves as a "silanol blocker."[3][6][8] The protonated TEA competes with the basic analytes for interaction with the ionized silanol groups, effectively masking them and leading to significantly improved peak symmetry.[3][6][9]
-
Organic Modifiers: A combination of acetonitrile and methanol is used to fine-tune the selectivity and elution strength. Acetonitrile typically provides sharper peaks, while methanol can offer different selectivity for closely related compounds. A gradient elution is employed to ensure adequate separation of the impurity from the main peak and to elute any potential late-eluting impurities within a reasonable runtime.
-
-
Detection Wavelength: The naphthalene ring system is the primary chromophore in both molecules. Naphthalene derivatives exhibit strong absorbance in the UV region, typically with a maximum around 220 nm and another significant absorption band between 270-290 nm.[10][11][12][13] While detection at the lower wavelength (~220-225 nm) offers higher sensitivity, the higher wavelength range (~280 nm) often provides greater specificity with less interference from common solvents and excipients.[10][14] Based on published spectra and the USP method, 282 nm is selected as an optimal wavelength that balances sensitivity and selectivity for both the API and the impurity.[14]
Experimental Protocol
Materials and Reagents
-
Terbinafine Hydrochloride Reference Standard (CRS) and Sample
-
4-Methylterbinafine Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Triethylamine (TEA) (HPLC Grade)
-
Phosphoric Acid (or Glacial Acetic Acid) for pH adjustment
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with Gradient Pump, UV/PDA Detector, Autosampler, and Column Oven |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer: Acetonitrile: Methanol (30:28:42, v/v/v). Buffer: 0.2% v/v Triethylamine in water, pH adjusted to 7.5 with acid. |
| Mobile Phase B | Buffer: Acetonitrile: Methanol (5:38:57, v/v/v). Buffer: 0.2% v/v Triethylamine in water, pH adjusted to 7.5 with acid. |
| Gradient Program | Time (min) |
| 0 | |
| 4 | |
| 25 | |
| 30 | |
| 31 | |
| 38 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 282 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile: Water (50:50, v/v) |
Table 2: Optimized HPLC Conditions.
Preparation of Solutions
-
Buffer Preparation: Add 2.0 mL of Triethylamine to 1000 mL of deionized water. Adjust the pH to 7.5 using dilute phosphoric acid or glacial acetic acid.
-
Standard Stock Solution (Terbinafine HCl): Accurately weigh about 25 mg of Terbinafine HCl CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).
-
Impurity Stock Solution (4-Methylterbinafine HCl): Accurately weigh about 5 mg of 4-Methylterbinafine HCl CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 50 µg/mL).
-
System Suitability Solution (Spiked Sample): Transfer 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution and dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Terbinafine HCl and 5 µg/mL of 4-Methylterbinafine HCl.
-
Test Solution (Sample): Accurately weigh about 25 mg of the Terbinafine HCl sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 500 µg/mL).
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3]
Diagram 1: Workflow for HPLC Method Validation.
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting the System Suitability Solution five or six times. The parameters must meet the acceptance criteria outlined in Table 3.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Terbinafine and 4-Methylterbinafine | Ensures baseline separation of the two components.[14] |
| Tailing Factor (T) | ≤ 2.0 for the Terbinafine peak | Confirms good peak symmetry, indicating minimal silanol interactions.[14] |
| Repeatability (%RSD) | ≤ 5.0% for the 4-Methylterbinafine peak area (n=6) | Demonstrates the precision of the injection and detection system at the impurity level.[15] |
| Theoretical Plates (N) | ≥ 2000 for the Terbinafine peak | Indicates good column efficiency. |
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria.
Specificity (Forced Degradation)
To prove the stability-indicating nature of the method, Terbinafine HCl is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples are then analyzed to ensure that degradation products do not co-elute with the Terbinafine or 4-Methylterbinafine peaks. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the peaks of interest.
Linearity and Range
Linearity is established by preparing a series of solutions of 4-Methylterbinafine HCl over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by analyzing a sample of Terbinafine HCl spiked with known amounts of 4-Methylterbinafine HCl at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within 90.0% to 110.0%.[5]
Precision
-
Repeatability (Intra-assay precision): Assessed by analyzing six independent preparations of a spiked sample at 100% of the specification limit. The Relative Standard Deviation (%RSD) of the results should be ≤ 10.0%.
-
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day or using a different instrument to assess the ruggedness of the method. The %RSD between the two sets of data should meet predefined criteria.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of 4-Methylterbinafine that can be quantified with acceptable precision and accuracy. It is typically established at a signal-to-noise ratio of approximately 10:1. The LOD is the lowest concentration that can be detected, with a signal-to-noise ratio of about 3:1.
Data Analysis and Calculation
The amount of 4-Methylterbinafine in the test sample is calculated using the peak area from the chromatogram and an external standard method.
Diagram 2: Data Calculation Workflow.
Formula: % 4-Methylterbinafine = (AT / AS) * (CS / CT) * 100
Where:
-
AT = Peak area of 4-Methylterbinafine in the Test Solution.
-
AS = Peak area of 4-Methylterbinafine in a diluted Standard Solution.
-
CS = Concentration (µg/mL) of 4-Methylterbinafine in the diluted Standard Solution.
-
CT = Concentration (µg/mL) of Terbinafine HCl in the Test Solution.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quality control of Terbinafine hydrochloride. By demonstrating specificity through forced degradation studies and validating for accuracy, precision, and linearity, this method is proven to be stability-indicating and suitable for the routine quantification of the 4-Methylterbinafine impurity. Adherence to this protocol will enable researchers and quality control analysts to ensure that the purity of Terbinafine HCl meets the stringent requirements of regulatory authorities, ultimately safeguarding patient health.
References
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health. Available at: [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency. Available at: [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Welch Materials, Inc. Available at: [Link]
-
UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. (n.d.). ResearchGate. Available at: [Link]
-
4-Methylterbinafine hydrochloride. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
-
To Add or Not to Add. (2020). HPLC-Today. Available at: [Link]
-
Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Available at: [Link]
-
Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. (n.d.). Astronomy & Astrophysics. Available at: [Link]
-
Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution. (n.d.). National Institutes of Health. Available at: [Link]
-
The chemical structure of terbinafine hydrochloride. (n.d.). ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Available at: [Link]
-
Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. Available at: [Link]
-
Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. Available at: [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Available at: [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (n.d.). PubMed. Available at: [Link]
Sources
- 1. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. PhotochemCAD | Naphthalene [photochemcad.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. hplc.today [hplc.today]
- 8. welch-us.com [welch-us.com]
- 9. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aanda.org [aanda.org]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Analytical Standard of 4-Methylterbinafine Hydrochloride
Introduction
4-Methylterbinafine hydrochloride is a primary impurity and degradation product of Terbinafine hydrochloride, an allylamine antifungal agent.[1][2] Its identification and quantification are critical for ensuring the quality, safety, and efficacy of Terbinafine hydrochloride drug substances and products. This document provides a comprehensive guide for the analytical assessment of 4-Methylterbinafine hydrochloride, detailing the necessary protocols and the scientific rationale behind them. As recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) where it is listed as Terbinafine Impurity D, rigorous analytical control of this compound is a regulatory expectation.[3][4]
The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a framework for robust analytical characterization. These protocols are grounded in established scientific principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methylterbinafine hydrochloride is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | PubChem[7] |
| Molecular Formula | C₂₂H₂₈ClN | PubChem[7] |
| Molecular Weight | 341.9 g/mol | PubChem[7] |
| CAS Number | 877265-33-3 | PubChem[7] |
| Appearance | (Not specified, typically a white to off-white crystalline powder) | General knowledge |
| Solubility | (Slightly soluble in water; freely soluble in methanol and methylene chloride) | Inferred from Terbinafine HCl properties[8] |
Analytical Workflow Overview
The analytical workflow for 4-Methylterbinafine hydrochloride involves several key stages, from standard and sample preparation to data analysis and reporting. The following diagram illustrates a typical workflow for the quantification of 4-Methylterbinafine hydrochloride in a drug substance.
Caption: A typical analytical workflow for the quantification of 4-Methylterbinafine hydrochloride.
Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for the separation and quantification of 4-Methylterbinafine from Terbinafine and its other related substances.[1][9][10] The following protocol is a synthesized and optimized method based on published literature.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[9] Other stationary phases like cyanopropyl (CN) have also been successfully used.[1]
-
Reference Standard: 4-Methylterbinafine hydrochloride of known purity.
-
Reagents: HPLC grade acetonitrile, methanol, water, and other necessary buffer components (e.g., triethylamine, citric acid).
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving adequate resolution between 4-Methylterbinafine, Terbinafine, and other potential impurities.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | Buffer solution (e.g., 0.2% triethylamine in water, pH adjusted to 3.4-4.5) | The aqueous component of the mobile phase. The buffer controls the pH to ensure consistent ionization of the analytes, while triethylamine acts as a tailing inhibitor for the basic amine compounds. |
| Mobile Phase B | Acetonitrile/Methanol mixture | The organic modifier to control the elution strength. A mixture can sometimes fine-tune selectivity. |
| Gradient Elution | A gradient program is often necessary to separate all impurities with varying polarities in a reasonable time. | A typical gradient might start with a lower percentage of organic phase and ramp up to elute more retained components. |
| Flow Rate | 0.8 - 1.8 mL/min | This range is typical for a 4.6 mm ID column to ensure optimal efficiency.[1][10] |
| Column Temperature | 30 - 40 °C | Maintaining a constant, elevated temperature improves peak shape and reproducibility.[1] |
| Detection Wavelength | 220 - 226 nm or 280 nm | UV detection at these wavelengths provides good sensitivity for Terbinafine and its related compounds.[1][10][11] |
| Injection Volume | 10 - 20 µL | A standard injection volume for most analytical HPLC methods. |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent for both standard and sample preparations.[11]
-
Standard Solution: Accurately weigh and dissolve the 4-Methylterbinafine hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL). This solution is used for identification and quantification.
-
Test Solution: Accurately weigh and dissolve the Terbinafine hydrochloride drug substance in the diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.[11]
-
System Suitability Solution: A solution containing both Terbinafine hydrochloride and 4-Methylterbinafine hydrochloride is used to verify the performance of the chromatographic system.
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH guidelines.[6][12]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. | The peak for 4-Methylterbinafine should be well-resolved from Terbinafine and other impurities (Resolution > 2.0). No interference from excipients at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration and the analytical response. | Correlation coefficient (r²) ≥ 0.997 over a specified range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 90.0% to 110.0% for spiked samples at different concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like pH, flow rate, or column temperature are slightly varied. |
Protocol for Method Validation
Specificity
-
Inject the diluent, a solution of Terbinafine hydrochloride, a solution of 4-Methylterbinafine hydrochloride, and a mixed solution.
-
Demonstrate that the 4-Methylterbinafine peak is resolved from the main Terbinafine peak and any other impurities.
-
If analyzing a finished product, spike the placebo with 4-Methylterbinafine and demonstrate no interference from excipients.
Linearity
-
Prepare a series of at least five solutions of 4-Methylterbinafine hydrochloride ranging from the LOQ to 150% of the expected concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Accuracy
-
Prepare a sample matrix (e.g., a solution of Terbinafine hydrochloride) and spike it with known amounts of 4-Methylterbinafine hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery for each sample.
Precision
-
Repeatability: Inject six replicate preparations of a sample spiked with 4-Methylterbinafine hydrochloride at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Calculate the RSD for the results from each set of experiments and compare them.
Data Interpretation and Reporting
The concentration of 4-Methylterbinafine hydrochloride in the test sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the analyte in the reference standard chromatogram of a known concentration.
Conclusion
The analytical control of 4-Methylterbinafine hydrochloride is a critical aspect of quality assurance for Terbinafine hydrochloride. The HPLC method and validation protocols detailed in this guide provide a robust framework for the accurate and precise quantification of this impurity. Adherence to these scientifically sound procedures, grounded in ICH principles, ensures data integrity and regulatory compliance.
References
-
Basavaiah, K., & Somashekar, B. (2006). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 1-13. [Link]
-
PubChem. (n.d.). 4-Methylterbinafine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- United States Pharmacopeia. (n.d.). Terbinafine Hydrochloride. USP-NF.
- Gautam, A., & Jain, S. K. (2010). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 82(4), 1334-1339.
- Gopal, N. V., Hemakumar, A. V., & Padma, S. V. N. (2011). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 23(1), 239-241.
- Reddy, G. O., Reddy, B. M., & Kumar, K. R. (2013). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 3(4), 57-66.
- Patel, J. R., Suhagia, B. N., & Patel, B. H. (2019). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 3(2), 58-65.
-
PubChem. (n.d.). 4-Methylterbinafine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- GSRI. (n.d.). 4-METHYLTERBINAFINE.
- European Medicines Agency. (2022). ICH Q2(R2)
- Sireesha, R., et al. (2018). RP-HPLC method development and validation for the estimation of antifungal drug terbinafine HCL in bulk and pharmaceutical dosage form. International Journal of Research in Pharmacy and Chemistry & Analysis, 1(1), 8-12.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Google Patents. (n.d.).
- ICH. (2023).
- Schapoval, E. E. S., et al. (1999). High-performance liquid chromatography assay of terbinafine hydrochloride in tablets and creams. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 809-812.
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. uspnf.com [uspnf.com]
- 12. database.ich.org [database.ich.org]
Application Note & Protocol: Laboratory-Scale Synthesis of 4-Methylterbinafine Hydrochloride
Abstract
This document provides a comprehensive, research-grade protocol for the laboratory synthesis of 4-Methylterbinafine hydrochloride. This compound is a known related substance and impurity of Terbinafine, a widely used antifungal agent. The synthesis is presented as a multi-step process, grounded in established chemical literature, involving the preparation of key intermediates followed by a final condensation and salt formation. This guide is intended for researchers and scientists in drug development and medicinal chemistry, offering detailed procedural steps, explanations of the underlying chemical principles, and necessary characterization and safety protocols.
Introduction & Scientific Background
Terbinafine, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, is a potent antifungal agent of the allylamine class that functions by inhibiting the enzyme squalene epoxidase. During the synthesis and stability testing of active pharmaceutical ingredients (APIs) like Terbinafine, the identification, synthesis, and characterization of impurities are critical for ensuring drug safety and efficacy.
4-Methylterbinafine is listed as Impurity D in the European Pharmacopoeia (EP) for Terbinafine Hydrochloride[1]. It is structurally analogous to Terbinafine, with the key difference being the presence of a methyl group at the 4-position of the naphthalene ring. The synthesis of this specific compound is essential for its use as a reference standard in analytical method development, validation, and routine quality control of Terbinafine HCl.
This protocol outlines a proposed convergent synthesis, adapting established methods for Terbinafine synthesis to the specific requirements of introducing the 4-methylnaphthalene moiety.
Proposed Synthetic Pathway Overview
The synthesis is divided into three main stages:
-
Synthesis of Intermediate A: Preparation of the key amine precursor, N-methyl-1-(4-methylnaphthalen-1-yl)methanamine.
-
Synthesis of Intermediate B: Preparation of the allylic chloride side-chain, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.
-
Final Condensation & Salt Formation: Coupling of Intermediates A and B to form the 4-Methylterbinafine free base, followed by conversion to its hydrochloride salt.
The overall workflow is depicted below.
Caption: Proposed convergent synthesis pathway for 4-Methylterbinafine HCl.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 1-Chloromethyl-4-methylnaphthalene | ≥97% | Commercial | |
| Methylamine solution | 40% in H₂O | Commercial | |
| Sodium Hydroxide | Reagent | Commercial | |
| tert-Butylacetylene | ≥98% | Commercial | |
| n-Butyllithium | 2.5 M in hexanes | Commercial | Handle under inert atmosphere |
| Acrolein | ≥97%, stabilized | Commercial | Highly toxic and volatile |
| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Commercial | Use in fume hood |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | |
| Hydrochloric Acid | e.g., 4N in Dioxane | Commercial | |
| Isopropanol | ACS Grade | Commercial |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers with heating mantles
-
Schlenk line or glove box for air-sensitive reactions
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., ESI-MS)
-
Melting point apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Protocols
WARNING: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate PPE.
Stage 1: Synthesis of Intermediate A (N-methyl-1-(4-methylnaphthalen-1-yl)methanamine)
This procedure is adapted from the synthesis of related Terbinafine impurities[1].
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add a 40% (w/w) aqueous solution of methylamine (10 molar equivalents) and sodium hydroxide (10 molar equivalents).
-
Cooling: Cool the stirred solution to -20 to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition: Dissolve 1-chloromethyl-4-methylnaphthalene (1 molar equivalent) in a minimal amount of THF and add it dropwise to the cold methylamine solution, ensuring the internal temperature does not exceed -20 °C.
-
Reaction: Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate/triethylamine) to yield Intermediate A as an oil.
Stage 2: Synthesis of Intermediate B ((E)-1-chloro-6,6-dimethyl-2-hepten-4-yne)
This synthesis involves two steps: formation of the enynol, followed by chlorination.
Step 2a: 6,6-Dimethylhept-1-en-4-yn-3-ol This procedure is based on organometallic addition to acrolein[2][3].
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck flask. Cool the flask to -78 °C.
-
Lithiation: Add tert-butylacetylene (1.1 equivalents) to the THF. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the lithium acetylide.
-
Addition: Add freshly distilled acrolein (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude alcohol is often used directly in the next step.
Step 2b: Chlorination This procedure uses thionyl chloride for the allylic chlorination[4][5].
-
Setup: Dissolve the crude 6,6-dimethylhept-1-en-4-yn-3-ol (1.0 equivalent) in anhydrous diethyl ether in a flask under an inert atmosphere. Cool to 0 °C.
-
Addition: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture over ice water. Separate the layers and extract the aqueous phase with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry over Na₂SO₄ and concentrate under reduced pressure. The crude product, Intermediate B, should be purified by vacuum distillation to obtain the desired (E)-isomer.
Stage 3: Final Condensation and Salt Formation
Step 3a: 4-Methylterbinafine Free Base This is a standard N-alkylation reaction, analogous to the final step in many Terbinafine syntheses[4][6].
-
Setup: To a round-bottom flask, add Intermediate A (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), and anhydrous DMF.
-
Addition: Add Intermediate B (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄ and concentrate. The crude 4-Methylterbinafine free base should be purified by flash column chromatography.
Step 3b: 4-Methylterbinafine Hydrochloride The final step is the conversion of the purified free base to its hydrochloride salt for stability and handling[6][7].
-
Dissolution: Dissolve the purified 4-Methylterbinafine free base in isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl (e.g., 4N HCl in dioxane or saturated ethanolic HCl) dropwise until the pH is ~1-2 (test with pH paper).
-
Precipitation: A white precipitate of the hydrochloride salt should form. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether.
-
Drying: Dry the product under vacuum at 40-50 °C to yield pure 4-Methylterbinafine hydrochloride.
Characterization and Validation
The identity and purity of the final product must be confirmed through a combination of analytical techniques.
| Technique | Expected Results for 4-Methylterbinafine HCl |
| ¹H NMR | Characteristic peaks for the naphthalene protons (aromatic region), the allylic and alkyne protons of the side chain, the tert-butyl singlet, and the N-methyl and N-methylene singlets. The chemical shifts will be slightly different from Terbinafine due to the 4-methyl group on the naphthalene ring. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (MS) | Calculation of the exact mass of the protonated free base [M+H]⁺. |
| Melting Point | A sharp, defined melting point range indicates high purity. |
| HPLC | A single major peak with purity >98% using a suitable validated method. |
Safety and Handling
-
Acrolein: Extremely toxic, lachrymatory, and flammable. Must be handled in a high-performance chemical fume hood with appropriate respiratory protection.
-
n-Butyllithium: Pyrophoric. Handle under a strict inert atmosphere.
-
Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
General: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. Ensure emergency equipment (fire extinguisher, safety shower, eyewash station) is accessible.
References
- Google Patents. (n.d.). Synthesis method of terbinafine - CN108017544B.
- Google Patents. (n.d.). Synthesis of terbinafine hydrochloride - CN1362400A.
-
The Hospital for Sick Children. (2020). Terbinafine 25mg/mL Oral Suspension. Retrieved January 24, 2026, from [Link]
-
Quick Company. (n.d.). Process For Preparing Terbinafine. Retrieved January 24, 2026, from [Link]
- Hergert, T., Mátravölgyi, B., Örkényi, R., Éles, J., & Faigl, F. (2021). Multistep batch-flow hybrid synthesis of a terbinafine precursor. Monatshefte für Chemie - Chemical Monthly, 152, 1129–1135.
-
PubMed. (2022). Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of terbinafine and salts thereof - US20060004230A1.
-
Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of terbinafine and derivatives thereof - US7838704B2.
- Vithal M. Kulkarni et al. (2013). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of PharmTech Research, 5(3), 1225-1231.
-
Justia Patents. (2006). Process for the preparation of terbinafine and salts thereof. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine - WO2004080945A1.
-
University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Preparation of propargyl chloride - US2683179A.
-
YouTube. (2020). Alkylation of Terminal Alkynes. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2016). C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation. Retrieved January 24, 2026, from [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved January 24, 2026, from [Link]
-
YouTube. (2022). Alkylation of Terminal Alkynes. Retrieved January 24, 2026, from [Link]
-
Labinsights. (2024). Preparation of Propargyl Chloride and its Application in Electroplating. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 6,6-Dimethyl-2-hepten-4-ynal. Retrieved January 24, 2026, from [Link]
-
JoVE. (2025). Video: Preparation of Alkynes: Alkylation Reaction. Retrieved January 24, 2026, from [Link]
-
Indian Journal of Chemical Technology. (1994). Short Communication. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved January 24, 2026, from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. d-nb.info [d-nb.info]
- 3. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 4. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 5. Process For Preparing Terbinafine [quickcompany.in]
- 6. Terbinafine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents [patents.google.com]
Application Note: A Robust and Validated Method for the Chromatographic Separation of Terbinafine and its Process-Related Impurity, 4-Methylterbinafine
Abstract
This application note presents a detailed, validated, and highly efficient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of the antifungal agent Terbinafine from its closely related impurity, 4-Methylterbinafine. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Terbinafine. The causality behind the selection of chromatographic parameters is discussed in depth, ensuring scientific integrity and transferability of the method. An alternative Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is also presented for enhanced sensitivity and confirmation.
Introduction: The Imperative for Purity in Terbinafine Formulations
Terbinafine is a synthetic allylamine antifungal agent widely used in the treatment of dermatophyte infections of the skin and nails.[1][2][3] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its purity. Process-related impurities and degradation products can impact the drug's stability, bioavailability, and potentially introduce toxicity.
One critical process-related impurity in the synthesis of Terbinafine is 4-Methylterbinafine.[4][5] This impurity is structurally very similar to the active pharmaceutical ingredient (API), differing only by an additional methyl group on the naphthalene ring.[4][6] This structural similarity poses a significant analytical challenge, requiring a highly selective chromatographic method to ensure their effective separation and accurate quantification. This application note provides a robust and validated protocol to address this challenge, ensuring the quality and safety of Terbinafine-containing products.
Physicochemical Properties of Analytes
A fundamental understanding of the physicochemical properties of Terbinafine and 4-Methylterbinafine is paramount for the development of a selective chromatographic method.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Terbinafine | [Image of Terbinafine structure] | C₂₁H₂₅N | 291.43 |
| 4-Methylterbinafine | [Image of 4-Methylterbinafine structure] | C₂₂H₂₇N | 305.46[4][6] |
Data sourced from PubChem.[3][4]
Both molecules are tertiary amines and are highly lipophilic, suggesting that reversed-phase chromatography would be an effective separation mode.[3] The presence of the naphthalene moiety in both compounds results in strong UV absorbance, making UV detection a suitable quantification technique.[7]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and reliable HPLC-UV method was developed and validated for the routine quality control analysis of Terbinafine and the separation of 4-Methylterbinafine.
Rationale for Method Development
The selection of the chromatographic parameters was driven by the physicochemical properties of the analytes and the principles of reversed-phase chromatography.
-
Stationary Phase: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for the lipophilic Terbinafine and 4-Methylterbinafine molecules. The end-capped nature of the column minimizes peak tailing by reducing the interaction of the basic amine groups with residual silanols on the silica support.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed.
-
Organic Modifier: Acetonitrile is selected over methanol as it generally provides better peak shape and lower backpressure.
-
Aqueous Buffer: A phosphate buffer at a pH of 4.0 is utilized. At this pH, the tertiary amine groups of both analytes (with an estimated pKa around 7-8) will be protonated, leading to improved peak shape and retention time stability.
-
-
Detection Wavelength: Based on the UV spectra of Terbinafine, a detection wavelength of 222 nm is chosen to ensure high sensitivity for both the parent drug and the impurity.[8]
Experimental Workflow: HPLC-UV Analysis
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scielo.br [scielo.br]
- 3. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Introduction to Terbinafine and the Significance of Related Compounds in Quality Control
An in-depth technical guide has been created for researchers, scientists, and drug development professionals on the use of 4-Methylterbinafine hydrochloride as a reference standard in quality control. This guide provides detailed application notes and protocols, with a focus on scientific integrity and practical insights.
Terbinafine is a synthetic allylamine antifungal agent that is widely used for the treatment of fungal infections of the skin and nails. The quality and safety of the final drug product are ensured through rigorous quality control measures, which include the identification and quantification of any impurities. Impurities in a drug substance can originate from the manufacturing process, degradation of the drug product, or from the starting materials.
One such potential impurity is 4-Methylterbinafine, a structural analog of Terbinafine. The presence of such related compounds, even in small amounts, can affect the efficacy and safety of the drug. Therefore, it is crucial to have a well-characterized reference standard for 4-Methylterbinafine hydrochloride to accurately detect and quantify its presence in Terbinafine drug substance and drug product.
Physicochemical Properties and Handling of 4-Methylterbinafine Hydrochloride
| Property | Value |
| Molecular Formula | C22H28ClN |
| Molecular Weight | 357.92 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and water |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
Application Notes: Establishing 4-Methylterbinafine Hydrochloride as a Reference Standard
The qualification of 4-Methylterbinafine hydrochloride as a reference standard is a critical process that involves comprehensive characterization of the material to confirm its identity, purity, and potency. This process ensures that the reference standard is suitable for its intended analytical use.
Structural Elucidation and Identity Confirmation
A battery of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of 4-Methylterbinafine hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for the elucidation of the molecular structure. The spectra should be compared with the expected chemical shifts and coupling constants for the 4-Methylterbinafine structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which provides further confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule and serves as a characteristic fingerprint for the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum in a suitable solvent (e.g., methanol) should be recorded to determine the wavelength of maximum absorption (λmax), which is a useful characteristic for detection in chromatographic methods.
Purity Determination
The purity of the reference standard must be accurately determined. A mass balance approach, which involves the summation of all impurities, is often employed.
-
Chromatographic Purity : A validated high-performance liquid chromatography (HPLC) method is the primary technique for assessing the purity of 4-Methylterbinafine hydrochloride. The area percentage of the main peak relative to the total area of all peaks is used to determine the chromatographic purity.
-
Residual Solvents : Gas chromatography (GC) with headspace analysis is used to determine the content of any residual solvents from the synthesis and purification process.
-
Water Content : The Karl Fischer titration method is the standard for determining the water content in the reference standard.
-
Inorganic Impurities : The residue on ignition (ROI) or sulfated ash test is performed to quantify the amount of inorganic impurities present.
The absolute purity of the reference standard is then calculated using the following equation:
Purity (%) = (100 - % Chromatographic Impurities - % Residual Solvents - % Water - % Inorganic Impurities) %
Protocols for Quality Control Applications
Once qualified, the 4-Methylterbinafine hydrochloride reference standard can be used in various quality control applications.
Protocol 1: Identification of 4-Methylterbinafine in Terbinafine Drug Substance by HPLC
This protocol describes the use of the 4-Methylterbinafine hydrochloride reference standard for the identification of the 4-Methylterbinafine impurity in a sample of Terbinafine drug substance.
Materials:
-
4-Methylterbinafine hydrochloride reference standard
-
Terbinafine drug substance sample
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 4-Methylterbinafine hydrochloride reference standard in a suitable diluent (e.g., methanol) to obtain a solution with a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve a sample of Terbinafine drug substance in the diluent to obtain a solution with a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program to separate 4-Methylterbinafine from Terbinafine and other impurities. For example:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution and the sample solution into the HPLC system.
-
Identification: Compare the retention time of any peak observed in the chromatogram of the sample solution with the retention time of the main peak in the chromatogram of the standard solution. The presence of a peak in the sample solution with the same retention time as the 4-Methylterbinafine standard confirms the identity of the impurity.
Protocol 2: Quantification of 4-Methylterbinafine in Terbinafine Drug Substance by HPLC
This protocol describes the use of the 4-Methylterbinafine hydrochloride reference standard for the quantification of the 4-Methylterbinafine impurity in a sample of Terbinafine drug substance using an external standard method.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of 4-Methylterbinafine hydrochloride at different concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) by diluting the standard stock solution.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system under the same conditions as described in Protocol 1.
-
Quantification: Construct a calibration curve by plotting the peak area of 4-Methylterbinafine against its concentration for the calibration standards. Determine the concentration of 4-Methylterbinafine in the sample solution from the calibration curve using the peak area of the corresponding impurity peak.
-
Calculation: Calculate the amount of 4-Methylterbinafine impurity in the Terbinafine drug substance as a percentage using the following formula:
% 4-Methylterbinafine = (Concentration of 4-Methylterbinafine in sample solution / Concentration of Terbinafine in sample solution) x 100
Workflow for Reference Standard Qualification and Use
Caption: Workflow for the qualification and use of a reference standard.
Conclusion
The availability of a well-characterized 4-Methylterbinafine hydrochloride reference standard is essential for the accurate and reliable quality control of Terbinafine drug substance and drug product. The protocols and application notes provided in this guide offer a framework for the qualification and use of this reference standard, ensuring the safety and efficacy of the final pharmaceutical product.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1549008, Terbinafine. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. [Link]
-
MedlinePlus. Terbinafine. [Link]
Introduction: The Challenge of Dermatophytosis and the Role of Allylamine Antifungals
An in-depth analysis of the current research landscape reveals that 4-Methylterbinafine is a specific analogue of the widely-used allylamine antifungal, Terbinafine. While literature specifically detailing 4-Methylterbinafine is focused within specialized research, its structural similarity to Terbinafine dictates a shared mechanism of action and analogous application in experimental settings. Therefore, this guide synthesizes established, authoritative protocols for Terbinafine and adapts them for the research application of its 4-methyl derivative, providing a robust framework for its investigation against dermatophytes.
Dermatophytes, a group of filamentous fungi that includes species of Trichophyton, Microsporum, and Epidermophyton, are the causative agents of superficial fungal infections of the skin, hair, and nails, collectively known as dermatophytosis or tinea. The increasing incidence of these infections and the emergence of drug-resistant strains necessitate ongoing research into novel and modified antifungal agents. The allylamine class of antifungals, with Terbinafine as its cornerstone, represents a critical therapeutic category. These agents are prized for their fungicidal activity, which is achieved through the specific inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. 4-Methylterbinafine, as a derivative, is utilized in research to explore structure-activity relationships (SAR), probe the active site of the target enzyme, and evaluate potential enhancements in efficacy or alterations in the resistance profile.
Mechanism of Action: Inhibition of Squalene Epoxidase
The primary target of 4-Methylterbinafine, like all allylamine antifungals, is the enzyme squalene epoxidase (SE). This enzyme is a critical, non-cytochrome P450 monooxygenase that catalyzes the conversion of squalene to 2,3-oxidosqualene (squalene epoxide), an essential precursor to lanosterol and, ultimately, ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, integrity, and the function of membrane-bound proteins.
Inhibition of squalene epoxidase by 4-Methylterbinafine has a dual fungicidal effect:
-
Ergosterol Depletion: The downstream production of ergosterol is halted, compromising the structural integrity and function of the fungal cell membrane.
-
Squalene Accumulation: The upstream substrate, squalene, accumulates to toxic intracellular levels. High concentrations of this lipophilic molecule are thought to interfere with membrane function and cellular processes, leading to cell death.
This mechanism is highly specific to fungi, as the equivalent enzyme in the mammalian cholesterol biosynthesis pathway is significantly less sensitive to allylamine inhibition, providing a favorable therapeutic index.
Caption: Inhibition of squalene epoxidase by 4-Methylterbinafine blocks ergosterol synthesis.
Application: Antifungal Susceptibility Testing of Dermatophytes
A primary application of 4-Methylterbinafine in a research setting is to determine its potency against various dermatophyte species. This is accomplished through antifungal susceptibility testing (AST), with the broth microdilution method being the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Protocol: Broth Microdilution MIC Assay for 4-Methylterbinafine against Trichophyton rubrum
This protocol provides a framework for determining the MIC of 4-Methylterbinafine against a common dermatophyte, Trichophyton rubrum.
1. Materials and Reagents
-
4-Methylterbinafine powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Trichophyton rubrum strain (e.g., ATCC 28188)
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile, 96-well flat-bottom microtiter plates
-
Spectrophotometer and hemocytometer
-
Sterile laboratory consumables (pipette tips, tubes, etc.)
-
Incubator (28-30°C)
2. Experimental Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
3. Step-by-Step Methodology
-
Step 1: Preparation of 4-Methylterbinafine Stock Solution
-
Rationale: DMSO is used to solubilize the hydrophobic compound. A high-concentration stock allows for accurate serial dilutions with minimal solvent carryover.
-
Action: Weigh 4-Methylterbinafine powder and dissolve in 100% DMSO to create a 1.6 mg/mL stock solution. For example, dissolve 1.6 mg in 1 mL of DMSO. Vortex until fully dissolved. This will be your primary stock.
-
-
Step 2: Preparation of Fungal Inoculum
-
Rationale: A standardized inoculum concentration is critical for reproducibility. Too high a concentration can overwhelm the drug, while too low may lead to inconsistent growth.
-
Action:
-
Grow T. rubrum on a PDA plate at 28-30°C for 7-10 days until mature sporulation is observed.
-
Flood the plate surface with 5-10 mL of sterile 0.85% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension concentration to 1–5 x 10⁶ CFU/mL by counting with a hemocytometer or by adjusting to an optical density that corresponds to this concentration (species-specific).
-
This adjusted suspension is the stock inoculum. For the final working inoculum, dilute this stock 1:50 in the RPMI-1640 test medium. This will result in a final concentration of 1–5 x 10⁴ CFU/mL in the assay wells.
-
-
-
Step 3: Preparation of Microtiter Plates
-
Rationale: A 2-fold serial dilution series is prepared to test a wide range of concentrations and pinpoint the MIC value.
-
Action:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Create a working drug solution by diluting the primary stock in RPMI. For a final top concentration of 16 µg/mL, dilute the 1.6 mg/mL stock 1:50 in RPMI to get 32 µg/mL.
-
Add 200 µL of this 32 µg/mL working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 16 µg/mL down to 0.03 µg/mL.
-
Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only, no inoculum).
-
-
-
Step 4: Inoculation and Incubation
-
Rationale: The final step combines the drug dilutions and the standardized fungal inoculum. Incubation conditions are optimized for dermatophyte growth.
-
Action:
-
Add 100 µL of the working fungal inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 200 µL. The drug concentrations are now half of the initial series (i.e., 8 µg/mL to 0.015 µg/mL). The final inoculum density is 0.5–2.5 x 10⁴ CFU/mL.
-
Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at 28-30°C for 4 to 7 days.
-
-
4. Data Interpretation
-
Reading the MIC: After the incubation period, examine the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show robust turbidity or a visible fungal mat. The MIC is the lowest concentration of 4-Methylterbinafine at which there is a complete absence of visible growth (100% inhibition).
-
Expected Results: Terbinafine is highly potent against dermatophytes, with MIC values often ≤0.1 µg/mL. It is hypothesized that an effective derivative like 4-Methylterbinafine would exhibit similar potency. The results should be compared to a reference Terbinafine compound tested in parallel.
Table 1: Example MIC Data Interpretation
| Well | 4-Methylterbinafine (µg/mL) | Visual Growth | Interpretation |
| 1 | 8.0 | - | Inhibition |
| 2 | 4.0 | - | Inhibition |
| 3 | 2.0 | - | Inhibition |
| 4 | 1.0 | - | Inhibition |
| 5 | 0.5 | - | Inhibition |
| 6 | 0.25 | - | Inhibition |
| 7 | 0.125 | - | Inhibition |
| 8 | 0.06 | - | MIC Endpoint |
| 9 | 0.03 | + | Growth |
| 10 | 0.015 | + | Growth |
| 11 | 0 (Growth Control) | ++ | Robust Growth |
| 12 | 0 (Sterility Control) | - | No Growth |
In this example, the MIC for 4-Methylterbinafine against the tested T. rubrum strain would be recorded as 0.06 µg/mL .
Conclusion
4-Methylterbinafine serves as a valuable research tool for the investigation of allylamine antifungal agents. By leveraging its structural similarity to Terbinafine and applying standardized susceptibility testing protocols, researchers can accurately determine its intrinsic activity against clinically relevant dermatophytes. The detailed broth microdilution protocol provided here, grounded in CLSI standards, offers a reliable and reproducible method for quantifying the potency of this compound, thereby contributing to the broader understanding of structure-activity relationships and the development of next-generation antifungal therapies.
References
-
Title: Terbinafine: mode of action and properties. Source: Journal of the American Academy of Dermatology. URL: [Link]
-
Title: Squalene Epoxidase as a Target for Antifungal Agents. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]
-
Title: M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Title: In Vitro Activity of Terbinafine against Dermatophytes. Source: Mycoses Journal. URL: [Link]
Application Notes and Protocols: Experimental Use of 4-Methylterbinafine Hydrochloride in Fungal Cell Culture
Introduction: Investigating 4-Methylterbinafine as a Novel Antifungal Agent
4-Methylterbinafine hydrochloride is a structural analog and a known degradation product of Terbinafine, a widely used allylamine antifungal agent.[1] Terbinafine's therapeutic success is attributed to its specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] This inhibition leads to the accumulation of toxic intracellular squalene and a deficiency in ergosterol, an essential component for maintaining the integrity of the fungal cell membrane, ultimately resulting in fungicidal action.[2][3]
Given its structural similarity to Terbinafine, 4-Methylterbinafine hydrochloride is a compound of interest for novel antifungal drug discovery and development. It is hypothesized that 4-Methylterbinafine may exhibit a similar mechanism of action by targeting squalene epoxidase.[5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-Methylterbinafine hydrochloride in fungal cell culture. The protocols outlined herein are designed to facilitate the preliminary in vitro characterization of this compound, including the determination of its antifungal activity, elucidation of its mode of action, and assessment of its fungicidal or fungistatic properties.
The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing, ensuring robust and reproducible data generation.[7][8][9] This document provides detailed, step-by-step protocols for preparing the compound, conducting antifungal susceptibility assays, performing time-kill kinetic studies, and quantifying changes in cellular ergosterol levels.
Section 1: Compound Preparation and Handling
The accurate preparation of 4-Methylterbinafine hydrochloride stock solutions is critical for obtaining reliable and reproducible experimental results. Due to the hydrophobic nature of allylamine derivatives, proper solubilization techniques are essential.
Solubility Profile
4-Methylterbinafine hydrochloride, similar to Terbinafine hydrochloride, is expected to be freely soluble in methanol and ethanol, and soluble in dimethyl sulfoxide (DMSO).[1][10][11] It is sparingly soluble in aqueous buffers.[10] For cell culture applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Table 1: Recommended Solvents for 4-Methylterbinafine Hydrochloride Stock Solution Preparation
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions (e.g., 10 mg/mL). | Ensure use of anhydrous, cell culture grade DMSO to minimize cytotoxicity.[12] The final concentration of DMSO in the culture medium should not exceed 1% (v/v) to avoid solvent-induced effects on fungal growth.[13] |
| Ethanol | Alternative solvent for stock solutions. | Can be used if DMSO is not suitable for the experimental system. The final concentration in the culture medium should be kept to a minimum, typically below 1% (v/v). |
| Methanol | Not recommended for cell culture applications. | Due to its potential cytotoxicity, methanol should be avoided as a solvent for compounds to be used in live-cell assays. |
Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of 4-Methylterbinafine hydrochloride in DMSO. This concentrated stock can then be serially diluted for various in vitro assays.
Materials:
-
4-Methylterbinafine hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of 4-Methylterbinafine hydrochloride powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solubilization: Transfer the weighed powder into a sterile amber microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO. For 10 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube/vial and vortex at room temperature until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered self-sterilizing. No further filtration is required.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months.
Section 2: Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the foundational step in assessing the antifungal activity of a new compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method described here is a standardized and widely accepted technique.
Fungal Strains and Culture Conditions
The selection of fungal strains is crucial for a comprehensive evaluation. It is recommended to include a panel of clinically relevant species, such as:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Saccharomyces cerevisiae (as a model organism)
-
Clinically isolated strains, including those with known resistance profiles to other antifungal agents.
Culture Media:
-
Yeast Growth: Yeast extract-peptone-dextrose (YPD) broth is suitable for routine culture of Candida and Saccharomyces species.[16]
-
Mold Growth: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) are recommended for the sporulation of filamentous fungi like Aspergillus fumigatus.[17]
-
Assay Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0, is the standard medium for antifungal susceptibility testing according to CLSI and EUCAST guidelines.[16][18]
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from CLSI document M27-A3 and M38-A2 for yeasts and filamentous fungi, respectively.
Materials:
-
96-well, flat-bottom, sterile microtiter plates
-
4-Methylterbinafine hydrochloride stock solution (10 mg/mL in DMSO)
-
RPMI-1640 medium (buffered with MOPS, pH 7.0)
-
Fungal inoculum, prepared as described below
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
Step 1: Preparation of Fungal Inoculum
-
For Yeasts (e.g., Candida albicans):
-
Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.[19]
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of 1-5 x 10^3 cells/mL.[14]
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on a PDA plate for 5-7 days at 37°C to encourage conidia formation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[14]
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to 1-5 x 10^6 conidia/mL using a hemocytometer.
-
Dilute this suspension in RPMI-1640 to achieve the final working inoculum concentration.
-
Step 2: Preparation of the Drug Dilution Plate
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
In a separate tube, prepare an intermediate dilution of the 4-Methylterbinafine hydrochloride stock solution in RPMI-1640.
-
Add 200 µL of the highest concentration of 4-Methylterbinafine hydrochloride to be tested (in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the drug-free growth control (containing only medium).
-
Well 12 will serve as the sterility control (containing 200 µL of uninoculated medium).
Step 3: Inoculation and Incubation
-
Add 100 µL of the final working fungal inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the drug concentrations by half.
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35-37°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.
Step 4: MIC Determination
-
Visual Reading: The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.
-
Spectrophotometric Reading: Measure the optical density (OD) at 492 nm or 530 nm.[14] The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the control.[14]
Data Interpretation and Quality Control
-
MIC50 and MIC90: For a population of isolates, the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of the isolates, respectively) should be calculated.
-
Controls: The growth control (well 11) should show robust turbidity. The sterility control (well 12) should remain clear.
-
Reference Strains: Include reference strains with known MIC values for terbinafine as a quality control measure.
Section 3: Mechanistic Studies - Ergosterol Biosynthesis Inhibition
To investigate whether 4-Methylterbinafine hydrochloride acts as a squalene epoxidase inhibitor, a cellular ergosterol quantification assay can be performed. Inhibition of this enzyme is expected to lead to a dose-dependent decrease in the total cellular ergosterol content.
Protocol: Quantification of Cellular Ergosterol
This protocol is based on the spectrophotometric analysis of sterols after saponification and extraction.
Materials:
-
Fungal culture grown to mid-log phase
-
4-Methylterbinafine hydrochloride
-
25% (w/v) alcoholic potassium hydroxide solution
-
n-heptane (spectrophotometric grade)
-
Sterile deionized water
-
Glass tubes with Teflon-lined screw caps
-
Spectrophotometer capable of scanning from 230 to 300 nm
Procedure:
-
Fungal Culture Treatment: Inoculate the fungal strain into a suitable broth medium and incubate to mid-logarithmic growth phase.
-
Drug Exposure: Add 4-Methylterbinafine hydrochloride at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined MIC) to the fungal cultures. Include a no-drug control. Incubate for a defined period (e.g., 4-16 hours).
-
Cell Harvesting: Harvest a standardized amount of cells (e.g., by OD600 or dry weight) by centrifugation. Wash the cell pellet twice with sterile deionized water.
-
Saponification: Resuspend the cell pellet in 1 mL of 25% alcoholic KOH. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling to room temperature, add 1 mL of sterile deionized water and 3 mL of n-heptane to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
Spectrophotometric Analysis: Carefully transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 230 to 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum with a prominent peak at 281.5 nm.
-
Calculation: The ergosterol content can be calculated as a percentage of the wet weight of the cells and compared between the treated and untreated samples. A dose-dependent reduction in the absorbance at 281.5 nm in the drug-treated samples indicates inhibition of the ergosterol biosynthesis pathway.
Section 4: Fungicidal vs. Fungistatic Activity - Time-Kill Kinetic Assays
Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) activity.
Protocol: Time-Kill Assay
Materials:
-
Fungal inoculum prepared as for the MIC assay, but at a higher starting concentration (approximately 1-5 x 10^5 CFU/mL).[18]
-
RPMI-1640 medium
-
4-Methylterbinafine hydrochloride
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for performing colony forming unit (CFU) counts (e.g., sterile plates, agar, spreader).
Procedure:
-
Assay Setup: In sterile flasks, prepare fungal suspensions in RPMI-1640 medium at a starting inoculum of 1-5 x 10^5 CFU/mL.
-
Drug Addition: Add 4-Methylterbinafine hydrochloride at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC. Include a drug-free growth control.
-
Incubation: Incubate the flasks at 35-37°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[20]
-
CFU Determination: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a defined volume of each dilution onto appropriate agar plates (e.g., YPD or SDA).
-
Incubation and Counting: Incubate the plates until colonies are visible, and then count the number of CFUs.
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21]
-
Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL.
-
Visualizations
Ergosterol Biosynthesis Pathway and the Target of 4-Methylterbinafine
Caption: Hypothesized mechanism of 4-Methylterbinafine HCl action.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro evaluation of 4-Methylterbinafine HCl.
References
-
Biofilm Formation in Aspergillus fumigatus: A Comparative Study of Strains from Different Origins. (n.d.). MDPI. Retrieved from [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health. Retrieved from [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Terbinafine: mode of action and properties of the squalene epoxidase inhibition. (n.d.). PubMed. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol. Retrieved from [Link]
-
Candida albicans Culture, Cell Harvesting, and Total RNA Extraction. (n.d.). Bio-protocol. Retrieved from [Link]
-
Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved from [Link]
-
Preparation of dilutions for plates with hydrophobic antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Single Cell Analysis and Sorting of Aspergillus fumigatus by Flow Cytometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
What is the mechanism of Terbinafine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Clinical breakpoint table. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Terbinafine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
High-Throughput Culture and DNA Isolation Methods for Aspergillus fumigatus. (n.d.). WUR eDepot. Retrieved from [Link]
-
Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019, August 28). National Institutes of Health. Retrieved from [Link]
-
How can I prepare a stock solution from an antifungal powder of 500mg? (2022, November 4). ResearchGate. Retrieved from [Link]
-
The Multifunctional Fungal Ergosterol. (2018, September 18). National Institutes of Health. Retrieved from [Link]
-
The biosynthesis pathway of ergosterol in fungi. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
What are SQLE inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of action of Terbinafine Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
The solubilities of terbinafine hydrochloride in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Culturing and Mating of Aspergillus fumigatus. (2025, August 6). ResearchGate. Retrieved from [Link]
-
In Vitro Culturing and Screening of Candida albicans Biofilms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Proposed method for standardized performance of antifungal time-kill testing of yeasts. (n.d.). ResearchGate. Retrieved from [Link]
-
"In Vitro Culturing and Screening of Candida albicans Biofilms". (n.d.). eScholarship.org. Retrieved from [Link]
-
Effects of squalene epoxidase inhibitors on Candida albicans. (n.d.). ASM Journals. Retrieved from [Link]
-
Pharmacology of Terbinafine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
-
In Vitro Method To Study Antifungal Perfusion in Candida Biofilms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) EUCAST breakpoints for antifungals. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Ergosterol Biosynthesis. (n.d.). Creative Biolabs. Retrieved from [Link]
-
EUCAST breakpoints for antifungals. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Candida albicans Culture, Cell Harvesting, and Total RNA Extraction. (2025, December 20). ResearchGate. Retrieved from [Link]
-
SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. (2017, February 23). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Squalene epoxidase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Breakpoint tables for interpretation of MICs for antifungal agents. (2022, May 7). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Ergosterol biosynthesis: a fungal pathway for life on land? (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 4. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Application Note & Protocol: Quantitative Analysis of 4-Methylterbinafine Hydrochloride using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive, in-depth guide for the quantitative analysis of 4-Methylterbinafine hydrochloride, a potential impurity or metabolite of the antifungal drug Terbinafine. The protocol outlines a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed for researchers, scientists, and professionals in drug development and quality control. The methodology detailed herein is grounded in established analytical principles and has been structured to ensure robustness and compliance with regulatory validation standards. We will not only delineate the procedural steps but also the scientific rationale behind the selection of specific reagents, instrumental parameters, and validation criteria, thereby providing a self-validating analytical system.
Introduction: The Analytical Imperative for 4-Methylterbinafine
Terbinafine is a widely used allylamine antifungal agent.[1] The control and monitoring of its related compounds, such as 4-Methylterbinafine, are critical for ensuring the safety and efficacy of the final drug product. 4-Methylterbinafine may be present as an impurity from the synthesis process or as a metabolite. Therefore, a reliable and sensitive analytical method is imperative for its detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled selectivity and sensitivity.[2] This allows for the unambiguous detection of trace levels of 4-Methylterbinafine, even in complex matrices. This application note provides a complete workflow, from sample preparation to data analysis, for the LC-MS/MS analysis of 4-Methylterbinafine hydrochloride.
Physicochemical Properties of 4-Methylterbinafine
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.[3] Key properties of 4-Methylterbinafine are summarized below.
| Property | Value | Source |
| IUPAC Name | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | [4] |
| Molecular Formula | C22H27N | [4] |
| Molecular Weight | 305.5 g/mol | [4] |
| Monoisotopic Mass | 305.214349865 Da | [4] |
Note: The hydrochloride salt will have a molecular weight of 341.9 g/mol .[5]
Principle of the LC-MS/MS Method
The analytical strategy is based on the synergistic combination of High-Performance Liquid Chromatography (HPLC) for physical separation and Tandem Mass Spectrometry (MS/MS) for highly specific detection.
-
Chromatographic Separation: The analyte is first separated from other components in the sample matrix on a reversed-phase HPLC column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray Ionization (ESI) is used to generate positively charged ions of 4-Methylterbinafine. These ions are then mass-analyzed in a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.
Materials and Reagents
-
Reference Standards: 4-Methylterbinafine hydrochloride (≥98% purity), Terbinafine-d7 (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade or equivalent)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Sample Preparation: 0.22 µm syringe filters, micro-centrifuge tubes
Instrumentation
| Instrument | Recommended Specifications |
| LC System | UHPLC or HPLC system with a temperature-controlled autosampler and column compartment. |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Software | Instrument control and data acquisition software. |
Experimental Protocols
Standard and Sample Preparation
6.1.1. Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-Methylterbinafine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Terbinafine-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at the desired concentrations. The final concentration of the internal standard in all samples should be constant.
6.1.2. Sample Preparation (for Biological Matrices, e.g., Plasma)
For the analysis of 4-Methylterbinafine in biological matrices, a protein precipitation step is recommended to remove proteins and other interferences.[6]
-
Pipette 100 µL of the plasma sample into a micro-centrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
LC-MS/MS Method
6.2.1. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.1-4.0 min, 10% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
6.2.2. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See table below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methylterbinafine | 306.2 | 141.1 | 25 |
| Terbinafine-d7 (IS) | 299.1 | 148.2 | 25 |
Note: The precursor ion for 4-Methylterbinafine corresponds to its protonated molecule [M+H]+. The product ion is a characteristic fragment. Collision energy should be optimized for the specific instrument used.
Method Validation
The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[7][8]
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The method should be linear over a defined concentration range. A correlation coefficient (r²) of ≥0.99 is typically required.[9]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Data Analysis and Quantification
The concentration of 4-Methylterbinafine in the samples is determined by calculating the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 4-Methylterbinafine in the unknown samples is then interpolated from this calibration curve.
Visualizations
Experimental Workflow
Caption: Schematic of MRM for 4-Methylterbinafine detection.
References
-
National Center for Biotechnology Information. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Library of Medicine. Retrieved from [Link]
-
Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). Retrieved from [Link]
- Suma, B. V., et al. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of ChemTech Research, 3(2), 743-748.
-
National Center for Biotechnology Information. (n.d.). 4-Methylterbinafine hydrochloride. PubChem. Retrieved from [Link]
- Brignol, N., Bakhtiar, R., Dou, L., Majumdar, T., & Tse, F. L. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141–149.
- Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029–1038.
- Baldelli, S., et al. (2025). Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 253, 116553.
- Shimadzu Corporation. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. ASMS 2017 ThP 073.
- Ghorbani, M., Aghamohammadi, M., & Chamsaz, M. (2014). Extracting trace amount of terbinafine hydrochloride in biological fluids and wastewater samples using solid-phase-extraction based on magnetic nanoparticles followed by HPLC-UV analysis. Asia-Pacific Journal of Chemical Engineering, 9(6), 826-833.
- Battig, F., Nefzger, M., & Schulz, G. (1987). Major biotransformation routes of some allylamine antimycotics. In Recent Trends in the Discovery, Development and Evaluation of Antifungal Agents (pp. 479-495). J. R. Prous Science Publishers.
-
National Center for Biotechnology Information. (n.d.). 4-Methylterbinafine. PubChem. Retrieved from [Link]
- Shah, G., et al. (2012). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical Analysis, 2(5), 366-373.
- Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
- Dang, N., Hughes, T., Miller, G., & Swamidass, S. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 31(2), 68-80.
- U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product.
- Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001-008.
- Yuan, L., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Microbiology, 13, 1002624.
- Kumbhar, S. T., & Chivate, A. (2018). Modulation of Physico-Chemical Properties of Terbinafine HCl by Using Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 11(1), 223-228.
- Kumar, A., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Miller, G. P., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Drug Metabolism and Disposition, 47(12), 1436-1445.
- Basavaiah, K., & Rajendraprasad, N. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 2(6), 405-416.
- Food and Drug Administration. (2018).
- He, J., & Wang, J. (2017). Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. Clinical Chemistry, 63(6), 1179-1180.
- Patsnap. (2024). What is the mechanism of Terbinafine Hydrochloride? Synapse.
- Cayman Chemical. (2022).
- Kelner, D. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. LCGC North America, 33(8), 544-549.
Sources
- 1. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylterbinafine Hydrochloride
A Guide to Identification, Control, and Mitigation of Synthesis Byproducts
Welcome to the technical support center for the synthesis of 4-Methylterbinafine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices.
The synthesis of 4-Methylterbinafine, an analogue of the antifungal agent Terbinafine, presents unique challenges in controlling reaction pathways to minimize the formation of impurities. This guide provides a structured approach to troubleshoot and overcome these hurdles, ensuring the highest possible purity of your final active pharmaceutical ingredient (API).
Part 1: Understanding the Synthetic Landscape & Potential Pitfalls
The synthesis of 4-Methylterbinafine hydrochloride, drawing parallels from the well-established synthesis of Terbinafine, typically involves a key carbon-carbon bond formation. A plausible and common synthetic route is the reaction of a secondary amine with an appropriate acetylene derivative. The core reaction for Terbinafine involves N-methyl-1-naphthalenemethylamine and (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. For our target molecule, 4-Methylterbinafine, we would logically start with N-methyl-1-(4-methylnaphthalen)methanamine.
It is within this critical coupling step that the majority of process-related impurities are generated. Understanding the mechanisms of their formation is the first step towards effective control.
Visualizing the Primary Reaction and Byproduct Formation
The following diagram illustrates the intended synthetic pathway for 4-Methylterbinafine and the potential side reactions that can lead to common byproducts.
Caption: Synthetic pathway and common byproduct formation routes.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 4-Methylterbinafine hydrochloride.
FAQ 1: My final product shows a significant peak in the HPLC analysis that is closely related to my target compound, but with a higher molecular weight. What could this be?
Answer: This is a classic sign of an over-alkylation byproduct .
-
Causality: In the presence of a strong base and an excess of the alkylating agent, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, the nitrogen on your newly formed 4-Methylterbinafine can be alkylated a second time. This leads to the formation of a quaternary ammonium salt, which will have a higher molecular weight and different retention time in reverse-phase HPLC.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine (N-methyl-1-(4-methylnaphthalen)methanamine) rather than the alkylating agent. A 1.1:1 ratio of amine to alkylating agent is a good starting point.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, disfavoring the second alkylation event.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can often promote over-alkylation.
-
FAQ 2: I am observing an impurity with the same mass as my product, but it elutes at a different retention time. What is the likely identity of this byproduct?
Answer: You are likely dealing with a geometric isomer of your target compound, specifically the (Z)-isomer of 4-Methylterbinafine. The desired product is the (E)-isomer.
-
Causality: The starting material, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, may contain a certain percentage of the (Z)-isomer. This impurity will then be carried through the reaction to form the (Z)-isomer of 4-Methylterbinafine. Additionally, certain reaction conditions, such as exposure to light or certain catalysts, can promote isomerization.
-
Troubleshooting Protocol:
-
Starting Material Purity Check: Before starting the synthesis, analyze the purity of your (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne starting material using HPLC or GC to quantify the amount of the (Z)-isomer present.
-
Purification of Starting Material: If the starting material contains a high level of the (Z)-isomer, consider purifying it by fractional distillation or chromatography before use.
-
Reaction Conditions: Protect the reaction from light, especially if any photochemical isomerization is suspected.
-
Crystallization: The (E) and (Z) isomers often have different solubilities. A carefully designed crystallization procedure can be effective in selectively crystallizing the desired (E)-isomer, leaving the (Z)-isomer in the mother liquor.
-
FAQ 3: My reaction seems to stall, and I have a high percentage of unreacted starting materials in my crude product. What can I do to improve conversion?
Answer: Incomplete conversion is often due to issues with the reaction conditions or the quality of the reagents.
-
Causality:
-
Insufficiently active base: The base (e.g., potassium carbonate) may not be strong enough or may be of poor quality (e.g., hydrated).
-
Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solvent effects: The chosen solvent may not be optimal for the reaction.
-
-
Troubleshooting Protocol:
-
Base Selection and Preparation:
-
Ensure your base is anhydrous. For potassium carbonate, this can be achieved by drying it in an oven at >120°C for several hours before use.
-
Consider using a stronger base, such as sodium hydride (NaH), but be aware that this may also increase the rate of side reactions.
-
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC.
-
Solvent Screening: While acetonitrile is common, you could screen other polar aprotic solvents like DMF or DMSO, which can sometimes improve reaction rates.
-
Data Summary: Impact of Reaction Parameters on Purity
The following table provides a hypothetical summary of how adjusting reaction parameters can impact the purity of the crude 4-Methylterbinafine product.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Purity of 4-Methylterbinafine |
| Amine:Alkylating Agent Ratio | 1:1.1 | 1.1:1 | Increased (Reduced Over-alkylation) |
| Alkylating Agent Addition | All at once | Slow, dropwise | Increased (Reduced Over-alkylation) |
| Reaction Temperature | 80°C | 60°C | Increased (Reduced Side Reactions) |
| Base | K2CO3 (Standard grade) | K2CO3 (Anhydrous) | Increased (Improved Conversion) |
Part 3: Experimental Protocols
Here are detailed protocols for key experiments related to the synthesis and purification of 4-Methylterbinafine hydrochloride.
Protocol 1: Synthesis of 4-Methylterbinafine Hydrochloride
-
To a solution of N-methyl-1-(4-methylnaphthalen)methanamine (1.1 equivalents) in anhydrous acetonitrile (10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add a solution of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (1.0 equivalent) in anhydrous acetonitrile (2 mL per gram) to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC every hour.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Methylterbinafine free base.
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol) and slowly add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 4-Methylterbinafine hydrochloride.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizing the Purification Workflow
The following diagram outlines a typical workflow for the purification of 4-Methylterbinafine hydrochloride.
Caption: Purification workflow for 4-Methylterbinafine HCl.
References
Technical Support Center: Optimizing HPLC Resolution for 4-Methylterbinafine Hydrochloride
Welcome to the technical support center for resolving challenges in the HPLC analysis of 4-Methylterbinafine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate separation of 4-Methylterbinafine from its parent compound, Terbinafine, and other related substances. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting efforts.
Introduction: The Challenge of Structurally Similar Compounds
4-Methylterbinafine is a known impurity and degradation product of Terbinafine hydrochloride.[1] Due to their high structural similarity, achieving baseline resolution between these two compounds can be a significant chromatographic challenge. Inadequate resolution can lead to inaccurate quantification, impacting the quality and safety assessment of pharmaceutical products. This guide provides a systematic approach to troubleshooting and improving the resolution of 4-Methylterbinafine hydrochloride in reversed-phase HPLC.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm seeing poor resolution between Terbinafine and 4-Methylterbinafine. What is the first parameter I should investigate?
A1: The first and often most impactful parameter to investigate is the mobile phase composition , specifically the ratio of the organic modifier to the aqueous buffer.
-
Causality: In reversed-phase HPLC, retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[2] Terbinafine and 4-Methylterbinafine are both hydrophobic molecules, but the additional methyl group in 4-Methylterbinafine slightly increases its hydrophobicity. By decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase, you increase the polarity of the mobile phase. This forces the hydrophobic analytes to interact more strongly with the non-polar stationary phase, leading to longer retention times and providing a greater opportunity for separation.
-
Troubleshooting Steps:
-
Systematically decrease the organic modifier concentration. For instance, if your current method uses 60% acetonitrile, try reducing it in small increments to 58%, 55%, and so on.
-
Monitor the retention time and resolution. Observe the impact of each change on the retention times of both peaks and the resolution between them.
-
Be mindful of excessive run times. While decreasing the organic content increases resolution, it also lengthens the analysis time. The goal is to find a balance that provides adequate separation within a reasonable timeframe.
-
Q2: Adjusting the organic modifier isn't giving me the desired resolution. What should I try next?
A2: The next critical parameter to optimize is the pH of the aqueous portion of the mobile phase .
-
Causality: Terbinafine is a basic compound containing a tertiary amine functional group.[3][4] The ionization state of this group is highly dependent on the mobile phase pH.[5][6] By adjusting the pH, you can alter the charge of the analyte, which in turn affects its interaction with the stationary phase and, consequently, its retention time. For basic compounds like Terbinafine, working at a lower pH (e.g., pH 2.5-4.5) ensures that the amine group is protonated (positively charged). This can lead to several benefits:
-
Improved Peak Shape: Protonation can reduce undesirable interactions with residual silanol groups on the silica-based stationary phase, which are a common cause of peak tailing.[2][7]
-
Enhanced Selectivity: Subtle differences in the pKa values of Terbinafine and its impurities can be exploited at a specific pH to maximize differences in their retention behavior.[8]
-
-
Troubleshooting Steps:
-
Select an appropriate buffer. Choose a buffer with a pKa value within ±1 pH unit of your desired mobile phase pH to ensure stable pH control.[5] Common choices for acidic pH ranges include phosphate or citrate buffers.[1]
-
Systematically vary the pH. Prepare mobile phases with different pH values (e.g., 3.0, 3.5, 4.0, 4.5) and analyze your sample with each.
-
Evaluate resolution and peak shape. A sodium citrate buffer at pH 4.5 has been successfully used to separate Terbinafine from its impurities, including 4-Methylterbinafine.[1]
-
Q3: I'm still struggling with peak tailing for my Terbinafine peak, which is affecting the resolution. What can I do?
A3: Peak tailing for basic compounds is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the stationary phase.[2][9]
-
Causality: Silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be deprotonated (Si-O-), creating negatively charged sites. The positively charged (protonated) Terbinafine can then interact with these sites through ion-exchange, a secondary retention mechanism. This leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.[2]
-
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: As discussed in Q2, operating at a lower pH (e.g., below 4) will protonate the silanol groups, minimizing their ionic interaction with the basic analyte.
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, consider switching to a newer, high-purity silica column with advanced end-capping.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analyte. A concentration of 0.1% TEA has been used in a mobile phase for Terbinafine analysis.[1]
-
Consider a Different Stationary Phase: If peak tailing persists, exploring a different stationary phase chemistry can be beneficial. For instance, a cyano (CN) column has been shown to be effective in separating Terbinafine and its impurities.[1] Phenyl-hexyl columns can also offer different selectivity for aromatic compounds.
-
Systematic Troubleshooting Workflow
For a more visual guide, the following flowchart outlines a systematic approach to troubleshooting poor resolution for 4-Methylterbinafine hydrochloride.
Caption: Troubleshooting workflow for improving HPLC resolution.
Impact of Key Chromatographic Parameters on Resolution
The following table summarizes the key parameters and their expected impact on the separation of Terbinafine and 4-Methylterbinafine.
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Organic Modifier % | Decrease | Increases retention and selectivity. | Longer analysis time, increased backpressure. |
| Mobile Phase pH | Decrease to pH 3.0-4.5 | Suppresses silanol interactions, improves peak shape, and can enhance selectivity.[10] | Column stability at low pH must be considered. |
| Column Chemistry | Switch from C18 to CN or Phenyl | Provides alternative selectivity based on different retention mechanisms.[1] | May require significant method redevelopment. |
| Column Temperature | Increase | Can improve efficiency and reduce viscosity, but may decrease retention and alter selectivity. | May not be effective for all co-eluting pairs. |
| Flow Rate | Decrease | Can increase efficiency (closer to optimal van Deemter flow rate). | Significantly increases analysis time. |
| Column Particle Size | Decrease (e.g., 5 µm to 3 µm or sub-2 µm) | Increases column efficiency (N), leading to sharper peaks and better resolution.[11] | Substantially increases backpressure; may require a UHPLC system. |
Experimental Protocol: Example HPLC Method for Terbinafine and its Impurities
The following method is based on a published study and serves as a robust starting point for your analysis.[1]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: NUCLEOSIL 100-5-CN (or equivalent Cyano column), 5 µm particle size.
-
Detector Wavelength: 226 nm.[1]
2. Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of sodium citrate buffer (pH 4.5), tetrahydrofuran, and acetonitrile in a ratio of 70:10:20 (v/v/v).[1]
-
Diluent: Mobile phase is recommended as the diluent.
-
Standard Solution: Prepare a standard solution of Terbinafine hydrochloride and 4-Methylterbinafine in the diluent at a known concentration.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.
4. System Suitability:
-
Before sample analysis, perform replicate injections of the standard solution to ensure the system is suitable. Key parameters to monitor include:
-
Resolution (Rs): The resolution between the Terbinafine and 4-Methylterbinafine peaks should be greater than 1.5 for baseline separation.
-
Tailing Factor (Tf): The tailing factor for the Terbinafine peak should ideally be less than 1.5.
-
Reproducibility (%RSD): The relative standard deviation for peak area and retention time should be within acceptable limits (typically <2%).
-
By following this structured troubleshooting guide and understanding the scientific principles behind each step, you will be well-equipped to overcome the challenges of separating 4-Methylterbinafine hydrochloride and develop a robust and reliable HPLC method.
References
-
Matysová, L., Solich, P., Marek, P., Havlíková, L., Nováková, L., & Šícha, J. (2006). Separation and determination of Terbinafine and its 4 impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713–720. [Link]
-
Gopal, N. V., Hemakumar, A. V., & Padma, S. V. N. (2009). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 21(1), 551. [Link]
-
Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 102-106. [Link]
-
Tagliari, M. P., Kuminek, G., Borgmann, S. H. M., Bertol, C. D., Cardoso, S. G., & Stulzer, H. K. (2011). Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. Química Nova, 34(7), 1254-1258. [Link]
-
Surekha, M. L., Sampada, M. U., Durgamouli, T. Y., Narayana, Y. S., & Teja, T. B. (2023). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 18(03), 264–270. [Link]
-
Dolan, J. W., Litten, D. P., & Trammell, B. (2007). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 25(7), 644-651. [Link]
-
Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 26(11), 652-657. [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?[Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ResearchGate. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Macedonian Pharmaceutical Bulletin. (2017). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 400-405. [Link]
-
ZirChrom Separations. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. wjarr.com [wjarr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. pharmaguru.co [pharmaguru.co]
Technical Support Center: 4-Methylterbinafine Hydrochloride Solution Stability
Welcome to the technical support resource for 4-Methylterbinafine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of 4-Methylterbinafine hydrochloride in solution.
A Note on the Available Data: Direct and extensive stability data for 4-Methylterbinafine hydrochloride is not widely published. The information within this guide is substantially informed by the well-documented stability profile of its parent compound, Terbinafine hydrochloride. The structural similarity suggests analogous behavior, but researchers should consider this extrapolation in their experimental design and validation.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-Methylterbinafine hydrochloride solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the solution upon preparation or after a short period.
-
Inconsistent results in bioassays.
Potential Causes & Solutions:
-
Limited Aqueous Solubility: 4-Methylterbinafine hydrochloride, similar to Terbinafine hydrochloride, is expected to have limited solubility in water.[1][2] The hydrochloride salt improves solubility compared to the free base, but it can still be a challenge.
-
Solution:
-
Verify Solubility Limits: First, ensure you are working within the known solubility limits. While specific data for the 4-methyl derivative is scarce, Terbinafine hydrochloride is described as slightly soluble in water.[1][2]
-
Utilize Co-solvents: Consider the use of organic co-solvents such as ethanol, methanol, or methylene chloride, in which Terbinafine hydrochloride is known to be more soluble.[1][2] A step-wise addition of the co-solvent to your aqueous buffer while vortexing can help achieve complete dissolution.
-
pH Adjustment: The pH of your solution can significantly impact the solubility of amine salts. Experiment with slightly acidic pH conditions to maintain the protonated, more soluble form of the molecule.
-
-
-
Common Ion Effect: If your buffer contains high concentrations of chloride ions, it may decrease the solubility of the hydrochloride salt.
-
Solution: If possible, consider using a buffer system with a different counter-ion.
-
Issue 2: Loss of Potency or Inconsistent Assay Results Over Time
Symptoms:
-
A gradual or sudden decrease in the measured concentration of 4-Methylterbinafine hydrochloride in your stock or working solutions.
-
High variability in replicate experiments.
Potential Causes & Solutions:
-
Chemical Degradation: Terbinafine hydrochloride is known to degrade under several conditions, and it is reasonable to assume 4-Methylterbinafine hydrochloride will have similar susceptibilities.
-
Acid and Base Hydrolysis: Studies on Terbinafine hydrochloride show slight degradation under acidic conditions and more significant degradation under basic conditions.[3]
-
Preventative Measures: Prepare solutions in buffers close to neutral pH where possible. If acidic or basic conditions are required for your experiment, prepare the solutions fresh and use them immediately. A stability study in your specific buffer system is highly recommended.
-
-
Oxidative Degradation: Terbinafine hydrochloride is susceptible to oxidative degradation.[3]
-
Preventative Measures: Degas your solvents and buffers before use. Avoid sources of peroxide contamination. If your experimental system is prone to generating reactive oxygen species, consider the inclusion of an antioxidant, though compatibility with your assay must be verified.
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[4][5][6]
-
Preventative Measures: Always store stock solutions and working solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[7] Minimize exposure to ambient light during experimental procedures.
-
-
-
Adsorption to Container Surfaces: Lipophilic compounds can adsorb to certain plastics, leading to a decrease in the effective concentration.
-
Solution: Use low-adsorption plasticware or glass containers for the preparation and storage of your solutions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 4-Methylterbinafine hydrochloride?
Based on the solubility profile of Terbinafine hydrochloride, high-purity methanol or ethanol are recommended for preparing concentrated stock solutions.[1][2] These can then be diluted into aqueous buffers for working solutions.
Q2: What are the optimal storage conditions for 4-Methylterbinafine hydrochloride solutions?
For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and freeze-thaw cycles. All solutions should be protected from light.[7]
Q3: How can I monitor the stability of my 4-Methylterbinafine hydrochloride solution?
A stability-indicating analytical method is crucial. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][4][5] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of the active ingredient over time.
Q4: What are the expected degradation products of 4-Methylterbinafine hydrochloride?
While specific degradation products for the 4-methyl derivative have not been detailed in the available literature, based on Terbinafine, one might anticipate the formation of isomers (such as Z-terbinafine) and other related substances.[5] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions, coupled with LC-MS analysis, would be necessary to identify the specific degradation products in your system.
Part 3: Experimental Protocols & Data
Protocol 1: Basic Stability Assessment of 4-Methylterbinafine Hydrochloride in an Aqueous Buffer
Objective: To determine the short-term stability of 4-Methylterbinafine hydrochloride in a user-defined aqueous buffer at different temperatures.
Materials:
-
4-Methylterbinafine hydrochloride
-
Methanol (HPLC grade)
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Amber glass vials
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 4-Methylterbinafine hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Prepare Working Solution: Dilute the stock solution with your aqueous buffer to a final concentration of 10 µg/mL.
-
Aliquot and Store: Dispense the working solution into several amber glass vials.
-
Time Zero (T=0) Analysis: Immediately analyze a sample of the working solution by HPLC to determine the initial concentration.
-
Storage: Store the vials under the following conditions:
-
Room temperature (e.g., 25°C)
-
Refrigerated (4°C)
-
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition and analyze the concentration of 4-Methylterbinafine hydrochloride by HPLC.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining at least 90% of the initial concentration.
Data Presentation: Expected Degradation of Terbinafine Hydrochloride under Forced Conditions
The following table summarizes the degradation of Terbinafine hydrochloride under various stress conditions, which can serve as an initial guide for what to expect with 4-Methylterbinafine hydrochloride.
| Stress Condition | Reagents and Conditions | Observed Degradation of Terbinafine HCl | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux for 1 hour | ~25% degradation | [3] |
| Base Hydrolysis | 0.1 M NaOH, reflux for 1 hour | ~35% degradation | [3] |
| Oxidative | 3% H₂O₂, room temperature | ~65% degradation | [3] |
| Photolytic | Exposure to UV light for 6 hours | ~22% degradation | [3] |
| Thermal | Heat at 80°C for 1 hour | Minimal degradation | [1] |
Part 4: Visualizations
Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting decision tree for 4-Methylterbinafine hydrochloride solution instability.
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-Methylterbinafine hydrochloride in solution.
References
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, K., Bannimath, G., Reddy, M., & Nanjundappa, A. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Journal of Applied Pharmaceutical Science, 11(06), 087–093. Retrieved from [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. (2023). World Journal of Advanced Research and Reviews, 18(03), 264–270. Retrieved from [Link]
-
Terbinafine Hydrochloride. (2009). USP-NF. Retrieved from [Link]
-
Formulation Development And Evaluation Of Terbinafine Using Quality By Design Approach. (2021). Natural Volatiles & Essential Oils, 8(4), 2581-2598. Retrieved from [Link]
-
Matysová, L., Solich, P., Marek, P., Havlíková, L., Nováková, L., & Šícha, J. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-720. Retrieved from [Link]
-
HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]
-
Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1999). Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C. American Journal of Health-System Pharmacy, 56(3), 243–245. Retrieved from [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (2019). Indo American Journal of Pharmaceutical Sciences, 06(05), 9401-9408. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. uspnf.com [uspnf.com]
Troubleshooting poor yield in 4-Methylterbinafine hydrochloride synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methylterbinafine hydrochloride. This resource is designed to assist you in troubleshooting common issues that can lead to poor yields during your experiments. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to 4-Methylterbinafine Synthesis
4-Methylterbinafine is a known impurity and analogue of the antifungal drug Terbinafine. Its synthesis typically follows a similar pathway to Terbinafine, involving the N-alkylation of a secondary amine, N-methyl-1-(4-methylnaphthalen)-methanamine, with an appropriate allylic halide, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. While the reaction appears straightforward, achieving a high yield requires careful control of several critical parameters. This guide will address the most frequently encountered challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" to resolve it.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: My overall yield of 4-Methylterbinafine hydrochloride is significantly lower than expected. What are the most likely causes?
Low overall yield can stem from issues at various stages of the synthesis, from the initial reaction to the final product isolation. Here are the primary areas to investigate:
-
Suboptimal Reaction Conditions: The N-alkylation reaction is sensitive to temperature, stoichiometry, and the rate of reagent addition.
-
Side Reaction Predominance: Competing reactions can consume your starting materials, leading to a complex mixture of byproducts.
-
Inefficient Product Isolation and Purification: Significant product loss can occur during the work-up and crystallization steps.
-
Purity of Starting Materials: Impurities in your starting materials, particularly the N-methyl-1-(4-methylnaphthalen)-methanamine, can lead to the formation of unwanted side products.[1]
The following sections will delve into each of these points with specific troubleshooting advice.
Q2: I suspect side reactions are impacting my yield. What are the common side products and how can I minimize their formation?
The most common side reaction is the dialkylation of the secondary amine. This occurs when a second molecule of the electrophile, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, reacts with the desired tertiary amine product.
Causality: This is often a result of localized high concentrations of the electrophile or prolonged reaction times at elevated temperatures.
Troubleshooting Protocol:
-
Controlled Reagent Addition: A critical step to minimize side reactions is the slow, simultaneous addition of both the N-methyl-1-(4-methylnaphthalen)-methanamine and the (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne to the reaction mixture.[2] This ensures that the primary reaction is favored over the subsequent dialkylation.
-
Temperature Management: Maintain a low reaction temperature, ideally between 10-20°C, during the addition of reactants.[2] Lower temperatures decrease the rate of the competing side reactions.
-
Stoichiometric Control: Use a slight excess of the amine starting material to ensure the complete consumption of the more valuable electrophile and to reduce the likelihood of dialkylation.
Visualizing the Reaction and Side Reaction
Caption: Desired vs. Side Reaction Pathway.
Q3: My reaction seems to stall or proceed very slowly. How can I optimize the reaction kinetics?
Slow reaction rates are often linked to issues with the base, solvent, or temperature.
Causality: The N-alkylation reaction requires a base to neutralize the HCl formed. The choice and concentration of the base, as well as the solvent system, can significantly impact the reaction rate.
Troubleshooting Protocol:
-
Base Selection and Concentration: Potassium carbonate is an effective and economical base for this reaction.[2] Ensure it is fully dissolved in the aqueous phase before the addition of the organic reactants. The molar ratio of the base to the starting amine is also crucial.
-
Solvent System: While various solvents can be used, a two-phase system (e.g., water and an organic solvent like toluene or chloroform) is often employed. Vigorous stirring is essential to ensure adequate mixing and facilitate the reaction at the interface.
-
Temperature Control: While low temperatures are recommended for the initial addition, a moderate increase in temperature (e.g., to 80-100°C) after the initial reaction period can help drive the reaction to completion.[1] Monitor the reaction progress by TLC or HPLC to avoid prolonged heating, which can lead to degradation.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Addition | Slow, simultaneous dripping | Minimizes side reactions[2] |
| Initial Temperature | 10-20°C | Reduces byproduct formation[2] |
| Reaction Time | 2-3 hours | Typically sufficient for completion[2] |
| Base | Potassium Carbonate | Effective and economical[2] |
| Solvent | Water/Organic two-phase | Facilitates reaction and separation |
Q4: I am losing a significant amount of product during the work-up and purification. What are the best practices for isolation?
Product loss during work-up is a common culprit for low yields. The hydrochloride salt formation and subsequent crystallization are critical steps that require careful execution.
Causality: 4-Methylterbinafine is a tertiary amine and will be in its free base form after the initial reaction. It needs to be converted to the hydrochloride salt to facilitate precipitation and purification. The choice of solvent for extraction and crystallization is paramount.
Troubleshooting Protocol:
-
Extraction: After the reaction is complete, extract the free base into a suitable organic solvent such as chloroform or ethyl acetate.[2] Perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Acidification: Cool the organic extract to below 10°C before slowly adding hydrochloric acid (e.g., as an aqueous solution or dissolved in isopropanol) to precipitate the hydrochloride salt.[1][2] Controlling the temperature and rate of addition is crucial for obtaining a crystalline product that is easy to filter.
-
Crystallization and Washing: After filtration, wash the solid product with a cold, non-polar solvent like acetone or ethyl acetate to remove any remaining impurities.[1][2] The choice of wash solvent is important to avoid dissolving the desired product.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 60-70°C) to remove residual solvents.[2]
Experimental Workflow for Product Isolation
Caption: Step-by-step product isolation workflow.
Concluding Remarks
Achieving a high yield in the synthesis of 4-Methylterbinafine hydrochloride is a matter of precision and control. By carefully managing reaction conditions to minimize side reactions and optimizing the work-up and purification procedures, you can significantly improve your experimental outcomes. This guide provides a framework for troubleshooting common issues, but remember that each experiment may present unique challenges. Meticulous observation and systematic adjustments based on the principles outlined here will be your most valuable tools for success.
References
- Synthesis method of terbinafine - CN108017544B - Google Patents. (n.d.).
- Basavaiah, D., & Kumaragurubaran, N. (2002). A Versatile and Convenient One-Pot Synthesis of Allylamines from Aldehydes and Ketones via Baylis–Hillman Chemistry. Synthesis, 2002(12), 1674-1678.
-
Journal of Chemical Health Risks. (2022). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved January 25, 2026, from [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Multistep batch-flow hybrid synthesis of a terbinafine precursor - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
N-Dealkylation of Amines - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
Minimizing degradation of 4-Methylterbinafine hydrochloride during analysis
Welcome to the technical support center for the analysis of 4-Methylterbinafine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing degradation during analytical procedures. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your results.
Understanding the Stability of 4-Methylterbinafine Hydrochloride
4-Methylterbinafine hydrochloride, a derivative and known impurity of the antifungal agent Terbinafine hydrochloride, shares a similar core structure, making it susceptible to comparable degradation pathways.[1][2] Forced degradation studies on Terbinafine hydrochloride have revealed its vulnerability to acidic, basic, oxidative, and photolytic stress conditions.[1][3][4] Therefore, it is crucial to control these factors during the analysis of 4-Methylterbinafine hydrochloride to obtain reliable and reproducible data.
The primary degradation pathways observed for the parent compound, Terbinafine hydrochloride, which are likely relevant for 4-Methylterbinafine hydrochloride, are summarized below:
| Stress Condition | Potential for Degradation |
| Acid Hydrolysis | Slight degradation observed.[1] |
| Base Hydrolysis | Slight to substantial degradation reported.[1] |
| Oxidation | Substantial degradation under oxidative stress.[1] |
| Photodegradation | Susceptible to degradation upon exposure to UV light.[1][4] |
| Thermal Stress | Generally stable under thermal stress.[1] |
Frequently Asked Questions (FAQs)
Q1: My 4-Methylterbinafine hydrochloride sample shows multiple unexpected peaks during HPLC analysis. What could be the cause?
A1: The appearance of unexpected peaks often indicates sample degradation. Given the known instabilities of the parent compound, Terbinafine hydrochloride, your 4-Methylterbinafine hydrochloride sample may be degrading due to one or more of the following factors:
-
pH of the sample solvent: Extreme pH conditions can induce hydrolysis.
-
Exposure to light: Photodegradation can occur if samples are not protected from light.
-
Presence of oxidizing agents: Contact with oxidizing agents, even atmospheric oxygen over time, can lead to degradation.
-
High temperatures: Although generally more stable to heat, prolonged exposure to high temperatures during sample preparation or storage could contribute to degradation.
To troubleshoot, review your sample preparation and handling procedures. Ensure samples are prepared fresh, protected from light, and maintained at a suitable pH and temperature.
Q2: What is the ideal pH for my mobile phase and sample diluent to minimize degradation?
A2: For the analysis of Terbinafine and its related compounds, slightly acidic conditions are often preferred to ensure good peak shape and minimize degradation. A mobile phase with a pH around 3.5 has been shown to be effective in stability-indicating methods for Terbinafine HCl.[5] It is recommended to buffer both your mobile phase and sample diluent to maintain a consistent and appropriate pH throughout the analysis. Avoid highly acidic or alkaline conditions.
Q3: How can I prevent photodegradation of my 4-Methylterbinafine hydrochloride samples?
A3: Photodegradation is a significant concern for Terbinafine and its derivatives.[1][4] To mitigate this, adhere to the following practices:
-
Use amber glassware or light-blocking vials for sample preparation and storage.
-
If using an autosampler, ensure the sample tray is covered to protect from ambient light.
-
Minimize the exposure of samples to direct sunlight or strong artificial light during handling.
-
Prepare samples immediately before analysis whenever possible.
Q4: I suspect my sample is degrading in the autosampler. How can I confirm and prevent this?
A4: To confirm degradation in the autosampler, perform a stability study. Inject the same sample at different time points (e.g., 0, 4, 8, 12, and 24 hours) while it remains in the autosampler. A decrease in the main peak area and/or an increase in impurity peaks over time will confirm instability.
To prevent this, consider the following:
-
Use a cooled autosampler set to a low temperature (e.g., 4-10 °C).
-
Limit the run time of your analytical sequence.
-
Prepare smaller batches of samples to be analyzed immediately.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 4-Methylterbinafine hydrochloride during analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Underlying Cause & Explanation: Poor peak shape can be a result of secondary interactions between the analyte and the stationary phase, or it can be an early indicator of on-column degradation. For amine-containing compounds like 4-Methylterbinafine, interactions with residual silanols on the silica-based column are a common cause of peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol:
-
Evaluate Mobile Phase pH: Ensure the mobile phase pH is in the optimal range of 2.5 to 4.5. A lower pH can help to protonate the amine group on 4-Methylterbinafine, improving its interaction with the stationary phase.
-
Incorporate a Mobile Phase Modifier: If peak tailing persists, add a small amount (e.g., 0.1-0.2%) of a competitive amine like triethylamine to the mobile phase.[6] This will bind to the active silanol sites on the column, reducing their interaction with the analyte.
-
Assess Column Condition: A deteriorating column with exposed silanols can contribute to poor peak shape. If the column is old or has been used with aggressive mobile phases, consider replacing it.
-
Select an Appropriate Column: Utilize a modern, high-purity, end-capped C18 or a cyano (CN) column, which has been shown to be effective for separating Terbinafine and its impurities.[1]
Issue 2: Inconsistent Results and Poor Reproducibility
Underlying Cause & Explanation: Inconsistent results are often a hallmark of ongoing sample degradation. If the rate of degradation is not uniform across all samples, it will lead to high variability in the measured concentrations.
Troubleshooting Workflow:
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. wjarr.com [wjarr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Mobile Phase for 4-Methylterbinafine Hydrochloride Chromatography
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chromatographic analysis of 4-Methylterbinafine hydrochloride. This molecule, a critical related substance of the antifungal agent Terbinafine, presents unique analytical challenges due to its chemical nature. This document moves beyond simple protocols to explain the fundamental principles—the "why"—behind each methodological choice, ensuring you can develop robust, accurate, and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of method development for 4-Methylterbinafine hydrochloride.
Q1: I'm starting method development for 4-Methylterbinafine hydrochloride. What are the typical initial HPLC conditions?
A1: For initial method development, a reversed-phase approach is standard. 4-Methylterbinafine is a structural analog of Terbinafine, a highly lipophilic, basic compound.[1][2] Therefore, a C18 column is an excellent starting point.
A recommended starting point would be:
-
Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often preferred for separating related substances. Start with a mixture of an acidic aqueous buffer and an organic modifier. For example, a 50:50 (v/v) mixture of 0.01M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.[1]
This provides a solid baseline from which to optimize selectivity and peak shape.
Q2: Why is controlling the mobile phase pH so critical for this analysis?
A2: Controlling the mobile phase pH is arguably the most critical factor for achieving a successful separation of 4-Methylterbinafine hydrochloride. The molecule contains a tertiary amine, making it a basic compound with a pKa value similar to Terbinafine's pKa of 7.1.[2][5] The ionization state of this amine, as well as the stationary phase surface, is directly dictated by the mobile phase pH.
-
At Low pH (e.g., pH 2-4): The amine is fully protonated (positively charged). This is often the preferred range because it also suppresses the ionization of residual silanol groups on the silica-based column packing.[6] Suppressing silanol ionization minimizes strong, secondary ionic interactions that are a primary cause of severe peak tailing for basic analytes.
-
At Mid pH (e.g., pH 5-8): This range is highly problematic. The mobile phase pH is close to the analyte's pKa, meaning both the ionized and non-ionized forms of the molecule exist in equilibrium. This can lead to broad or even split peaks and unstable retention times.[7][8]
-
At High pH (e.g., pH > 9, column permitting): The amine is in its neutral, non-ionized form. This can lead to longer retention and good peak shape, as the analyte is more hydrophobic and less likely to engage in ionic interactions.[9] However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[7]
Therefore, precise pH control via a suitable buffer is essential for consistent retention, selectivity, and peak symmetry.[10]
Q3: Which organic modifier should I choose: Acetonitrile or Methanol?
A3: Both Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers in reversed-phase HPLC, but they offer different selectivities.[11]
-
Acetonitrile (ACN): Generally, ACN is the preferred choice for initial trials. It has a lower viscosity, which results in lower backpressure, and often provides sharper peaks. Its ability to participate in dipole-dipole interactions can offer unique selectivity for complex mixtures.[11]
-
Methanol (MeOH): Methanol is a more polar and protic solvent. It can engage in hydrogen bonding interactions differently than ACN, which can be leveraged to change the elution order of closely related compounds. If you are struggling to resolve 4-Methylterbinafine from other impurities with ACN, switching to or creating a ternary mixture with MeOH is a powerful optimization strategy.[11]
A simple experiment comparing a 50:50 ACN/Buffer mobile phase with a 60:40 MeOH/Buffer mobile phase (adjusting the organic content to achieve similar retention) will quickly reveal which solvent provides better selectivity for your specific sample matrix.
Q4: What type of HPLC column is recommended to minimize peak tailing?
A4: To minimize peak tailing for a basic analyte like 4-Methylterbinafine, the choice of column is critical. The primary cause of tailing is the interaction between the protonated amine and negatively charged, deprotonated silanol groups on the surface of the silica stationary phase.[6]
Therefore, you should select a column designed to reduce these interactions:
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with a much lower metal content and are exhaustively "end-capped." End-capping is a chemical process that covers most of the accessible silanol groups with a small, non-retentive silane (like trimethylsilane), effectively shielding them from interaction with basic analytes.
-
Columns with Novel Bonding Chemistry: Many manufacturers offer columns with proprietary surface modifications, such as embedded polar groups or surface shielding, specifically designed to improve peak shape for bases.
-
pH-Stable Columns: If you intend to work at high pH to keep the analyte neutral, you must use a column specifically designed for these conditions, such as a hybrid-silica or polymer-based column, to prevent stationary phase degradation.[7]
Section 2: Troubleshooting Guide
This guide provides structured solutions to common problems encountered during the analysis of 4-Methylterbinafine hydrochloride.
Problem: My 4-Methylterbinafine hydrochloride peak is showing significant tailing (Asymmetry Factor > 1.5). What are the causes and how do I fix it?
Causality: Severe peak tailing for basic compounds is almost always due to secondary site interactions, primarily the strong ionic attraction between the positively charged analyte and ionized residual silanol groups on the column packing. Mass overload can also cause tailing, but this is typically accompanied by a decrease in retention time as concentration increases.[12]
-
Confirm the Cause: Inject a lower concentration of your standard. If the peak shape improves significantly and retention time increases, you may have a mass overload issue. If tailing persists, it is a chemical interaction problem.
-
Optimize Mobile Phase pH: This is the most effective tool.
-
Action: Lower the aqueous phase pH to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.
-
Rationale: This ensures the silanol groups on the column are fully protonated (neutral), eliminating the ionic interaction sites causing the tailing.[6]
-
-
Introduce a Competing Base:
-
Action: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase at a concentration of 0.1%.
-
Rationale: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the larger 4-Methylterbinafine analyte. The analyte then experiences a more homogenous, non-polar surface, resulting in a much more symmetrical peak.
-
-
Increase Buffer Concentration:
-
Action: Increase the concentration of your buffer from 10mM to 25-50mM.
-
Rationale: A higher buffer concentration provides more robust pH control directly on the column surface, preventing localized pH shifts that can expose active silanol sites.[10]
-
-
Evaluate Your Column: If the steps above do not resolve the issue, your column may be the problem.
-
Action: Switch to a modern, high-purity, end-capped C18 column or a column specifically marketed for the analysis of basic compounds.
-
Rationale: An older or lower-quality column may have an unacceptably high number of active silanol sites that cannot be sufficiently masked by mobile phase modifications alone.
-
Caption: Systematic workflow for mobile phase optimization.
Section 3: Data & Protocols
Data Presentation
| pH Range | Analyte State (R-NH+) | Silanol State (Si-O-) | Expected Retention | Expected Peak Shape | Rationale & Comments |
| Low pH (2.5 - 3.5) | Fully Ionized (Protonated) | Neutral (Protonated) | Moderate | Good to Excellent | Recommended. Minimizes silanol interactions, leading to symmetrical peaks. [6] |
| Mid pH (5.0 - 8.0) | Partially Ionized | Partially Ionized | Unstable | Poor (Broad/Split) | Avoid. Operating near the analyte's pKa (~7.1) results in poor chromatography. [8] |
| High pH (9.5 - 11.0) | Neutral (Free Base) | Fully Ionized | Long | Good to Excellent | Requires a special pH-stable column. The analyte is neutral and highly retained. [7][9] |
| Additive | Type | Mechanism of Action | Typical Conc. | Pros | Cons |
| Phosphoric Acid | Acid | pH control | Adjust to pH | Effective, non-volatile | Can be harsh on some columns. |
| Formic Acid | Acid | pH control, ion-pairing | 0.1% | Volatile (good for MS), effective | Weaker acid than phosphoric. |
| Triethylamine (TEA) | Competing Base | Masks active silanol sites | 0.1 - 0.5% | Very effective for peak shape | Can shorten column life, UV cutoff. |
| Ammonium Formate | Buffer Salt | pH control | 10-20 mM | Volatile (good for MS) | Buffering capacity is pH-dependent. |
Experimental Protocols
-
Prepare Aqueous Buffers: Prepare three separate 20mM aqueous buffers:
-
Buffer A: Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Buffer B: Potassium Phosphate, adjusted to pH 7.0.
-
Buffer C: Ammonium Bicarbonate, adjusted to pH 10.0 (use a pH-stable column for this).
-
-
Prepare Mobile Phases: For each buffer, prepare a 50:50 (v/v) mixture with acetonitrile.
-
Column Equilibration: Equilibrate your column with at least 10-15 column volumes of the initial mobile phase (e.g., using Buffer A) until a stable baseline is achieved.
-
Inject Standard: Inject your 4-Methylterbinafine hydrochloride standard.
-
Analyze and Switch: Record the retention time and peak asymmetry. Before switching to the next pH condition, flush the system and column thoroughly with an intermediate solvent (e.g., 50:50 water/ACN) and then equilibrate with the next mobile phase.
-
Evaluate: Compare the chromatograms from the three pH conditions to determine which provides the best combination of retention, resolution, and peak shape.
-
Use High-Purity Reagents: Always use HPLC-grade solvents, water, and buffer reagents.
-
Measure Accurately: Weigh buffer salts accurately. When using acids like phosphoric acid, add them dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust pH Before Adding Organic: Crucially, always adjust the pH of the aqueous buffer component before adding the organic solvent. The pH of a mixed solution is different and less reproducible. [13]4. Filter: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could block the column or system frits.
-
Degas: Degas the mobile phase using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from interfering with the pump and detector.
-
Label Clearly: Label the mobile phase container with the complete composition, pH, and date of preparation. Buffers can support microbial growth, so they should be prepared fresh regularly.
References
-
de Oliveira, A., et al. (2010). Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test Terbinafine. SciELO. [Link]
-
Kathirvel, S., et al. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Jain, D. K., et al. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis. [Link]
-
Gopal, N. V., et al. (2007). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]
-
Gund, A. C., et al. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. ResearchGate. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek Corporation. [Link]
-
ResearchGate. (n.d.). Chemical structure of terbinafine hydrochloride. ResearchGate. [Link]
-
Global Substance Registration System. (n.d.). 4-METHYLTERBINAFINE. gsrs.ncats.nih.gov. [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]
-
PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. waters.com [waters.com]
- 10. veeprho.com [veeprho.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Bioanalysis of 4-Methylterbinafine Hydrochloride
Troubleshooting Guide & FAQs for Robust Method Development
Welcome to the dedicated support resource for the bioanalysis of 4-Methylterbinafine hydrochloride. This guide is crafted for researchers, scientists, and drug development professionals to proactively address and resolve the common yet critical challenge of matrix effects in LC-MS/MS bioanalysis. Our objective is to provide expert, actionable insights to ensure the development of accurate, robust, and defensible bioanalytical methods for this compound.
Core Principles: Understanding Matrix Effects
Matrix effects are a primary source of variability and inaccuracy in LC-MS/MS bioanalysis.[1][2] They arise from co-eluting endogenous components in the biological sample (e.g., plasma, urine) that interfere with the ionization of the target analyte, 4-Methylterbinafine, in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte signal, leading to erroneous quantitative results.[1] For a basic and lipophilic compound like 4-Methylterbinafine, the most common source of ion suppression in plasma is phospholipids.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant and inconsistent ion suppression for 4-Methylterbinafine in human plasma. How do we confirm that this is a matrix effect and identify the problematic region in our chromatogram?
A1: Your first step is to definitively diagnose the issue. Inconsistent signal response, especially when analyzing samples from different subjects, is a classic symptom of matrix effects. The gold-standard technique for visualizing these effects is a Post-Column Infusion (PCI) experiment .[4][5][6]
Causality & Rationale: The PCI experiment allows you to map the regions of ion suppression or enhancement across your entire chromatographic gradient. By continuously infusing a steady stream of 4-Methylterbinafine solution directly into the MS source after the analytical column, you create a stable baseline signal. When a blank plasma sample is injected, any components that elute from the column and interfere with ionization will cause a visible dip (suppression) or rise (enhancement) in this baseline. If the retention time of your analyte coincides with one of these dips, you have confirmed a matrix effect.[4][5]
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation: Prepare a standard solution of 4-Methylterbinafine (e.g., 100 ng/mL) in your mobile phase.
-
Setup: Using a syringe pump and a T-fitting, infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the eluent stream between the analytical column and the MS ion source.
-
Equilibration: Allow the system to equilibrate until a stable signal for the 4-Methylterbinafine MRM transition is observed.
-
Injection: Inject a blank, extracted biological matrix sample (e.g., human plasma processed via protein precipitation).
-
Analysis: Monitor the 4-Methylterbinafine signal throughout the chromatographic run. The resulting chromatogram will show a stable baseline, with deviations indicating regions of matrix interference.
-
Comparison: Overlay this PCI chromatogram with a chromatogram of an authentic 4-Methylterbinafine standard to see if its retention time aligns with a region of ion suppression.
Caption: Diagnostic workflow for confirming matrix effects.
Q2: Our PCI experiment confirmed that 4-Methylterbinafine co-elutes with a significant ion suppression zone. What sample preparation strategy is most effective for removing these interferences, specifically phospholipids?
A2: The choice of sample preparation is the most critical step in mitigating matrix effects.[7] While simple and fast, Protein Precipitation (PPT) is often insufficient as it does not effectively remove phospholipids, which are a primary cause of matrix effects for compounds like 4-Methylterbinafine.[3][7] More selective techniques are required.
Comparison of Sample Preparation Techniques
| Technique | Principle | Phospholipid Removal | Throughput | Recommendation for 4-Methylterbinafine |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile). | Poor | High | Not recommended as a standalone method.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity and pH. | Good to Excellent | Medium | Recommended. As a basic compound, 4-Methylterbinafine can be efficiently extracted into an organic solvent under basic conditions, leaving polar phospholipids behind in the aqueous layer.[8][9] |
| Solid-Phase Extraction (SPE) | Chromatographic separation where the analyte is retained on a solid sorbent while interferences are washed away. | Excellent | Medium | Highly Recommended. Offers the cleanest extracts. Mixed-mode cation exchange SPE is ideal for basic compounds.[10][11][12] |
| Phospholipid Removal (PLR) Plates | Specialized plates that combine protein precipitation with a sorbent that specifically captures phospholipids. | Excellent | High | Excellent High-Throughput Option. Combines the speed of PPT with the cleanliness of more advanced techniques.[13] |
Step-by-Step Protocol: Liquid-Liquid Extraction (LLE)
-
Aliquot Sample: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard (ideally, a stable isotope-labeled version of 4-Methylterbinafine).
-
Basify: Add 50 µL of 0.1 M sodium carbonate or ammonium hydroxide to raise the pH. This deprotonates the amine on 4-Methylterbinafine, making it more non-polar.
-
Add Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex: Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of mobile phase.
Q3: We've implemented a robust LLE protocol, but still observe some residual matrix effects. How can we use chromatography to further improve our results?
A3: Chromatographic separation is your second line of defense. The goal is to separate the elution of 4-Methylterbinafine from any remaining interfering matrix components.[14]
Chromatographic Optimization Strategies:
-
Modify the Gradient: Increase the initial aqueous portion of your gradient to better retain and resolve 4-Methylterbinafine from early-eluting, polar interferences. A longer, shallower gradient can significantly improve resolution.
-
Change Column Chemistry: If using a standard C18 column, consider a column with alternative selectivity. A Pentafluorophenyl (PFP) column can offer unique interactions (pi-pi, dipole-dipole) that can alter the elution profile of matrix components relative to your analyte.
-
Use a Divert Valve: Program the divert valve to send the first 0.5-1.0 minute of the run (containing unretained salts and polar material) and the final portion of the run (where strongly retained lipids may elute) to waste, preventing them from entering the MS source.
Sources
- 1. eijppr.com [eijppr.com]
- 2. longdom.org [longdom.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-Methylterbinafine Hydrochloride Analysis
Welcome to the technical support center for the analysis of 4-Methylterbinafine hydrochloride using reverse-phase High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent challenge of peak tailing.
Understanding the Challenge: The Nature of 4-Methylterbinafine and Peak Tailing
4-Methylterbinafine, an allylamine derivative, possesses a tertiary amine functional group in its structure.[1][2] This makes it a basic compound, which is a key factor in its chromatographic behavior. In reverse-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly peak tailing.[3][4]
Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[4] This phenomenon is primarily caused by secondary, undesirable interactions between the analyte and the stationary phase.[3] For basic compounds like 4-Methylterbinafine, the main culprit is the interaction with acidic silanol groups (Si-OH) that reside on the surface of silica-based stationary phases.[4][5] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both the desired hydrophobic interactions with the C18 chains and these secondary polar interactions, resulting in a tailed peak.[3]
This guide will provide a systematic approach to diagnose and resolve peak tailing issues for 4-Methylterbinafine hydrochloride, ensuring accurate and reproducible analytical results.
Troubleshooting Guide: A-to-Z on Peak Tailing
This section provides a structured approach to identifying and resolving the root causes of peak tailing for 4-Methylterbinafine hydrochloride.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of 4-Methylterbinafine HCl.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Methylterbinafine peak tailing even with a standard C18 column?
A1: Standard C18 columns, especially older "Type A" silica columns, have a significant population of accessible and acidic silanol groups on the silica surface.[4] As 4-Methylterbinafine is a basic compound with a tertiary amine, it will be protonated in typical acidic mobile phases. This positively charged analyte can then strongly interact with the deprotonated, negatively charged silanol groups, causing the peak tailing you are observing.[3][5] Even with modern, high-purity silica columns, some residual silanols can still cause this issue.[4]
Q2: How does adjusting the mobile phase pH help in reducing peak tailing?
A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the stationary phase, which in turn mitigates peak tailing.[6][7]
-
Low pH (e.g., pH 2.5 - 3.5): At a low pH, the high concentration of protons in the mobile phase will protonate the acidic silanol groups (Si-OH), making them neutral.[3] This suppresses their ability to interact with the protonated, positively charged 4-Methylterbinafine molecule via ion-exchange, leading to a more symmetrical peak shape.[6]
-
High pH (e.g., pH > 8): At a high pH, the 4-Methylterbinafine molecule (with its tertiary amine) will be deprotonated and thus neutral. This also prevents ionic interactions with the now deprotonated silanol groups. However, this approach requires a column that is stable at high pH to prevent dissolution of the silica backbone.[5][8]
Q3: What role do buffers play, and which one should I choose?
A3: Buffers are crucial for maintaining a constant and controlled pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[6] For 4-Methylterbinafine, which is a basic compound, using a buffer in the mobile phase can significantly improve peak shape. The buffer salts can also "shield" the silanol groups by interacting with them, thereby reducing the sites available for secondary interactions with the analyte.[9]
Recommended Buffers for Low pH Applications:
-
Phosphate Buffer: Provides excellent buffering capacity around pH 2.1 and 7.2.
-
Formate Buffer (e.g., Formic Acid/Ammonium Formate): A good choice for LC-MS applications due to its volatility.
It is recommended to use a buffer concentration of 10-25 mM.[6]
Q4: I've adjusted the pH, but there's still some tailing. What's next?
A4: If pH adjustment alone is insufficient, consider the following:
-
Use a Highly Deactivated/End-capped Column: Modern columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[3][5] Columns specifically designed for the analysis of basic compounds often feature proprietary bonding technologies that further shield the silica surface.
-
Add a Sacrificial Base to the Mobile Phase: A small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) can be added to the mobile phase.[10] Being a small, basic molecule, TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[11]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by more effectively competing with the analyte for active sites.[6]
Q5: Could my HPLC system itself be causing the peak tailing?
A5: Yes, extra-column effects can contribute to peak broadening and tailing.[10] Check for:
-
Excessive Tubing Length or Diameter: The tubing connecting the injector, column, and detector should be as short as possible with a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[5]
-
Improperly Fitted Connections: Ensure all fittings are correctly swaged and there are no gaps that could introduce dead volume.
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[3][8]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Stock Solutions:
-
Aqueous Buffer Stock (100 mM): Prepare a 100 mM solution of a suitable buffer (e.g., sodium phosphate monobasic).
-
Organic Solvent: HPLC-grade acetonitrile or methanol.
-
Analyte Stock: Prepare a stock solution of 4-Methylterbinafine hydrochloride in a suitable solvent (e.g., methanol or mobile phase).
-
-
Prepare Mobile Phases:
-
pH 3.0 Mobile Phase:
-
To 900 mL of HPLC-grade water, add 100 mL of the 100 mM phosphate buffer stock.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Prepare your final mobile phase by mixing this aqueous buffer with the organic solvent in the desired ratio (e.g., 60:40 aqueous:organic).
-
-
pH 7.0 Mobile Phase (for comparison):
-
To 900 mL of HPLC-grade water, add 100 mL of the 100 mM phosphate buffer stock.
-
Adjust the pH to 7.0 using a dilute sodium hydroxide solution.
-
Prepare your final mobile phase with the same aqueous:organic ratio as the low pH mobile phase.
-
-
-
Analysis:
-
Equilibrate the column with the pH 7.0 mobile phase for at least 15-20 column volumes.
-
Inject the 4-Methylterbinafine hydrochloride standard and record the chromatogram.
-
Flush the system and column thoroughly with an intermediate solvent (e.g., 50:50 water:acetonitrile) before switching to the low pH mobile phase.
-
Equilibrate the column with the pH 3.0 mobile phase for at least 15-20 column volumes.
-
Inject the standard and record the chromatogram.
-
-
Data Comparison:
-
Compare the peak asymmetry (tailing factor) for the peaks obtained at pH 7.0 and pH 3.0. A significant improvement is expected at the lower pH.
-
| Parameter | Mobile Phase pH 7.0 | Mobile Phase pH 3.0 |
| Expected Peak Shape | Significant Tailing | Improved Symmetry |
| Analyte Ionization | Protonated (Positive Charge) | Protonated (Positive Charge) |
| Silanol Group Ionization | Deprotonated (Negative Charge) | Protonated (Neutral) |
| Primary Interaction | Hydrophobic + Ionic | Primarily Hydrophobic |
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is contributing to peak tailing, a systematic flushing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Column Direction: Reverse the column to flush contaminants from the inlet frit.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without the buffer salts.
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 100% Isopropanol (Optional, for highly non-polar contaminants): Flush with 20 column volumes of isopropanol.
-
Return to Acetonitrile: Flush again with 100% acetonitrile for 10-15 column volumes.
-
Return to Original Mobile Phase: Re-equilibrate the column in the forward direction with your buffered mobile phase for at least 20-30 column volumes before re-connecting to the detector and running your analysis.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][3]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link][5]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link][4]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][10]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link][6]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link][7]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link][11]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72941931, 4-Methylterbinafine hydrochloride. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15657427, 4-Methylterbinafine. Retrieved from [Link][2]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link][8]
Sources
- 1. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
Technical Support Center: Purity Assessment of 4-Methylterbinafine Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-Methylterbinafine hydrochloride. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may face during the purity assessment of this compound. Given that 4-Methylterbinafine is a known impurity and degradation product of Terbinafine, this guide leverages established analytical principles for Terbinafine while focusing on the specific issues that can arise with its methylated analogue.[1][2]
This resource is structured as a series of questions and answers to provide direct, actionable advice for your experimental workflows.
Section 1: Method Development and Initial Characterization
Q1: I am starting my work with 4-Methylterbinafine hydrochloride. What are the key physicochemical properties I should be aware of, and how do they influence my choice of analytical method?
A1: 4-Methylterbinafine hydrochloride is an analogue of Terbinafine hydrochloride, a potent antifungal agent.[2] Like its parent compound, it is a synthetic allylamine derivative. Understanding its structure is key to developing a robust analytical method.
-
Chemical Structure & Properties : Terbinafine is a tertiary amine, making it basic. The hydrochloride salt form enhances its solubility in polar solvents. It is freely soluble in methanol and methylene chloride, soluble in ethanol, and slightly soluble in water.[3] The presence of the naphthalene moiety makes it a strong chromophore, which is advantageous for UV detection in liquid chromatography.
-
Initial Method Selection : A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most logical starting point. This is the standard approach for Terbinafine and its related substances, as outlined in various pharmacopeias.[1][4]
-
Causality : The basic nature of the molecule can lead to interactions with residual silanol groups on the silica-based stationary phase of HPLC columns, potentially causing poor peak shape (tailing). Therefore, your method development should proactively address this. Using an end-capped column or a mobile phase additive to mask silanol activity is crucial.
Q2: I need to develop a stability-indicating RP-HPLC method from scratch. What is a good starting point for column and mobile phase selection?
A2: Developing a stability-indicating method requires ensuring that all potential degradation products are separated from the main peak and from each other.[5] Forced degradation studies are essential for this purpose.[6][7]
Here is a recommended starting point for your method development:
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 (L1 packing), 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the molecule. Ensure it is a high-purity, end-capped column to minimize peak tailing. A phenyl-hexyl column could be an alternative for different selectivity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Low pH protonates the amine, improving peak shape and retention consistency. TFA acts as an ion-pairing agent, further improving peak symmetry. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity for closely eluting impurities. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) | This will help to resolve a wide range of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Elevated temperature can improve peak efficiency and reduce viscosity. The USP method for Terbinafine HCl specifies 40°C.[4] |
| Detection | UV at 280 nm | Terbinafine has a UV maximum around 283 nm.[1] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all analytes. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Diluent | Acetonitrile/Water (50:50) | The diluent should be compatible with the mobile phase to ensure good peak shape.[4] |
Protocol for Initial Method Development:
-
Prepare a system suitability solution containing both Terbinafine HCl and, if available, a reference standard for 4-Methylterbinafine HCl.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Inject the system suitability solution and evaluate the resolution between the two main peaks.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate degradation products.[7] The goal is to achieve 5-20% degradation of the active ingredient.[5]
-
Analyze the stressed samples using your initial method to see if all degradation products are well-resolved from the main peak.
-
Optimize the gradient, mobile phase pH, and organic modifier to achieve adequate resolution for all peaks.
Section 2: Troubleshooting Common Chromatographic Issues
Q3: My 4-Methylterbinafine peak is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue, especially with basic compounds like 4-Methylterbinafine. The primary cause is often secondary interactions between the protonated amine group of your analyte and deprotonated (ionized) residual silanol groups on the column's stationary phase.[8]
Here’s a systematic approach to troubleshoot this issue:
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing in HPLC.
Step-by-Step Troubleshooting Protocol:
-
Lower Mobile Phase pH : The first and easiest step is to ensure your mobile phase pH is low enough (typically < 3.5) to fully protonate your analyte and suppress the ionization of silanol groups.
-
Use a Competing Base : If lowering the pH is not sufficient, adding a small amount of a competing base like Triethylamine (TEA) to the mobile phase can help. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.
-
Evaluate Your Column : Not all C18 columns are the same. Older columns or those not specifically designed for basic compounds may have a higher concentration of active silanol sites. Consider switching to a modern, high-purity, end-capped column.
-
Check for System Issues : If all peaks are tailing, the issue might be extra-column volume or a physical problem with the column itself, such as a void or a partially blocked frit.[8]
Q4: I'm seeing unexpected peaks in my chromatogram. How do I determine if they are real impurities, system contaminants, or artifacts?
A4: Differentiating between genuine impurities and extraneous peaks is a critical step.
Protocol for Investigating Unexpected Peaks:
-
Inject a Blank : Prepare a "blank" injection using your sample diluent. If the peak appears in the blank run, it is likely a contaminant from the solvent, the system, or carryover from a previous injection.
-
Check the Mobile Phase : Prepare fresh mobile phase. Contamination or degradation of mobile phase components can introduce ghost peaks.
-
Vary Injection Volume : Inject different volumes of your sample. The area of a real impurity peak should scale linearly with the injection volume. Artifacts or ghost peaks often do not.
-
Use a PDA Detector : A Photodiode Array (PDA) detector can be invaluable.
-
Peak Purity Analysis : Assess the spectral purity of your main peak to see if an impurity is co-eluting.
-
Spectral Comparison : Compare the UV spectrum of the unknown peak to that of 4-Methylterbinafine. Related impurities will often have a similar UV spectrum. A completely different spectrum suggests a non-related contaminant.
-
-
Perform a Spike Study : If you have a reference standard for a suspected impurity, spike your sample with a small amount of it. If the peak of interest increases in area, you have confirmed its identity.
Section 3: Impurity Identification and Characterization
Q5: My HPLC-UV method shows a significant unknown impurity. What is the next step to identify it?
A5: Once you have confirmed the presence of a genuine unknown impurity that is above the identification threshold defined by regulatory guidelines (e.g., ICH Q3A/Q3B), you must proceed with structural elucidation.[9][10][11] The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
Workflow for Impurity Identification using LC-MS
Caption: A typical workflow for identifying unknown pharmaceutical impurities using LC-MS.
Key Steps in the Process:
-
Method Adaptation for MS : Your HPLC method may need to be adapted. Non-volatile buffers (like phosphate) are not compatible with mass spectrometry. Switch to volatile mobile phase additives like formic acid or ammonium formate.
-
High-Resolution Mass Spectrometry (HRMS) : The first step in MS analysis is to get an accurate mass of the impurity.[14] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide mass accuracy in the low ppm range, which allows you to confidently determine the elemental composition of the unknown molecule.
-
Tandem Mass Spectrometry (MS/MS) : Next, you will perform an MS/MS experiment.[14] In this technique, the ion corresponding to your impurity is isolated and then fragmented. The resulting fragmentation pattern provides structural information, like a fingerprint of the molecule.
-
Structural Elucidation : By comparing the fragmentation pattern of the impurity to that of 4-Methylterbinafine, you can often deduce the structure. For example, a mass shift of +14 Da might suggest an extra methyl group, while a shift of +16 Da could indicate oxidation.
Q6: What are the regulatory expectations for reporting and controlling impurities like 4-Methylterbinafine?
A6: Regulatory bodies like the FDA and EMA follow the guidelines developed by the International Council for Harmonisation (ICH). The key guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[9][15]
These guidelines establish thresholds for impurities:
Table 2: ICH Impurity Thresholds (Example for a drug with max daily dose ≤ 2g/day)
| Threshold | Level | Requirement |
| Reporting | > 0.05% | The impurity must be reported in regulatory filings.[11] |
| Identification | > 0.10% | The structure of the impurity must be determined.[11] |
| Qualification | > 0.15% | The impurity must be assessed for its biological safety. This often requires toxicological studies.[11] |
Note: These thresholds can vary based on the maximum daily dose of the drug.
Key Implications:
-
Any impurity found above the reporting threshold must be documented.[10]
-
If 4-Methylterbinafine is consistently present above the identification threshold, its structure must be confirmed.
-
If it exceeds the qualification threshold, you will need to provide data to demonstrate its safety at that level.
References
- CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof. Google Patents.
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Institutes of Health (NIH). Available at: [Link]
-
Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. ResearchGate. Available at: [Link]
-
Terbinafine Hydrochloride. USP-NF. Available at: [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Terbinafine Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]
-
Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Mass Spectrometry in Drug Development Applications. Netpharmalab. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Identifying and elucidating impurity species. RSSL. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Terbinafine-impurities. Pharmaffiliates. Available at: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. uspnf.com [uspnf.com]
- 5. sgs.com [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Identifying and elucidating impurity species [rssl.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ICH Official web site : ICH [ich.org]
Technical Support Center: Chromatographic Analysis of Terbinafine
Welcome to the technical support center for the analytical challenges in terbinafine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of terbinafine and its related impurities.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of co-elution involving 4-Methylterbinafine, a known impurity of Terbinafine. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Troubleshooting Guide: Resolving Co-elution of 4-Methylterbinafine
Co-elution of 4-Methylterbinafine with the parent drug, Terbinafine, or other impurities can compromise the accuracy and reliability of your analytical results. This guide presents a logical, step-by-step approach to diagnose and resolve this common chromatographic challenge.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting the co-elution of 4-Methylterbinafine.
Technical Support Center: 4-Methylterbinafine Hydrochloride Reference Standard
This guide provides comprehensive technical support for the proper storage, handling, and use of the 4-Methylterbinafine hydrochloride reference standard. Adherence to these protocols is critical for ensuring the integrity of your experimental results and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the 4-Methylterbinafine hydrochloride reference standard.
Q1: What are the correct storage conditions for the solid 4-Methylterbinafine hydrochloride reference standard?
Proper storage is paramount to maintain the chemical integrity and stability of the reference standard. The solid material should be stored under the following conditions:
-
Temperature: The recommended storage temperature is refrigerated at +4°C to +5°C.[1] Some suppliers may recommend -20°C; always consult the Certificate of Analysis (CofA) provided with your specific lot for the most accurate storage information.[2]
-
Atmosphere: The vial should be kept tightly closed in a dry, well-ventilated place to prevent moisture absorption.[3][4]
-
Light: The compound is light-sensitive. It is crucial to store it in a light-resistant container, such as an amber vial, and to protect it from direct light exposure.[4]
Q2: Which solvents are recommended for preparing a stock solution?
4-Methylterbinafine hydrochloride exhibits good solubility in several common organic solvents but is only slightly soluble in water.[5][6] The choice of solvent should be guided by the requirements of your downstream application.
-
High Solubility: The compound is freely soluble in methanol and methylene chloride.[5][7]
-
Good Solubility: It is also soluble in ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2][7]
-
Poor Solubility: The reference standard is slightly soluble to insoluble in water and aqueous buffers.[5][8]
For most biological applications, preparing a concentrated stock solution in anhydrous DMSO or ethanol is the standard practice.
Q3: How stable is 4-Methylterbinafine hydrochloride in solution, and how should I store my stock solutions?
The stability of the compound in solution is highly dependent on the solvent and storage conditions.
-
Organic Stock Solutions: Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol are relatively stable. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or colder. This minimizes freeze-thaw cycles, which can introduce moisture and lead to degradation.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[2] If you must prepare an aqueous solution, first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) before diluting with the aqueous buffer of choice.[2] A study on the related compound Terbinafine hydrochloride showed stability in an oral suspension for up to 42 days, but this does not guarantee the stability of a clear solution used for analytical or in-vitro work.[9]
Q4: What Personal Protective Equipment (PPE) is necessary when handling this compound?
4-Methylterbinafine hydrochloride is classified as a hazardous substance. All handling should be performed in a well-ventilated area or under a chemical fume hood.[3] The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemically impermeable gloves.[3]
-
Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider fire/flame resistant and impervious clothing.[3]
-
Respiratory Protection: If there is a risk of generating dust, respiratory protection is required.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: The reference standard is not dissolving in my aqueous buffer.
-
Causality: This is expected behavior due to the compound's low water solubility.[5][6] Direct dissolution in aqueous media will likely result in an incomplete solution or suspension.
-
Solution Protocol:
-
Consult the solubility data to choose an appropriate organic solvent in which the compound is highly soluble (e.g., ethanol or DMSO).[2]
-
Prepare a concentrated stock solution in the selected organic solvent.
-
For your working solution, dilute the stock solution with your aqueous buffer. Ensure the final concentration of the organic solvent in your working solution is low enough to not interfere with your experiment and is below any toxicity thresholds for your system.
-
Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.
-
Causality: This issue often points to the degradation of the compound, either in its solid form or in solution. Potential causes include improper storage of the solid material (exposure to light or moisture) or instability of the working solutions.[2][4]
-
Solution Workflow:
-
Verify Solid Storage: Confirm that your solid reference standard has been stored correctly (refrigerated, dry, and protected from light).[3][4]
-
Prepare Fresh Solutions: Discard any old working solutions. It is not recommended to store aqueous solutions for more than one day.[2] Prepare a fresh working solution from your stock immediately before use.
-
Evaluate Stock Solution: If the problem persists, your concentrated stock solution may have degraded. Prepare a fresh stock solution from the solid reference standard.
-
Minimize Freeze-Thaw: Ensure your stock solution is aliquoted to prevent repeated freeze-thaw cycles.
-
Issue 3: I've observed a change in the color or appearance of the solid reference standard.
-
Causality: A physical change in the appearance of the white, crystalline powder is a strong indicator of chemical degradation or contamination. This can be caused by exposure to incompatible materials, light, or moisture over time.[4][10]
-
Solution:
-
Do not use the material. The integrity of the reference standard is compromised.
-
Dispose of the degraded material according to your institution's hazardous waste disposal procedures.[3]
-
Obtain a new, uncompromised vial of the reference standard for your experiments.
-
Issue 4: How do I handle an accidental spill?
-
Causality: Spills create inhalation and contact hazards and risk environmental contamination.[10]
-
Solution Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]
-
Don Appropriate PPE: Before cleanup, wear all required PPE, including respiratory protection, gloves, and eye protection.[3]
-
Contain and Clean:
-
Disposal: Dispose of the waste and contaminated cleaning materials as hazardous chemical waste.
-
Experimental Protocols & Data
Data Presentation: Solubility & Storage Summary
| Parameter | Specification | Source(s) |
| Solid Storage Temp. | +4°C to +5°C (Refrigerated) | [1] |
| Light Sensitivity | Yes, store in light-resistant container | [4] |
| Moisture Sensitivity | Yes, store in a dry place | [3] |
| Solubility (High) | Methanol, Methylene Chloride, Ethanol, DMSO | [2][5][7] |
| Solubility (Low) | Water, Aqueous Buffers | [5][6] |
| Aqueous Solution Stability | Not recommended for storage > 1 day | [2] |
| Organic Stock Stability | ≥ 4 years at -20°C (supplier specific) | [2] |
Protocol 1: Handling and Weighing the Solid Reference Standard
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Wear all required PPE (gloves, safety glasses, lab coat).
-
Use appropriate tools (e.g., anti-static spatula) to handle the powder. Avoid creating dust.[11]
-
Promptly and tightly reseal the vial immediately after dispensing the material.
-
Return the vial to the correct storage conditions (+4°C, protected from light).[1][4]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of 4-Methylterbinafine hydrochloride (MW: 341.92 g/mol ) required. For 1 mL of a 10 mM solution, you will need 3.42 mg.
-
Following Protocol 1, accurately weigh the required amount of solid into a new, appropriate-sized amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or below, protected from light.
Visualization: Troubleshooting Workflow
References
-
Safety Data Sheet For Terbinafine Hydrochloride USP. (2025). PCCA. [Link]
-
SAFETY DATA SHEET 116260-Terbinafine hydrochloride. (2016). DC Fine Chemicals. [Link]
-
4-Methylterbinafine hydrochloride | C22H28ClN. PubChem - NIH. [Link]
-
Holmes, S. E., & Gstoettner, A. (1999). Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C. American journal of health-system pharmacy : AJHP, 56(3), 243–245. [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. (2023). World Journal of Advanced Research and Reviews. [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (2013). NIH. [Link]
-
The solubilities of terbinafine hydrochloride in different solvents. (2021). ResearchGate. [Link]
-
4-Methylterbinafine | C22H27N. PubChem - NIH. [Link]
-
4-Methylterbinafine hydrochloride. Symtera Analytics. [Link]
Sources
- 1. 4-Methylterbinafine hydrochloride | CAS# 877265-33-3 | C₂₂H₂₈ClN [symteraanalytics.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. pccarx.com [pccarx.com]
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Terbinafine and its 4-Methyl Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, allylamine derivatives have carved a significant niche, with Terbinafine being a prominent member. This guide offers a detailed comparison of the antifungal activity of Terbinafine and its closely related compound, 4-Methylterbinafine. While Terbinafine is a well-characterized and widely used antifungal agent, 4-Methylterbinafine is primarily recognized as an impurity in the synthesis of Terbinafine. Due to a lack of extensive research on 4-Methylterbinafine's biological activity, this guide will focus on the established profile of Terbinafine and provide a hypothetical framework for evaluating the potential antifungal properties of its 4-methyl analogue based on their structural similarities and shared mechanism of action.
Introduction to Terbinafine and 4-Methylterbinafine
Terbinafine is a synthetic allylamine antifungal agent renowned for its high efficacy against a broad spectrum of pathogenic fungi, particularly dermatophytes.[1][2] It is a cornerstone in the treatment of various fungal infections of the skin, hair, and nails.[1] Chemically, Terbinafine is (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine.[3]
4-Methylterbinafine, as its name suggests, is a structural analogue of Terbinafine, featuring an additional methyl group on the naphthalene ring. It is identified as impurity D in the European Pharmacopoeia monograph for Terbinafine hydrochloride and arises from impurities present in the raw materials used for Terbinafine synthesis.[3] While its chemical structure is well-documented, its antifungal activity has not been extensively reported in publicly available literature.
Mechanism of Action: Inhibition of Squalene Epoxidase
Both Terbinafine and, hypothetically, 4-Methylterbinafine, belong to the allylamine class of antifungals, which exert their effect by inhibiting the enzyme squalene epoxidase.[1][4][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[4]
The inhibition of squalene epoxidase leads to a dual antifungal effect:
-
Ergosterol Depletion (Fungistatic Effect): The blockage of ergosterol synthesis compromises the structural integrity of the fungal cell membrane, leading to impaired growth and replication.[1]
-
Squalene Accumulation (Fungicidal Effect): The enzymatic block results in the intracellular accumulation of squalene, the substrate for squalene epoxidase. High levels of squalene are toxic to fungal cells, leading to cell death.[1]
This targeted mechanism of action provides a high degree of selectivity for fungal cells, as the mammalian squalene epoxidase is significantly less sensitive to inhibition by allylamines.[1]
Signaling Pathway Diagram:
Caption: Inhibition of Squalene Epoxidase by Terbinafine.
Comparative Antifungal Activity: Experimental Data
A comprehensive comparison of the antifungal activity of 4-Methylterbinafine and Terbinafine requires quantitative data from standardized in vitro susceptibility testing. The most common metrics for this are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Terbinafine: A Profile of Potent Antifungal Activity
Terbinafine has demonstrated potent activity against a wide array of pathogenic fungi. Below is a summary of its reported MIC ranges against various fungal groups.
| Fungal Group | Representative Species | MIC Range (µg/mL) | Reference(s) |
| Dermatophytes | Trichophyton rubrum, Trichophyton mentagrophytes | 0.001 - 0.06 | [6][7] |
| Aspergillus | Aspergillus fumigatus, Aspergillus flavus | 0.05 - 1.6 | [8] |
| Yeasts | Candida albicans, Candida parapsilosis | 0.1 - >100 | [2][6] |
| Dimorphic Fungi | Sporothrix schenckii | 0.1 - 0.4 | [9] |
Note: MIC values can vary depending on the specific isolate, testing methodology (e.g., CLSI vs. EUCAST), and laboratory conditions.
4-Methylterbinafine: A Data Gap and a Hypothesis
Currently, there is a notable absence of published data on the MIC and MFC values of 4-Methylterbinafine against any fungal species. This lack of experimental evidence makes a direct comparison with Terbinafine impossible at this time.
Hypothesis: Based on the structural similarity between 4-Methylterbinafine and Terbinafine, it is plausible that 4-Methylterbinafine also possesses antifungal activity through the inhibition of squalene epoxidase. The addition of a methyl group to the naphthalene ring may influence its potency. This methyl group could potentially affect the compound's binding affinity to the active site of squalene epoxidase or alter its physicochemical properties, such as solubility and cell permeability. However, without experimental data, the extent of its activity—whether it is comparable to, greater than, or less than that of Terbinafine—remains purely speculative.
Experimental Protocols for Antifungal Activity Assessment
To address the data gap for 4-Methylterbinafine and to perform a direct comparison with Terbinafine, the following established experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted method for determining the MIC of antifungal agents.[10]
Experimental Workflow:
Caption: Workflow for MIC and MFC Determination.
Step-by-Step Methodology:
-
Preparation of Antifungal Agents: Prepare stock solutions of 4-Methylterbinafine and Terbinafine in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial Dilutions: Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing a standardized broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus from a fresh culture, adjusting the concentration to the CLSI-recommended range.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the specific fungus being tested.
-
MIC Determination: After incubation, visually or spectrophotometrically determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
-
MFC Determination: To determine the MFC, take an aliquot from each well that shows no visible growth and subculture it onto an agar plate. The MFC is the lowest drug concentration from which no fungal colonies grow on the subculture plate.
Squalene Epoxidase Inhibition Assay
A cell-free enzymatic assay can be used to directly measure the inhibitory effect of the compounds on squalene epoxidase activity.[5]
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate squalene epoxidase from a relevant fungal species (e.g., Candida albicans or Saccharomyces cerevisiae).
-
Assay Mixture: Prepare a reaction mixture containing a buffer, the enzyme preparation, and a cofactor such as FAD.
-
Inhibitor Addition: Add varying concentrations of 4-Methylterbinafine and Terbinafine to the reaction mixtures.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, squalene (often radiolabeled for detection).
-
Incubation: Incubate the reaction mixtures for a defined period at an optimal temperature.
-
Product Quantification: Stop the reaction and quantify the amount of the product, 2,3-oxidosqualene, formed. This can be done using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with radiometric detection.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Discussion and Future Directions
The established antifungal profile of Terbinafine highlights its potent and broad-spectrum activity, which is attributed to its effective inhibition of squalene epoxidase. The structural similarity of 4-Methylterbinafine suggests a similar mechanism of action, but the impact of the additional methyl group on its antifungal potency is unknown.
The presence of the 4-methyl group could have several effects:
-
Steric Hindrance: The methyl group might sterically hinder the binding of the molecule to the active site of squalene epoxidase, potentially reducing its inhibitory activity compared to Terbinafine.
-
Enhanced Binding: Conversely, the methyl group could engage in favorable hydrophobic interactions within a specific pocket of the enzyme's active site, potentially increasing its binding affinity and antifungal potency.
-
Altered Pharmacokinetics: The methyl group would slightly increase the lipophilicity of the molecule, which could affect its solubility, membrane permeability, and overall pharmacokinetic profile if it were to be considered as a drug candidate.
Given that 4-Methylterbinafine is a known impurity in Terbinafine preparations, understanding its biological activity is not merely an academic exercise. It has implications for the quality control and safety assessment of Terbinafine drug products. If 4-Methylterbinafine possesses significant antifungal activity, its contribution to the overall efficacy of the drug product should be considered. Conversely, if it is significantly less active or inactive, its presence at certain levels might reduce the overall potency of the final product.
Therefore, there is a clear need for future research to experimentally determine the MIC, MFC, and squalene epoxidase inhibitory activity of 4-Methylterbinafine against a panel of clinically relevant fungi. Such studies would provide the necessary data to move from hypothesis to a concrete, evidence-based comparison with Terbinafine.
Conclusion
Terbinafine is a highly effective antifungal agent with a well-defined mechanism of action and a broad spectrum of activity. Its structural analogue, 4-Methylterbinafine, remains largely uncharacterized in terms of its biological activity. While its structural similarity to Terbinafine suggests potential antifungal properties, a definitive comparison of their efficacy is hampered by the current lack of experimental data for the 4-methyl derivative. The experimental protocols outlined in this guide provide a clear roadmap for future studies to elucidate the antifungal profile of 4-Methylterbinafine. Such research is crucial for a comprehensive understanding of this compound, both as a potential antifungal agent in its own right and as a critical impurity in the manufacturing of Terbinafine.
References
-
Terbinafine. (2025, August 9). ResearchGate. Retrieved from [Link]
- Ryder, N. S., Wagner, S., & Leitner, I. (2000). In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. Antimicrobial Agents and Chemotherapy, 44(7), 1794–1798.
- Ghannoum, M. A., & Elewski, B. E. (1998). In vitro activity of terbinafine against clinical isolates of dermatophytes. Medical Mycology, 36(4), 235–237.
- Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine.
- Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
- Ghannoum, M. A., et al. (2018).
- Singh, S., et al. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 15(2), 1-10.
- Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
-
PubChem. (n.d.). 4-Methylterbinafine. National Center for Biotechnology Information. Retrieved from [Link]
- Ghannoum, M. A., & Isham, N. (2014). Fungal nail infections (onychomycosis): a never-ending story?.
- Schmitt, H. J., et al. (1990). MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp. Antimicrobial agents and chemotherapy, 34(5), 780–781.
- Singh, A., et al. (2019). Terbinafine Resistance in Dermatophytes: A French Multicenter Prospective Study. Microorganisms, 7(10), 432.
-
Omsynth Lifesciences. (n.d.). Terbinafine Hydrochloride Impurities. Retrieved from [Link]
- Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.
- Al-Shwyeh, H. A., & Abdel-Nasser, M. (2024). In vitro Evaluation of Antifungal Activity of Terbinafine Nano Form against Yeast Organism Isolated in Thumby Labs Ajman. Journal of Pure and Applied Microbiology, 18(4), 2234-2241.
-
PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020).
- Liu, D., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8016.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chemical Purity in Antifungal Drug Efficacy: The Case of Terbinafine HCl. Retrieved from [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
- Sardana, K., & Gupta, T. (2018). Reinterpreting minimum inhibitory concentration (MIC) data of itraconazole versus terbinafine for dermatophytosis – time to look beyond the MIC data?. Indian journal of dermatology, venereology and leprology, 84(4), 513–515.
-
Global Substance Registration System. (n.d.). 4-METHYLTERBINAFINE. Retrieved from [Link]
- Ryder, N. S., Wagner, S., & Leitner, I. (2000). In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts. Antimicrobial agents and chemotherapy, 44(7), 1794–1798.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diverse antifungal potency of terbinafine as a therapeutic agent against Exophiala dermatitidis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of terbinafine against serious fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Terbinafine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes for 4-Methylterbinafine Hydrochloride
This guide provides a detailed comparative analysis of prominent synthetic routes for 4-Methylterbinafine hydrochloride, a key analogue and potential impurity of the antifungal drug Terbinafine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering an in-depth look at the chemistry, efficiency, and scalability of different manufacturing pathways.
Introduction to 4-Methylterbinafine Hydrochloride
4-Methylterbinafine, chemically known as (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine, is a close structural analogue of Terbinafine.[1] Its significance in pharmaceutical sciences primarily stems from its occurrence as a process-related impurity in the synthesis of Terbinafine hydrochloride.[2] The presence of such impurities necessitates their synthesis as reference standards for analytical method development, validation, and routine quality control of the active pharmaceutical ingredient (API). Understanding the synthetic pathways to 4-Methylterbinafine hydrochloride is therefore crucial for ensuring the purity and safety of Terbinafine-based medications. This guide will explore and compare two distinct synthetic strategies for this compound.
Route 1: The Convergent Synthesis Approach
This approach is a classic convergent synthesis, mirroring a common industrial method for Terbinafine itself. It involves the separate synthesis of two key fragments: the N-(4-methylnaphthalen-1-yl)methanamine core and the (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne side chain, followed by their condensation. The causality behind this strategy lies in its efficiency and flexibility; each fragment can be synthesized and purified independently, maximizing the overall yield and purity of the final product.
Experimental Protocol: Route 1
Step 1a: Synthesis of N-methyl-1-(4-methylnaphthalen-1-yl)methanamine
The synthesis of this key intermediate begins with the chloromethylation of 1-methylnaphthalene.
-
Chloromethylation of 1-Methylnaphthalene: 1-methylnaphthalene is reacted with formaldehyde and hydrochloric acid to yield 1-(chloromethyl)-4-methylnaphthalene.[3] This electrophilic aromatic substitution is a standard method for introducing a chloromethyl group onto an activated aromatic ring.
-
Amination: The resulting 1-(chloromethyl)-4-methylnaphthalene is then subjected to amination with methylamine.[2] This nucleophilic substitution reaction replaces the chlorine atom with a methylamino group, affording N-methyl-1-(4-methylnaphthalen-1-yl)methanamine.
Step 1b: Synthesis of the (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne Side Chain
This side chain is a common intermediate in the synthesis of allylamine antifungals.
-
Grignard Reaction: The synthesis starts with the reaction of tert-butylacetylene with a Grignard reagent, such as ethylmagnesium bromide, to form a magnesium acetylide.[4]
-
Addition to Acrolein: This acetylide is then reacted with acrolein in a nucleophilic addition to yield 6,6-dimethylhept-1-en-4-yn-3-ol.[4]
-
Halogenation and Rearrangement: The tertiary alcohol is subsequently reacted with a halogenating agent like phosphorus oxychloride or thionyl chloride. This step proceeds via an allylic rearrangement to stereoselectively form the (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.[4][5] The E-isomer is the thermodynamically more stable product.
Step 2: Condensation and Salt Formation
-
Condensation: N-methyl-1-(4-methylnaphthalen-1-yl)methanamine and (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne are condensed in the presence of a base, such as sodium carbonate or sodium hydroxide, in an organic solvent like dimethylformamide (DMF) or toluene.[2][5]
-
Work-up and Extraction: The reaction mixture is worked up by adding water and extracting the product into an organic solvent.
-
Hydrochloride Salt Formation: The resulting free base of 4-Methylterbinafine is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with hydrochloric acid to precipitate 4-Methylterbinafine hydrochloride.[6]
-
Purification: The final product is purified by recrystallization.
Logical Flow Diagram: Route 1
Caption: Convergent synthesis of 4-Methylterbinafine HCl.
Route 2: The Linear Synthesis Approach
This alternative route follows a more linear sequence, which can be advantageous in certain manufacturing settings. It begins with a pre-functionalized naphthalene derivative and builds the side chain directly onto it. This approach is detailed in the literature for the specific purpose of synthesizing 4-Methylterbinafine as an analytical standard.[2]
Experimental Protocol: Route 2
Step 1: Synthesis of N-methyl-1-(4-methylnaphthalen-1-yl)methanamine
This initial step is identical to Step 1a in Route 1.
-
Preparation of 1-(chloromethyl)-4-methylnaphthalene: 1-methylnaphthalene is treated with formaldehyde and hydrochloric acid.
-
Formation of the Secondary Amine: The resulting chloro-derivative is reacted with an excess of aqueous methylamine solution in the presence of a base like sodium hydroxide at low temperatures (-20 to -30 °C) to yield N-methyl-1-(4-methylnaphthalen-1-yl)methanamine.[2] The use of low temperatures helps to control the exothermicity of the reaction and minimize side products.
Step 2: Condensation with the Side Chain Precursor
-
Condensation Reaction: The synthesized N-methyl-1-(4-methylnaphthalen-1-yl)methanamine is directly reacted with (E/Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne in an aqueous sodium hydroxide solution at elevated temperatures (95-100 °C).[2] This one-pot condensation under basic conditions drives the reaction to completion.
-
Extraction: After the reaction, the mixture is cooled, and the crude 4-Methylterbinafine is extracted with an organic solvent.
-
Salt Formation and Purification: The organic extract containing the free base is then treated with hydrochloric acid to form the hydrochloride salt. The desired (E)-isomer is selectively crystallized and purified from the E/Z mixture, often by heating in a suitable solvent like ethyl acetate, which favors the crystallization of the less soluble E-isomer hydrochloride salt.[2]
Logical Flow Diagram: Route 2
Caption: Linear synthesis of 4-Methylterbinafine HCl.
Comparative Analysis
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis |
| Starting Materials | 1-Methylnaphthalene, tert-butylacetylene, acrolein | 1-Methylnaphthalene, (E/Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne |
| Key Intermediates | Separately synthesized amine core and side chain | Sequentially synthesized amine core |
| Stereoselectivity | Higher, as the (E)-side chain is prepared and purified separately | Lower initial stereoselectivity, relies on final purification |
| Overall Yield | Generally higher due to independent purification of intermediates | Potentially lower due to the need to separate isomers in the final step |
| Process Control | More complex with two separate synthetic streams | Simpler, more linear process flow |
| Scalability | Well-suited for large-scale industrial production | Suitable for lab-scale and pilot-scale synthesis |
| Purification | Purification of intermediates simplifies final product purification | Final purification step is critical for isomer separation |
| Safety Considerations | Involves the use of toxic acrolein and potentially pyrophoric Grignard reagents[7] | Avoids the isolation of some hazardous intermediates |
In-depth Discussion
Expertise & Experience Insights:
From an industrial perspective, Route 1 offers superior control over the final product's purity. The ability to synthesize and purify the amine core and the side chain independently allows for stringent quality control at intermediate stages. This is particularly important for managing the stereochemistry of the double bond, which is critical for the biological activity of allylamine antifungals. The separate synthesis of the (E)-side chain ensures that the final condensation predominantly yields the desired (E)-isomer of 4-Methylterbinafine. However, this route involves handling acrolein, a highly toxic and volatile substance, which necessitates specialized equipment and handling procedures, posing a significant challenge for industrial application.[7]
Route 2 , on the other hand, presents a more streamlined workflow. The linear progression from the starting material to the final product can be more efficient in terms of equipment usage and turnaround time for smaller-scale synthesis, such as for the preparation of analytical standards. The main drawback of this route is the formation of an E/Z isomeric mixture in the final condensation step.[2] While the subsequent purification can isolate the desired E-isomer, it inevitably leads to a reduction in the overall yield. The choice of this route for preparing impurity standards is logical, as high overall yield is less critical than obtaining a pure sample of the target molecule.
Trustworthiness and Self-Validation:
The protocols described are self-validating through the physical and chemical properties of the intermediates and the final product. In both routes, the purity of the final 4-Methylterbinafine hydrochloride can be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, HPLC methods developed for Terbinafine can be adapted to quantify the purity of 4-Methylterbinafine and resolve it from Terbinafine and other related substances.[8] The successful isolation of a crystalline hydrochloride salt with a sharp melting point serves as a preliminary confirmation of purity.
Conclusion
Both synthetic routes presented offer viable pathways to 4-Methylterbinafine hydrochloride.
-
Route 1 (Convergent) is arguably the more robust and higher-yielding approach, making it more suitable for larger-scale production, provided that the safety concerns associated with acrolein can be effectively managed. Its strength lies in the control it offers over stereochemistry and intermediate purity.
-
Route 2 (Linear) provides a more direct and potentially faster method for obtaining the target compound on a smaller scale. Its primary application is in the efficient laboratory synthesis of 4-Methylterbinafine as an analytical reference standard, where the emphasis is on obtaining a pure sample rather than maximizing the yield.
The choice between these routes will ultimately depend on the specific objectives of the synthesis, the available resources, and the scale of production. For industrial applications where yield and stereochemical purity are paramount, a convergent approach is generally favored. For research and development purposes, the linear approach offers a practical and efficient alternative.
References
- Process for the synthesis of terbinafine and derivatives thereof.
-
Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link] (Note: A direct deep link was not available, the main journal page is provided).
- Synthesis of terbinafine hydrochloride.
-
A PROCESS FOR THE SYNTHESIS OF TERBINAFINE AND DERIVATIVES THEREOF. European Patent Office, EP 1753770 B1. [Link] (Note: A direct deep link was not available, the main office page is provided).
-
An Improved Process For The Preparation Of Terbinafine Hydrochloride. Quick Company. [Link]
- Synthesis And Antifungal Activity Of Terbinafine Analogues. (The specific journal was not cited in the provided search results, but the preparation of 1-chloromethyl naphthalene is a standard procedure).
- Preparation method of Terbinafine hydrochloride.
- Process for the preparation of terbinafine and salts thereof.
-
4-Methylterbinafine hydrochloride. PubChem, CID 72941931. [Link]
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Institutes of Health (NIH). [Link]
-
Synthesis and antifungal activity of terbinafine analogues. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. ACS Publications. [Link]
-
4-Methylterbinafine. PubChem, CID 15657427. [Link]
Sources
- 1. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. An Improved Process For The Preparation Of Terbinafine Hydrochloride [quickcompany.in]
- 5. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 6. US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents [patents.google.com]
- 7. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 8. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for 4-Methylterbinafine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The validation of an analytical procedure is the process by which a laboratory confirms, through objective evidence, that the specific requirements for its intended use are met.[1][2] This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for a novel active pharmaceutical ingredient (API), using 4-Methylterbinafine hydrochloride as a representative model. While 4-Methylterbinafine is a specific analog, the principles and methodologies detailed herein are universally applicable to related compounds, including Terbinafine hydrochloride.
The narrative that follows is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and supplemented with insights from the United States Pharmacopeia (USP).[3][4] Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each validation parameter, empowering you to design and execute robust, self-validating analytical methods.
Choosing the Right Tool: Why HPLC Reigns Supreme
For the analysis of small organic molecules like Terbinafine and its derivatives, several analytical techniques could be considered. However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is overwhelmingly the method of choice for its high separation potential, selectivity, and sensitivity.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers exceptional resolving power, making it ideal for separating the API from impurities and degradation products. This is the cornerstone of a stability-indicating method.
-
Ultra-Performance Liquid Chromatography (UPLC): A powerful alternative that uses smaller particle size columns to achieve faster run times and even greater resolution. While advantageous, the fundamental validation principles remain identical to HPLC.
-
Spectrophotometry: Lacks the specificity required for a stability-indicating assay. It cannot distinguish between the API and its potential degradants, which may have similar UV spectra.
-
Gas Chromatography (GC): Suitable for volatile compounds. While a GC method for Terbinafine HCl has been developed, it requires the compound to be volatile at elevated temperatures, which may not be ideal for all analogs or degradation products.[6]
Given its balance of performance, accessibility, and vast body of supporting literature, this guide will focus on validating an RP-HPLC method.
The Validation Workflow: A Roadmap to Confidence
Method validation is a systematic journey that demonstrates a method's suitability for its intended purpose.[3][7] The process can be visualized as a logical progression, ensuring that each performance characteristic is rigorously tested and documented.[8]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Reactivity: Investigating 4-Methylterbinafine in Terbinafine Immunoassays
For researchers, clinical chemists, and professionals in drug development, the specificity of immunoassays is paramount for accurate quantification of therapeutic drugs and their metabolites. This guide provides an in-depth analysis of the potential cross-reactivity of 4-methylterbinafine, a known impurity and degradation product of the antifungal drug terbinafine, in terbinafine-specific immunoassays. While direct experimental data on this specific cross-reactivity is not extensively published, this guide offers a comprehensive comparison based on structural analysis and a detailed experimental protocol to empower researchers to quantify this potential interaction.
The Critical Role of Specificity in Terbinafine Monitoring
4-Methylterbinafine is a known impurity of terbinafine, and its presence in samples could potentially interfere with terbinafine immunoassays, leading to an overestimation of the parent drug's concentration. This guide will dissect the structural nuances between these two molecules and provide a robust framework for assessing their immunological cross-reactivity.
Structural and Physicochemical Comparison: Terbinafine vs. 4-Methylterbinafine
A thorough understanding of the molecular structures is the first step in predicting potential cross-reactivity. The antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope.[5][6] Even minor structural modifications can significantly alter this interaction.
| Feature | Terbinafine | 4-Methylterbinafine |
| Chemical Structure | ||
| IUPAC Name | (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine[7] | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine[8] |
| Molecular Formula | C₂₁H₂₅N[1][9] | C₂₂H₂₇N[8] |
| Molecular Weight | 291.44 g/mol [1] | 305.46 g/mol |
| Key Structural Difference | Unsubstituted naphthalene ring | A methyl group at the 4-position of the naphthalene ring |
The sole difference between terbinafine and 4-methylterbinafine is the addition of a methyl group on the naphthalene ring. While seemingly minor, this substitution can have significant implications for antibody binding. The naphthalene ring is a critical component of the terbinafine molecule and is likely a key part of the epitope recognized by anti-terbinafine antibodies. The introduction of a methyl group at the 4-position alters the steric hindrance and electronic properties of this region, which could potentially reduce the binding affinity of an antibody raised against the unsubstituted terbinafine.
Predicting Cross-Reactivity: A Mechanistic Perspective
The degree of cross-reactivity will largely depend on the specific antibodies used in the immunoassay. If the antibodies were generated using a hapten that presented the naphthalene ring as a primary recognition site, the presence of the 4-methyl group could significantly impede binding. Conversely, if the immunogen was designed to expose other parts of the terbinafine molecule more prominently, the impact of the 4-methyl group might be less pronounced.
Given the structural similarity, it is reasonable to hypothesize that some degree of cross-reactivity is possible. The 4-methylterbinafine molecule retains the core structure of terbinafine, and if the antibody's binding pocket is sufficiently accommodating, it may still bind, albeit likely with a lower affinity.
To definitively determine the extent of this cross-reactivity, empirical testing is essential. The following section provides a detailed, field-proven protocol for such a study.
Experimental Protocol: Quantifying Cross-Reactivity via Competitive ELISA
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the percent cross-reactivity of 4-methylterbinafine in a terbinafine-specific immunoassay. The principle of this assay is the competition between a fixed amount of enzyme-labeled terbinafine and varying concentrations of unlabeled terbinafine or the cross-reactant (4-methylterbinafine) for a limited number of antibody binding sites.
Materials and Reagents
-
Terbinafine-specific polyclonal or monoclonal antibody
-
Terbinafine-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates coated with a secondary antibody (e.g., goat anti-rabbit IgG)
-
Terbinafine standard
-
4-Methylterbinafine
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Step-by-Step Methodology
-
Preparation of Standards and Test Compound:
-
Prepare a stock solution of terbinafine and 4-methylterbinafine in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the terbinafine stock solution in assay buffer to create a standard curve (e.g., ranging from 0.1 ng/mL to 1000 ng/mL).
-
Similarly, prepare serial dilutions of the 4-methylterbinafine stock solution in assay buffer over a wider concentration range to account for potentially lower affinity (e.g., 1 ng/mL to 10,000 ng/mL).
-
-
Assay Procedure:
-
To the wells of the pre-coated microtiter plate, add 50 µL of the terbinafine standard or 4-methylterbinafine dilutions in triplicate.
-
Add 50 µL of the terbinafine-HRP conjugate to each well.
-
Add 50 µL of the terbinafine-specific antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature on a shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance values against the log of the concentration for both the terbinafine standard and 4-methylterbinafine. This will generate two sigmoidal dose-response curves.
-
Determine the IC₅₀ value for both compounds. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Terbinafine / IC₅₀ of 4-Methylterbinafine) x 100
-
Interpreting the Results
The calculated percent cross-reactivity will provide a quantitative measure of the interference of 4-methylterbinafine in the terbinafine immunoassay.
-
High Cross-Reactivity (>10%): Indicates that 4-methylterbinafine significantly interferes with the assay. In this scenario, the immunoassay may not be suitable for samples containing this impurity, and a more specific method like LC-MS/MS would be recommended for accurate quantification.
-
Low to Moderate Cross-Reactivity (1-10%): Suggests some level of interference. The impact on data accuracy will depend on the relative concentrations of terbinafine and 4-methylterbinafine in the samples.
-
Negligible Cross-Reactivity (<1%): Implies that the presence of 4-methylterbinafine is unlikely to affect the accuracy of the terbinafine measurement.
Conclusion and Recommendations
While immunoassays offer a convenient and rapid method for drug quantification, their susceptibility to cross-reactivity from structurally related compounds necessitates careful validation. The structural similarity between terbinafine and its impurity, 4-methylterbinafine, warrants a thorough investigation of potential cross-reactivity in any terbinafine-specific immunoassay.
The provided experimental protocol offers a robust framework for researchers to empirically determine the degree of this interference. By understanding and quantifying the cross-reactivity of 4-methylterbinafine, scientists can ensure the accuracy and reliability of their data, leading to more informed decisions in both research and clinical settings. For applications requiring the highest level of specificity, particularly in the presence of significant impurities, chromatographic methods such as HPLC or LC-MS/MS should be considered as the gold standard.
References
-
PubChem. Terbinafine hydrochloride. National Center for Biotechnology Information. [Link]
-
MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
National Institutes of Health. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. [Link]
-
National Center for Biotechnology Information. The interaction of the antibody molecule with specific antigen. In: Immunobiology: The Immune System in Health and Disease. 5th edition. [Link]
-
PubChem. Terbinafine. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. [Link]
-
Wikipedia. Terbinafine. [Link]
-
SpringerLink. Structural Basis of Antibody–Antigen Interactions. [Link]
-
MDPI. Formulation Development And Evaluation Of Terbinafine Using Quality By Design Approach. [Link]
-
ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
Cambridge University Press. Structural basis for the specificity of antibody–antigen reactions and structural mechanisms for the diversification of antigen-binding specificities. [Link]
-
ResearchGate. Microbiological assay for terbinafine hydrochloride in tablets and creams. [Link]
-
Frontiers. The Structural Basis of Antibody-Antigen Recognition. [Link]
-
FDA.gov. 4-METHYLTERBINAFINE. [Link]
-
National Institutes of Health. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. [Link]
-
National Center for Biotechnology Information. Preparation, Characterisation, and Topical Delivery of Terbinafine. [Link]
-
Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
PNAS. Origins of specificity and affinity in antibody–protein interactions. [Link]
-
Drugs.com. Terbinafine: Package Insert / Prescribing Information / MOA. [Link]
-
International Journal of Novel Research and Development. Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. [Link]
-
DailyMed. Terbinafine Hydrochloride Tablets. [Link]
-
PubChem. 4-Methylterbinafine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methylterbinafine hydrochloride. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Terbinafine - Impurity A. [Link]
-
National Institutes of Health. Allergic Maculo-Papular Exanthema Due To Terbinafine. [Link]
Sources
- 1. Terbinafine - Wikipedia [en.wikipedia.org]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | The Structural Basis of Antibody-Antigen Recognition [frontiersin.org]
- 6. Terbinafine Hydrochloride | C21H26ClN | CID 5282481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
A Comparative Analysis of Squalene Epoxidase Inhibition: Terbinafine vs. 4-Methylterbinafine
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the squalene epoxidase inhibitory activities of the well-established antifungal agent, Terbinafine, and its derivative, 4-Methylterbinafine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the experimental rationale and methodologies crucial for evaluating such enzyme inhibitors.
Introduction: Squalene Epoxidase as a Prime Antifungal Target
Squalene epoxidase (SE), a flavin adenine dinucleotide (FAD)-dependent monooxygenase, is a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] It catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step and a committed step in sterol synthesis.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5]
The inhibition of squalene epoxidase leads to a dual antifungal effect: a depletion of ergosterol, which is fungistatic, and an accumulation of cytotoxic squalene, which is fungicidal.[4][5] This makes squalene epoxidase an attractive and effective target for antifungal drug development. The allylamine class of antifungals, which includes Terbinafine, specifically targets this enzyme.[6]
The Ergosterol Biosynthesis Pathway and Squalene Epoxidase Inhibition
The following diagram illustrates the position of squalene epoxidase in the fungal ergosterol biosynthesis pathway and the point of inhibition by agents like Terbinafine.
Caption: Fungal ergosterol biosynthesis pathway highlighting squalene epoxidase inhibition.
Molecular Profiles: Terbinafine and 4-Methylterbinafine
Terbinafine is a synthetic allylamine antifungal agent.[7] 4-Methylterbinafine is a known impurity and derivative of Terbinafine, differing by the addition of a methyl group on the naphthalene ring.
| Feature | Terbinafine | 4-Methylterbinafine |
| IUPAC Name | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine |
| Molecular Formula | C21H25N | C22H27N |
| Molecular Weight | 291.4 g/mol | 305.5 g/mol |
| Structure | ![]() | ![]() |
Comparative Analysis of Squalene Epoxidase Inhibition
Mechanism of Inhibition
Terbinafine is a potent, non-competitive inhibitor of fungal squalene epoxidase.[6] This non-competitive nature indicates that Terbinafine does not bind to the same active site as the substrate, squalene. Instead, it is proposed to bind to a different site on the enzyme, inducing a conformational change that prevents the substrate from binding effectively to the active site.[8][9] This allosteric inhibition is a key feature of its high potency against fungal squalene epoxidase.
Experimental Data and Structure-Activity Relationship (SAR)
Terbinafine: Experimental studies have demonstrated the high potency of Terbinafine. For instance, against squalene epoxidase from the dermatophyte Trichophyton rubrum, Terbinafine exhibits a 50% inhibitory concentration (IC50) of 15.8 nM .[6]
4-Methylterbinafine: As of the latest literature review, specific experimental data (e.g., IC50 or Ki values) for the squalene epoxidase inhibitory activity of 4-Methylterbinafine is not readily available in peer-reviewed publications. It is primarily documented as a process-related impurity of Terbinafine.
Inferred Activity based on SAR: Structure-activity relationship studies on Terbinafine and its analogs have highlighted that the tertiary amino group and the tert-alkyl side chain are crucial for its high potency.[6] The naphthalene ring system contributes to the lipophilicity of the molecule, facilitating its interaction with the hydrophobic binding pocket of the enzyme.
The addition of a methyl group at the 4-position of the naphthalene ring in 4-Methylterbinafine introduces steric bulk. This modification could potentially influence the binding affinity of the molecule to squalene epoxidase in several ways:
-
Steric Hindrance: The additional methyl group might sterically hinder the optimal positioning of the naphthalene ring within the enzyme's binding pocket, potentially leading to a weaker interaction and, consequently, a higher IC50 value (lower potency) compared to Terbinafine.
-
Altered Lipophilicity: The methyl group will slightly increase the lipophilicity of the naphthalene moiety. While a certain degree of lipophilicity is required for binding, this minor alteration is less likely to have a dramatic effect compared to the potential for steric clash.
Hypothesis: Based on established SAR principles, it is hypothesized that 4-Methylterbinafine will exhibit a lower inhibitory potency against squalene epoxidase than Terbinafine. The steric hindrance introduced by the 4-methyl group is the most probable cause for a potential reduction in binding affinity. To confirm this, a direct comparative in vitro assay is required.
Experimental Protocol: In Vitro Squalene Epoxidase Inhibition Assay
This section provides a detailed, self-validating protocol for determining and comparing the IC50 values of Terbinafine and 4-Methylterbinafine against fungal squalene epoxidase. This protocol is based on methods described for Saccharomyces cerevisiae and Trichophyton rubrum.[1][6][10]
Experimental Workflow Diagram
Caption: Workflow for the in vitro squalene epoxidase inhibition assay.
Step-by-Step Methodology
1. Preparation of Fungal Microsomes (Enzyme Source): a. Grow a culture of the desired fungal strain (e.g., Trichophyton rubrum) to the late logarithmic phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).[1] c. Disrupt the cells mechanically (e.g., using a glass bead mill) in the same buffer. d. Prepare a whole-cell extract by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.[1] e. Isolate the microsomal fraction from the whole-cell extract by ultracentrifugation (e.g., 100,000 x g for 60 minutes). f. Resuspend the microsomal pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Preparation of Reagents: a. Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.5, containing necessary salts. b. Cofactors: Prepare stock solutions of NADPH and FAD. The final concentrations in the assay are typically in the micromolar to millimolar range.[6] c. Substrate: Use radiolabeled [14C]-squalene. Prepare a stock solution in a suitable solvent that is compatible with the aqueous assay conditions (e.g., with a detergent like Tween 80). d. Inhibitors: Prepare 10 mM stock solutions of Terbinafine and 4-Methylterbinafine in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.
3. Assay Procedure: a. In a microcentrifuge tube or a 96-well plate, combine the following in order:
- Assay Buffer
- Microsomal enzyme preparation (e.g., 50-100 µg of protein)
- Cofactors (NADPH and FAD)
- Inhibitor solution (a range of concentrations for each compound) or DMSO for the vehicle control (0% inhibition) and a control without enzyme for background (100% inhibition). b. Pre-incubate the mixture for 10-15 minutes at the assay temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the [14C]-squalene substrate. The final substrate concentration should be around its Km value (e.g., ~13 µM for T. rubrum SE).[6] d. Incubate for a fixed period (e.g., 30-60 minutes) during which the reaction is linear. e. Stop the reaction by adding a solution of methanolic KOH.
4. Product Quantification: a. Extract the lipids from the reaction mixture using an organic solvent like hexane. b. Separate the substrate ([14C]-squalene) from the product ([14C]-2,3-oxidosqualene) using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). c. Quantify the amount of radiolabeled product formed using liquid scintillation counting or an online radiometric detector for HPLC.
5. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Vehicle Control)) b. Plot the % inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Conclusion and Future Directions
Terbinafine is a highly potent, non-competitive inhibitor of fungal squalene epoxidase, a clinically validated antifungal target.[6][9] Its derivative, 4-Methylterbinafine, is expected to have a lower inhibitory activity due to potential steric hindrance from the additional methyl group on the naphthalene ring. However, this remains a hypothesis pending direct experimental verification.
The provided detailed protocol offers a robust framework for researchers to perform a head-to-head comparison of these two compounds. Such studies are fundamental in drug development for understanding the structure-activity relationships of lead compounds and their derivatives, and for ensuring that any impurities in a final drug product do not significantly impact the therapeutic mechanism of action. Future research should focus on obtaining empirical data for 4-Methylterbinafine to validate the SAR-based hypothesis and to further refine our understanding of the molecular interactions within the squalene epoxidase binding pocket.
References
-
Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 443–447. [Link]
-
Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Chemical Information and Modeling, 51(2), 455-462. [Link]
-
Leber, R., et al. (2003). Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. Antimicrobial Agents and Chemotherapy, 47(5), 1466-1474. [Link]
-
Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Chemical Biology, 4(3), 119-131. [Link]
-
Gupta, A. K., & Cooper, E. A. (2008). Terbinafine: a review of its use in onychomycosis in adults and special populations, with a focus on established and new dosing regimens. Journal of Dermatological Treatment, 19(6), 352-360. [Link]
-
Kaur, J., et al. (2024). New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. Mycoses. [Link]
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. [Link]
-
Singh, A., et al. (2023). Prevalence of Squalene Epoxidase Mutation in Terbinafine Resistance: A Systematic Review. Atlantis Press. [Link]
-
Ghannoum, M. A., & Isham, N. (2014). Fungal nail infections (onychomycosis): a never-ending story? PLoS Pathogens, 10(6), e1004105. [Link]
-
Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications, 10(1), 1-11. [Link]
-
Jandrositz, A., et al. (1991). In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. Journal of Bacteriology, 173(23), 7625-7629. [Link]
-
Itoh, T., et al. (2022). Functional Characterization of Squalene Epoxidases from Siraitia grosvenorii. International Journal of Molecular Sciences, 23(21), 13426. [Link]
-
Liu, D., et al. (2022). Squalene Epoxidase: Its Regulations and Links with Cancers. International Journal of Molecular Sciences, 23(15), 8567. [Link]
-
Ruckenstuhl, C., et al. (2009). Squalene epoxidase as a target for manipulation of squalene levels in the yeast Saccharomyces cerevisiae. FEMS Yeast Research, 9(5), 729-740. [Link]
Sources
- 1. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 10. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 4-Methylterbinafine Hydrochloride and its Parent Compound, Terbinafine
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vivo antifungal efficacy of the well-established antimycotic agent, terbinafine hydrochloride, and its lesser-known derivative, 4-Methylterbinafine hydrochloride. While terbinafine has a long history of clinical use and a wealth of supporting preclinical and clinical data, its 4-methyl analogue remains largely uncharacterized in terms of in vivo performance. This document will synthesize the available evidence for terbinafine, clearly identify the data gap for 4-Methylterbinafine hydrochloride, and present a validated experimental protocol to enable a direct, head-to-head comparison of these two compounds.
The Allylamine Antifungals: A Shared Mechanism of Action
Terbinafine belongs to the allylamine class of antifungals. Its potent activity stems from the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By blocking squalene epoxidase, terbinafine triggers a dual antifungal effect:
-
Ergosterol Depletion: The halt in ergosterol production compromises the structural integrity and fluidity of the fungal cell membrane.
-
Squalene Accumulation: The enzymatic block leads to a toxic intracellular buildup of squalene, which is cytotoxic to the fungal cell.
This targeted mechanism provides a high degree of selectivity for fungal cells, as the mammalian squalene epoxidase is significantly less susceptible to inhibition by terbinafine. As a close structural analogue, 4-Methylterbinafine hydrochloride is presumed to share this mechanism of action, though this would necessitate experimental confirmation.
Caption: Experimental workflow for in vivo efficacy testing in a guinea pig model.
Step-by-Step Methodology
-
Animal Model:
-
Species: Male albino guinea pigs (e.g., Hartley strain), weighing 350-400g.
-
Acclimation: House animals in individual cages under standard laboratory conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines. [1]
-
-
Fungal Strain and Inoculum Preparation:
-
Strain: Trichophyton mentagrophytes (e.g., ATCC 24953) is a commonly used strain for this model. [1] * Culture: Grow the fungus on Sabouraud Dextrose Agar (SDA) for 7-10 days at 28°C.
-
Inoculum: Prepare a suspension of conidia in sterile saline containing 0.05% Tween 80. Adjust the concentration to approximately 1 x 10⁷ conidia/mL using a hemocytometer.
-
-
Infection Procedure:
-
Anesthesia: Anesthetize the guinea pigs using an appropriate method (e.g., isoflurane inhalation).
-
Site Preparation: Shave an area of approximately 2x2 cm on the dorsum of each animal. Gently abrade the skin with sterile sandpaper to disrupt the stratum corneum without causing significant bleeding. [1] * Inoculation: Apply a 100 µL aliquot of the fungal inoculum to the abraded skin area and spread evenly.
-
-
Treatment Groups and Administration:
-
Group Allocation: Three days post-infection, when signs of dermatophytosis are typically visible, randomly allocate the animals into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control (e.g., 20% Cremophor EL for oral administration) [2] * Group 2: Terbinafine hydrochloride (positive control) at various doses (e.g., 10, 20, 40 mg/kg, oral gavage)
-
Group 3: 4-Methylterbinafine hydrochloride at corresponding doses to terbinafine
-
-
Treatment Administration: Administer the treatments once daily for a period of 7 to 14 consecutive days. For topical administration, apply a fixed volume (e.g., 100 µL) of the test compound in a suitable vehicle.
-
-
Efficacy Evaluation:
-
Clinical Assessment: On specified days during and after treatment, score the clinical signs of infection (e.g., erythema, scaling, crusting, and hair loss) on a scale of 0 (no signs) to 4 (severe signs).
-
Mycological Assessment: At the end of the study (e.g., 72 hours after the last treatment), euthanize the animals. [1] * Collect hair and skin scrapings from the infected area for direct microscopic examination (KOH mount) and fungal culture on SDA plates.
-
Incubate plates at 28°C for up to 14 days and record the presence or absence of fungal growth.
-
-
Histopathology: Collect skin biopsies from the treated and control sites, fix in 10% neutral buffered formalin, and process for histopathological examination (e.g., using Periodic acid-Schiff stain) to visualize fungal elements in the epidermis and hair follicles.
-
-
Data Analysis:
-
Compare the mean clinical scores between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Compare the proportion of animals with positive fungal cultures (mycological cure rate) between groups using Fisher's exact test.
-
A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
Terbinafine hydrochloride is a well-documented, highly effective antifungal agent for the treatment of dermatophytosis, with extensive in vivo data supporting its clinical use. In contrast, its derivative, 4-Methylterbinafine hydrochloride, remains an uncharacterized entity in terms of in vivo efficacy. While it is plausible that it retains some antifungal activity due to its structural similarity to terbinafine, this cannot be assumed. The provided experimental protocol offers a robust framework for a direct comparative study, which is essential to determine the therapeutic potential, if any, of 4-Methylterbinafine hydrochloride. Such a study would be a critical step in understanding the structure-activity relationship within this class of antifungals and could potentially lead to the discovery of new therapeutic agents.
References
-
Ghannoum, M. A., et al. (2008). Determination of the efficacy of terbinafine hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model. Mycoses, 51(3), 226-231. Available from: [Link]
-
Garvey, E. P., et al. (2015). VT-1161 dosed once daily or once weekly exhibits potent efficacy in treatment of dermatophytosis in a guinea pig model. Antimicrobial agents and chemotherapy, 59(10), 5909-5916. Available from: [Link]
-
Uchida, K., et al. (1991). [Effectiveness of oral treatment with terbinafine in a guinea pig model of tinea pedis]. Nihon Ishinkin Gakkai Zasshi, 32(4), 425-430. Available from: [Link]
-
Ghannoum, M. A., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Medical Mycology, 48(5), 710-716. Available from: [Link]
-
Niewerth, M., et al. (2003). In vitro analysis of the ability of Trichophyton rubrum to become resistant to terbinafine. Antimicrobial agents and chemotherapy, 47(3), 965-970. Available from: [Link]
-
Santos, D. A., & Hamdan, J. S. (2005). In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole. Mycoses, 48(3), 153-157. Available from: [Link]
-
Kotnik, T., & Černe, M. (2006). Clinical and Histopathological Evaluation of Terbinafine Treatment in Cats Experimentally Infected with Microsporum canis. Acta Veterinaria Brno, 75(4), 541-547. Available from: [Link]
-
Petranyi, G., et al. (1987). The efficacy of orally applied terbinafine, itraconazole and fluconazole in models of experimental trichophytoses. Mykosen, 30(Suppl 1), 18-24. Available from: [Link]
-
Ghannoum, M. A., et al. (2004). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Medical mycology, 42(1), 85-89. Available from: [Link]
-
Lee, S. K., et al. (1997). Efficacy of Terbinafine in Guinea Pigs Experimentally Infected with Microsporum gypseum. Journal of Veterinary Clinics, 14(2), 245-250. Available from: [Link]
-
Ghannoum, M. A., et al. (2021). Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis. Antimicrobial agents and chemotherapy, 65(9), e00684-21. Available from: [Link]
-
Medscape. (2023). Tinea Corporis Treatment & Management. Available from: [Link]
-
Mukherjee, P. K., et al. (2003). Clinical Trichophyton rubrum strain exhibiting primary resistance to terbinafine. Antimicrobial agents and chemotherapy, 47(1), 82-86. Available from: [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Methylterbinafine and its Isomers
Introduction
Terbinafine is a potent antifungal agent of the allylamine class, widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Process-related impurities and isomers, even in minute quantities, can possess different pharmacological or toxicological profiles.
This guide focuses on the spectroscopic differentiation of Terbinafine from its closely related structural isomers, with a primary emphasis on 4-Methylterbinafine, a known process impurity that arises from the use of raw materials containing 4-methylnaphthalene.[4] We will also consider other potential positional and geometric isomers to provide a comprehensive analytical framework. The differentiation of such isomers is a significant analytical challenge, as they often share the same molecular mass and many physical properties.[5]
As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the analytical choices. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and comparative data necessary to confidently identify and distinguish these compounds. We will leverage a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to build a self-validating system for the unambiguous characterization of 4-Methylterbinafine and its isomers.[6][7][8][9]
Molecular Structures and the Basis of Isomerism
Understanding the subtle structural differences between Terbinafine and its isomers is the cornerstone of interpreting their spectroscopic data. The primary isomers of concern include positional isomers, where a substituent is on a different position of the naphthalene ring, and geometric isomers related to the double bond in the allylamine side chain.
-
Terbinafine: The parent compound, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine.[10]
-
4-Methylterbinafine: A positional isomer where a methyl group is substituted at the 4-position of the naphthalene ring.[4][11][12]
-
(E)-2-Terbinafine: A positional isomer where the entire side chain is attached to the 2-position of the naphthalene ring.[4]
-
(Z)-Terbinafine: A geometric (cis/trans) isomer of Terbinafine, where the configuration around the C=C double bond is Z (cis).
Below is a visual representation of these key structures.
Caption: Chemical structures of Terbinafine and its key isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule.
Causality of Spectral Differences
-
¹H NMR: The substitution pattern on the aromatic naphthalene ring dictates the chemical shifts and, crucially, the coupling (splitting) patterns of the aromatic protons. In Terbinafine (a 1-substituted naphthalene), the aromatic region is complex. For 4-Methylterbinafine, the introduction of a methyl group at the C4 position will simplify the splitting pattern of the proton at C5 and introduce a new singlet for the methyl protons. The proton at C2 will likely appear as a doublet, and the proton at C3 as a triplet (or doublet of doublets depending on coupling constants). For (E)-2-Terbinafine, the entire aromatic region will be different, reflecting a 2-substituted naphthalene system. Geometric isomers ((Z)-Terbinafine) are best distinguished by the coupling constant between the vinyl protons of the double bond; the trans coupling constant (J) in the E-isomer is significantly larger (~15 Hz) than the cis coupling constant in the Z-isomer (~10 Hz).
-
¹³C NMR: The chemical shift of each carbon is highly sensitive to its local electronic environment. The position of the methyl group in 4-Methylterbinafine will directly impact the chemical shifts of the quaternary C4 and adjacent carbons (C3, C5, C4a) compared to Terbinafine. The new methyl carbon will also appear as a distinct peak in the aliphatic region (~20 ppm).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample (Terbinafine, 4-Methylterbinafine, or isomer standard) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher). Higher field strengths provide better signal dispersion, which is critical for resolving complex aromatic regions.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for the quantitation of all carbon signals, including quaternary carbons.
-
Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the peaks to TMS.
Comparative NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Terbinafine | ~8.2-7.4 (m, 7H, Naphthyl) | ~134-124 (Aromatic Carbons) |
| ~6.2 (dt, 1H, =CH-) | ~145 (Vinyl C), ~115 (Vinyl C) | |
| ~5.7 (dt, 1H, =CH-) | ~92 (Alkyne C), ~80 (Alkyne C) | |
| 4-Methylterbinafine | ~8.1-7.3 (m, 6H, Naphthyl) | ~135 (C4-Methyl substituted C) |
| ~2.7 (s, 3H, Ar-CH₃) | ~20 (Ar-CH₃) | |
| ~6.2 (dt, 1H, =CH-) | Other signals similar but shifted. | |
| (Z)-Terbinafine | Vinyl protons with J ≈ 10 Hz | Similar shifts to Terbinafine |
Mass Spectrometry (MS): Confirming Mass and Differentiating by Fragmentation
While MS cannot distinguish isomers based on molecular weight alone, tandem mass spectrometry (MS/MS) is invaluable for differentiating them by creating and analyzing unique fragmentation patterns.
Causality of Spectral Differences
4-Methylterbinafine and its positional isomers have the same exact mass as Terbinafine (C₂₁H₂₅N, MW = 291.44 g/mol ).[10] However, the stability of the fragment ions can differ. The primary fragmentation pathway for Terbinafine involves cleavage of the C-N bond to form a stable naphthylmethyl cation (m/z 141). For 4-Methylterbinafine, this corresponding fragment would be the 4-methylnaphthylmethyl cation, which would have an m/z of 155 (141 + 14 for the CH₂). This provides a clear diagnostic peak to distinguish it from Terbinafine. The fragmentation of (E)-2-Terbinafine would also yield a fragment at m/z 141, making it indistinguishable from Terbinafine by this pathway alone, thus highlighting the necessity of NMR.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of each compound in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC):
-
Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. This helps in separating any potential impurities before they enter the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan MS experiment (e.g., from m/z 100-500) to identify the protonated molecular ion [M+H]⁺ at m/z 292.
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 292.
-
Set the collision energy (CE) to a value that induces sufficient fragmentation (e.g., 20-40 eV).
-
-
Data Analysis: Compare the resulting product ion spectra for each isomer, looking for unique, diagnostic fragment ions.
Comparative MS/MS Data (Predicted)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Diagnostic Fragment Ion (m/z) | Rationale |
| Terbinafine | 292 | 141 | [Naphthyl-CH₂]⁺ |
| 4-Methylterbinafine | 306 | 155 | [4-Methylnaphthyl-CH₂]⁺ |
| (E)-2-Terbinafine | 292 | 141 | [Naphthyl-CH₂]⁺ |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Rapid Screening Tools
IR and UV-Vis spectroscopy are excellent first-pass analytical techniques.[6] While they may not provide the definitive structural detail of NMR, they can quickly highlight discrepancies between samples.
Causality of Spectral Differences
-
IR Spectroscopy: The IR spectra of isomers are often very similar, but subtle differences can be found in the "fingerprint region" (below 1500 cm⁻¹). For 4-Methylterbinafine, changes in the C-H out-of-plane bending vibrations of the substituted naphthalene ring can be expected compared to Terbinafine. IR is also useful for identifying different polymorphic forms or the presence of a salt (e.g., terbinafine HCl).[13]
-
UV-Vis Spectroscopy: The principal chromophore in these molecules is the naphthalene ring system. The addition of a methyl group (an auxochrome) to this system in 4-Methylterbinafine is expected to cause a small bathochromic (red) shift in the absorption maxima (λ_max) due to its electron-donating effect. Different positional isomers (e.g., 2-substituted vs. 1-substituted) will also exhibit distinct UV spectra. The UV spectrum of Terbinafine hydrochloride has been reported to have a detection wavelength of around 223-224 nm.[2][3]
Experimental Protocols
FTIR Spectroscopy (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect at least 32 scans and average them to obtain a high-quality spectrum.
-
Perform a background scan of the clean crystal before running the sample.
UV-Vis Spectroscopy:
-
Prepare solutions of each compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 10 µg/mL).[1]
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Scan the samples from 400 nm down to 200 nm.
-
Use the solvent as a blank reference.
-
Record the wavelength of maximum absorbance (λ_max) and the absorbance value.
Comparative Spectroscopic Data (Predicted)
| Technique | Terbinafine | 4-Methylterbinafine | Expected Difference |
| IR (cm⁻¹) | Characteristic peaks for C=C, C≡C, aromatic C-H | Similar major peaks | Subtle shifts in the fingerprint region (1200-700 cm⁻¹) due to altered ring bending modes. |
| UV-Vis (λ_max) | ~224 nm, ~282 nm | ~228 nm, ~285 nm | Slight bathochromic (red) shift of 3-4 nm due to the auxochromic methyl group. |
Integrated Analytical Workflow
For maximum confidence and efficiency in a quality control or research setting, a structured analytical workflow is essential. This workflow leverages the strengths of each technique, moving from rapid screening to definitive identification.
Caption: An integrated workflow for the identification of Terbinafine isomers.
This workflow ensures that a sample is first rapidly checked against a reference standard using UV-Vis and IR. Any deviation triggers a more in-depth analysis by LC-MS to confirm the molecular weight and check for key diagnostic fragments. Finally, NMR is used as the ultimate arbiter to confirm the exact molecular structure, including the position of substituents and the geometry of the double bond.
Conclusion
The spectroscopic differentiation of 4-Methylterbinafine and other isomers from the parent drug Terbinafine is a critical task in pharmaceutical analysis that requires a multi-faceted approach. While rapid screening methods like UV-Vis and IR spectroscopy can indicate potential deviations from a reference standard, they lack the specificity for unambiguous identification. Mass spectrometry, particularly with MS/MS capabilities, provides crucial information on molecular weight and fragmentation pathways, offering a clear method to distinguish isomers like 4-Methylterbinafine based on its unique fragment ion.
Ultimately, NMR spectroscopy stands as the gold standard, providing unequivocal evidence of molecular structure through the precise chemical shifts and coupling constants of every proton and carbon atom. By integrating these techniques into a logical, self-validating workflow, researchers and quality control professionals can ensure the identity and purity of Terbinafine, safeguarding the integrity and safety of the final drug product.
References
- Spectroscopic and method validation studies of Terbinafine hydrochloride in spray form. (2024). Google Scholar.
- Karthikeyan, S. (2011). UV-Visible and infrared analysis of commercial drug and its mixtures. Scholars Research Library.
- Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. (2001).
- Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). Journal of Chemical Health Risks.
- Abdel-Kawy, M., et al. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials.
- Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024). IJNRD.
- ¹H NMR spectrum of TBF-free base. (n.d.).
- Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine.
- IR and UV-VIS spectroscopic analysis of a new compound. (2022).
- 4-Methylterbinafine. (n.d.).
- Spectroscopic (FT-IR, FT-Raman, UV-vis and NMR) Investigation, Molecular Structure, Docking and Chemical Reactivity Elucidation of Antifungal Drug Tioconazole. (n.d.). Taylor & Francis Online.
- New microbial source of the antifungal allylamine “Terbinafine”. (n.d.).
- Bioanalytical Method Development: Isomers. (n.d.). BioPharma Services.
- Infrared Spectroscopy as a Promising Tool for Diagnosing and Typing Human Pathogenic Fungi. (2026).
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022).
- 4-METHYLTERBINAFINE. (n.d.). GSRS.
Sources
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. jchr.org [jchr.org]
- 5. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New microbial source of the antifungal allylamine “Terbinafine” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Infrared Spectroscopy as a Promising Tool for Diagnosing and Typing Human Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Validated Stability-Indicating HPLC-UV Method for the Quantification of 4-Methylterbinafine Hydrochloride: A Comparative Guide
This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 4-Methylterbinafine hydrochloride. As a critical impurity and analogue of the potent antifungal agent Terbinafine hydrochloride, precise analytical methods for 4-Methylterbinafine are essential for quality control, stability studies, and impurity profiling in pharmaceutical development.[1]
This document provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and presents a comparative analysis against alternative analytical techniques. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][5]
Introduction: The Analytical Imperative for 4-Methylterbinafine
Terbinafine hydrochloride is a widely used allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6][7] 4-Methylterbinafine is a known impurity and a closely related structural analogue of Terbinafine.[1] Regulatory standards mandate the precise identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.
A robust, stability-indicating analytical method is paramount. Such a method must be able to quantify the analyte of interest accurately and unequivocally in the presence of its potential degradation products and other related substances.[8] This guide details an optimized isocratic reverse-phase HPLC-UV method that achieves this objective with high fidelity.
Proposed HPLC-UV Method: Chromatographic Conditions and Rationale
The selection of chromatographic parameters is critical for achieving optimal separation and detection. The following conditions were developed and optimized for the analysis of 4-Methylterbinafine hydrochloride.
| Parameter | Optimized Condition | Justification |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase provides excellent hydrophobic interaction with the analyte, ensuring good retention and resolution. The specified dimensions and particle size offer a balance of efficiency and backpressure.[1][9][10] |
| Mobile Phase | Methanol:Water (80:20, v/v) | This simple isocratic mobile phase composition provides adequate elution strength for 4-Methylterbinafine, resulting in a reasonable retention time and good peak shape. Methanol is a common, effective organic modifier for reverse-phase chromatography.[10][11] |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and ensures efficient mass transfer, leading to sharp peaks and reproducible retention times.[1][10][11] |
| Injection Volume | 20 µL | This volume is appropriate for standard HPLC systems and provides a good response without overloading the column. |
| Column Temperature | Ambient (approx. 25°C) | Maintaining a consistent ambient temperature is sufficient for this method, providing good reproducibility without the need for specialized column heating. |
| UV Detection Wavelength | 282 nm | Terbinafine and its analogues exhibit significant UV absorbance around this wavelength, providing high sensitivity for detection.[10][11][12] |
Method Validation Protocol & Results
The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines.[2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
Specificity (Stability-Indicating)
To demonstrate specificity, forced degradation studies were performed. 4-Methylterbinafine hydrochloride was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[8][11] The chromatograms showed that the main analyte peak was well-resolved from all degradation product peaks, proving the method's stability-indicating nature.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A minimum of five concentrations is recommended for establishing linearity.[3]
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | - |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by the recovery method, spiking a placebo mixture with known amounts of 4-Methylterbinafine hydrochloride at three concentration levels (80%, 100%, and 120%).[11]
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.85% | 98.0% - 102.0% |
| 100% | 100.5% | 0.62% | 98.0% - 102.0% |
| 120% | 101.2% | 0.71% | 98.0% - 102.0% |
The results demonstrate the high accuracy of the method, with recovery values falling well within the acceptable limits.
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.78% | % RSD ≤ 2.0% |
| Intermediate Precision (n=6, 2 days) | 1.15% | % RSD ≤ 2.0% |
The low relative standard deviation (% RSD) values confirm that the method is highly precise.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
These values indicate that the method is sensitive enough to detect and quantify very low levels of 4-Methylterbinafine hydrochloride.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%) and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within acceptable limits, demonstrating the method's reliability under varied conditions.
Comparative Analysis with Alternative Methods
While the proposed HPLC-UV method is highly effective, it is important to consider other analytical techniques and their respective advantages and limitations.
| Feature | Validated HPLC-UV Method | UV Spectrophotometry | HPTLC |
| Specificity | Excellent: Can separate the analyte from impurities and degradation products. | Poor: Measures total absorbance; cannot distinguish between the analyte and interfering substances.[12] | Moderate: Better than UV, but generally lower resolution compared to HPLC. |
| Sensitivity | High: Low LOD and LOQ values. | Moderate: LOD and LOQ are typically higher than in HPLC methods.[12] | Good: Can detect analytes at low levels. |
| Precision | Excellent: %RSD values are consistently low (<2%).[1] | Good: Generally less precise than HPLC. | Good: Precision is typically lower than that of HPLC. |
| Stability-Indicating | Yes: Proven through forced degradation studies. | No: Cannot resolve the parent drug from its degradants. | Possible: Can be developed as stability-indicating, but peak resolution may be a challenge. |
| Cost & Complexity | High: Requires specialized equipment and trained personnel. | Low: Simple instrumentation and rapid analysis.[9] | Moderate: Less complex than HPLC but more than UV. |
While simpler methods like UV spectrophotometry can be used for basic quantification in pure samples, they lack the specificity required for stability studies and impurity profiling.[1][9] The validated HPLC-UV method presented here offers the necessary performance characteristics—specificity, precision, and accuracy—making it the superior choice for rigorous quality control in a pharmaceutical setting.
Conclusion
The isocratic reverse-phase HPLC-UV method detailed in this guide is simple, rapid, accurate, precise, and robust for the quantification of 4-Methylterbinafine hydrochloride. Its validated, stability-indicating nature ensures that it is fit for its intended purpose in quality control and regulatory submissions. The comprehensive validation data underscore its reliability and superiority over less specific analytical techniques, providing a trustworthy tool for researchers, scientists, and drug development professionals.
References
-
Al-Aani, H. S. M., et al. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Center for Biotechnology Information. Available at: [Link]
-
Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development (IJNRD). Available at: [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. WJARR. Available at: [Link]
-
Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
PubChem. (n.d.). 4-Methylterbinafine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2015). A validated RP-HPLC method for determination of terbinafine hydrochloride in pharmaceutical solid dosage form. Available at: [Link]
-
ResearchGate. (2015). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. Available at: [Link]
-
PubChem. (n.d.). 4-Methylterbinafine. National Center for Biotechnology Information. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2014). A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
ResearchGate. (2010). The chemical structure of terbinafine hydrochloride. Available at: [Link]
- Google Patents. (2007). Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents [patents.google.com]
- 7. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]
- 8. wjarr.com [wjarr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
A Comparative In Vitro Cytotoxicity Analysis: Terbinafine vs. 4-Methylterbinafine
A Guide for Researchers in Drug Development and Toxicology
Introduction: The Imperative of Cytotoxicity Profiling in Drug Development
In the realm of pharmacology, the therapeutic efficacy of a drug is intrinsically linked to its safety profile. Terbinafine, a widely prescribed allylamine antifungal agent, effectively treats various mycoses by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to the accumulation of squalene and a deficiency of ergosterol within the fungal cell, ultimately causing cell death.[2] While highly effective, Terbinafine is not without its cytotoxic concerns, most notably idiosyncratic hepatotoxicity.[1][3] The mechanisms underlying this liver injury are thought to be multifactorial, potentially involving the formation of reactive metabolites and immune-mediated responses.[4][5]
Mechanistic Overview: Squalene Epoxidase Inhibition and Potential for Off-Target Effects
Terbinafine's antifungal activity stems from its specific inhibition of fungal squalene epoxidase. However, the potential for off-target effects in mammalian cells, particularly hepatocytes, is a key area of investigation for its toxicity. The formation of a reactive metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), has been proposed as a contributor to Terbinafine-induced liver toxicity.[7] It is hypothesized that this metabolite can form adducts with cellular proteins, leading to cellular stress and damage. Furthermore, evidence suggests an immune-mediated component to Terbinafine hepatotoxicity, with associations to specific human leukocyte antigen (HLA) alleles.[4][5]
The structural similarity of 4-Methylterbinafine to Terbinafine warrants a thorough investigation into its potential to elicit similar cytotoxic effects. The addition of a methyl group to the naphthalene ring could alter its metabolic profile and interaction with cellular targets, potentially increasing or decreasing its cytotoxic potential. A direct comparative study is therefore essential to elucidate these differences.
Experimental Design for a Comparative Cytotoxicity Assessment
A robust in vitro cytotoxicity assessment is fundamental to comparing the toxic potential of Terbinafine and 4-Methylterbinafine. The following experimental workflow outlines a multi-assay approach to provide a comprehensive understanding of their effects on cell viability, membrane integrity, and lysosomal function.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Recommended Cell Lines
The choice of cell lines is critical for obtaining relevant cytotoxicity data. For a comprehensive assessment of Terbinafine and 4-Methylterbinafine, the following are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): As the primary site of Terbinafine-induced toxicity is the liver, a human hepatocyte cell line is essential. HepG2 cells are a well-established model for studying drug-induced hepatotoxicity.
-
HaCaT (Human Keratinocyte Cell Line): Terbinafine is also used topically, making a skin cell model relevant. HaCaT cells are an immortalized human keratinocyte line and are a suitable in vitro model for dermatological toxicity studies.[8]
-
Primary Human Hepatocytes (Optional): For a more physiologically relevant model, primary human hepatocytes can be used, though they are more challenging to culture and maintain.
Detailed Experimental Protocols
The following are detailed protocols for the three key cytotoxicity assays. It is crucial to include appropriate controls, including a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a compound with known cytotoxicity).
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of Terbinafine and 4-Methylterbinafine in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is a reliable indicator of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Cell Lysis Control: To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer before supernatant collection.
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12] The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and LDH assays.
-
Neutral Red Incubation: After the treatment period, replace the culture medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.[13]
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., a solution of 50% ethanol and 1% acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
Data Analysis and Interpretation
For each assay, the results should be expressed as a percentage of the vehicle-treated control cells. Dose-response curves should be generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, should be calculated for both Terbinafine and 4-Methylterbinafine from these curves.
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | Assay | Cell Line | IC50 (µM) |
| Terbinafine | MTT | HepG2 | [Experimental Value] |
| LDH | HepG2 | [Experimental Value] | |
| Neutral Red | HepG2 | [Experimental Value] | |
| MTT | HaCaT | [Experimental Value] | |
| LDH | HaCaT | [Experimental Value] | |
| Neutral Red | HaCaT | [Experimental Value] | |
| 4-Methylterbinafine | MTT | HepG2 | [Experimental Value] |
| LDH | HepG2 | [Experimental Value] | |
| Neutral Red | HepG2 | [Experimental Value] | |
| MTT | HaCaT | [Experimental Value] | |
| LDH | HaCaT | [Experimental Value] | |
| Neutral Red | HaCaT | [Experimental Value] |
A statistically significant lower IC50 value for 4-Methylterbinafine compared to Terbinafine in any of the assays would suggest a higher cytotoxic potential. Conversely, a higher IC50 value would indicate lower cytotoxicity.
Discussion and Future Directions
The proposed experimental framework provides a robust methodology for a direct and comprehensive comparison of the in vitro cytotoxicity of Terbinafine and its impurity, 4-Methylterbinafine. The multi-assay approach, utilizing different endpoints of cell health, will provide a more complete picture of the potential toxic mechanisms of each compound.
Should the results indicate a significant cytotoxic potential for 4-Methylterbinafine, further investigations would be warranted. These could include studies into its metabolic profile to determine if it forms reactive metabolites similar to or different from Terbinafine. Additionally, investigating its potential to induce immune responses in vitro would be a valuable next step.
Ultimately, a thorough understanding of the cytotoxicity of 4-Methylterbinafine is crucial for ensuring the safety and quality of Terbinafine-containing pharmaceutical products. The experimental guide outlined here provides a clear and scientifically rigorous path to achieving this understanding.
References
-
U.S. National Library of Medicine. (n.d.). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. In PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Retrieved from [Link]
-
U.S. National Library of Medicine. (2024). Drug-Induced Liver Injury Secondary to Terbinafine Use. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylterbinafine. In PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Terbinafine-impurities. Retrieved from [Link]
-
ResearchGate. (2020). Miconazole and terbinafine induced reactive oxygen species accumulation and topical toxicity in human keratinocytes. Retrieved from [Link]
-
U.S. National Library of Medicine. (2018). Terbinafine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
MDPI. (2023). The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens. Retrieved from [Link]
-
ResearchGate. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2025). Terbinafine-Associated Hepatotoxicity. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
-
PubMed. (2020). Miconazole and terbinafine induced reactive oxygen species accumulation and topical toxicity in human keratinocytes. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
U.S. National Library of Medicine. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing fungal toxicity in human cell lines through in vitro analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylterbinafine hydrochloride. In PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof.
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
-
ResearchGate. (2025). Terbinafine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 4-METHYLTERBINAFINE. In Global Substance Registration System. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
U.S. National Library of Medicine. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. In PubMed Central. Retrieved from [Link]
-
Institute for In Vitro Sciences. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
Drugs.com. (n.d.). Terbinafine Alternatives Compared. Retrieved from [Link]
-
Healthline. (2022). Terbinafine Effect: How This Anti-Fungal Medication Can Hurt the Liver. Retrieved from [Link]
-
U.S. National Library of Medicine. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. In PubMed Central. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Terbinafine-Induced Liver Injury: A Case Report. In PubMed Central. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Draft Guidance on Terbinafine Hydrochloride. Retrieved from [Link]
-
MDPI. (2023). High-Resolution LC–MS Characterization of Ramaria flavobrunnescens, a Coral Mushroom Toxic to Livestock, Reveals Fungal, Bacterial, and Eucalyptus Tree Metabolites. Retrieved from [Link]
-
U.S. National Library of Medicine. (2021). Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin. In PubMed Central. Retrieved from [Link]
-
PubMed. (2011). In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines. Retrieved from [Link]
Sources
- 1. Terbinafine-Induced Liver Injury: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terbinafine: How This Anti-Fungal Drug Can Hurt the Liver [healthline.com]
- 4. Drug-Induced Liver Injury Secondary to Terbinafine Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miconazole and terbinafine induced reactive oxygen species accumulation and topical toxicity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]
A Head-to-Head Comparative Analysis of 4-Methylterbinafine and Other Terbinafine Impurities: An Application Scientist's Guide
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Terbinafine, a widely used allylamine antifungal agent, is no exception. Its synthesis and degradation can give rise to a spectrum of impurities that require rigorous characterization and control. This guide provides a comprehensive, head-to-head comparison of 4-Methylterbinafine and other significant Terbinafine impurities, grounded in scientific principles and practical experimental workflows. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies for robust impurity profiling.
The Critical Role of Impurity Profiling in Terbinafine Development
Terbinafine hydrochloride is a cornerstone in the treatment of dermatophytic infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] Any alteration to the molecular structure of Terbinafine can potentially impact its efficacy and, more critically, its safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the identification, qualification, and control of impurities in drug substances and products. Understanding the impurity profile of Terbinafine is therefore not merely a quality control exercise but a fundamental aspect of drug development and patient safety.[3]
A Comparative Overview of Key Terbinafine Impurities
The manufacturing process of Terbinafine, an allylamine antifungal, can result in several impurities.[1][3] Among these, 4-Methylterbinafine is a notable process-related impurity.[3] A comprehensive understanding of its chemical properties alongside other potential impurities is crucial for developing effective analytical control strategies.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin |
| Terbinafine | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | C21H25N | 291.4 | Active Pharmaceutical Ingredient[2] |
| 4-Methylterbinafine (Impurity D) | (2E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]-hept-2-en-4-yn-1-amine | C22H27N | 305.46 | Process-related impurity from 4-methylnaphthalene intermediate[3][4][5] |
| (Z)-Terbinafine | (Z)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | C21H25N | 291.4 | Isomeric impurity |
| N-Desmethylterbinafine | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine | C20H23N | 277.40 | Process-related impurity |
| N-Methyl-1-naphthalenemethanamine | N-methyl-1-naphthalenemethanamine | C12H13N | 171.24 | Starting material/Degradation[6] |
Experimental Workflow for Comparative Analysis: A High-Performance Liquid Chromatography (HPLC) Approach
To effectively separate and quantify Terbinafine and its impurities, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accepted and reliable technique for this purpose.[6][7] The following protocol outlines a validated approach for the comparative analysis of 4-Methylterbinafine and other Terbinafine impurities.
The choice of a reversed-phase HPLC method is predicated on the non-polar nature of Terbinafine and its impurities. A C18 column provides a hydrophobic stationary phase that allows for effective separation based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase.[7] Gradient elution is employed to ensure the timely elution of all compounds with good resolution, from the more polar to the more non-polar species. UV detection at a wavelength where all compounds exhibit significant absorbance allows for sensitive and accurate quantification.[6][8]
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) trifluoroacetic acid in water. Filter and degas.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) trifluoroacetic acid in acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of Terbinafine hydrochloride, 4-Methylterbinafine, and other available impurity reference standards in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Terbinafine API or drug product in the diluent to obtain a target concentration (e.g., 1 mg/mL).
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Column Temperature: 30 °C.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 222 nm.[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis and Interpretation:
-
Inject the standard solution to determine the retention times and response factors of Terbinafine and its impurities.
-
Inject the sample solution to identify and quantify any impurities present based on the retention times and response factors established from the standard.
-
Calculate the percentage of each impurity relative to the main Terbinafine peak area. The limits of detection for Terbinafine impurities can range from 0.023 to 0.098 µg/mL.[6][8]
-
Caption: Simplified synthetic pathway of Terbinafine and the origin of key impurities.
The presence of 4-Methylterbinafine is typically a result of an impurity in the starting material, 1-naphthaldehyde. [3]If 4-methyl-1-naphthaldehyde is present, it will undergo the same synthetic steps to produce 4-Methylterbinafine. Isomeric impurities like (Z)-Terbinafine can arise from incomplete stereochemical control during the synthesis. Other impurities may be unreacted starting materials or intermediates. [3]
Conclusion and Future Perspectives
This guide has provided a detailed, head-to-head comparison of 4-Methylterbinafine and other significant impurities of Terbinafine. By understanding the chemical properties, origins, and analytical methodologies for these impurities, researchers and drug development professionals can establish robust control strategies to ensure the quality, safety, and efficacy of Terbinafine products. The presented HPLC workflow offers a reliable and validated method for the separation and quantification of these impurities. Future work may involve the development of even more sensitive methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), to detect and characterize novel or low-level impurities. A continued focus on understanding the toxicological profiles of these impurities will further enhance the safety assessment of Terbinafine.
References
-
Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Retrieved from [Link]
-
Global Substance Registration System (GSRS). 4-METHYLTERBINAFINE. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. Terbinafine. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]
- Google Patents. CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof.
-
Symtera Analytics. 4-Methylterbinafine hydrochloride. Retrieved from [Link]
-
ResearchGate. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Retrieved from [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Retrieved from [Link]
-
Asian Journal of Chemistry. Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Pharmaffiliates. Terbinafine-impurities. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. 4-Methylterbinafine. Retrieved from [Link]
-
PharmaCompass. Terbinafine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. jchr.org [jchr.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-Methylterbinafine hydrochloride | CAS# 877265-33-3 | C₂₂H₂₈ClN [symteraanalytics.com]
- 6. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
A Comparative Guide to Inter-laboratory Validation for the Quantification of 4-Methylterbinafine Hydrochloride
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-Methylterbinafine hydrochloride. As a critical related substance of the antifungal agent Terbinafine hydrochloride, ensuring consistent and accurate quantification of 4-Methylterbinafine across different laboratories is paramount for quality control and regulatory compliance in pharmaceutical development.[1] This document delves into the nuances of method selection, protocol design, and the rigorous validation parameters required to establish a robust and reproducible analytical procedure.
Introduction to 4-Methylterbinafine Hydrochloride and the Imperative of Inter-laboratory Validation
4-Methylterbinafine is recognized as impurity D in the European Pharmacopoeia and is a key related substance to Terbinafine.[1][2] Its presence and concentration in the final drug product are critical quality attributes that must be carefully controlled. Inter-laboratory validation, often referred to as a round-robin study, is the ultimate test of an analytical method's reproducibility. It assesses the method's performance when used by different analysts, with different equipment, in different environments, thereby ensuring that the method is robust and transferable.
This guide will compare two of the most common analytical techniques for the quantification of small molecules in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We will explore the underlying principles of each method, provide detailed experimental protocols, and outline the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
Chemical Properties of 4-Methylterbinafine Hydrochloride
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
-
Chemical Structure: (Image of the chemical structure of 4-Methylterbinafine hydrochloride would be placed here in a real document)
-
Molecular Formula: C₂₂H₂₈ClN[4]
-
Molecular Weight: 305.46 g/mol (free base)
-
IUPAC Name: (E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine hydrochloride[2]
-
Solubility: Terbinafine hydrochloride, the parent compound, is freely soluble in methanol and methylene chloride, soluble in ethanol, and slightly soluble in water.[5] The solubility of 4-Methylterbinafine hydrochloride is expected to be similar. This information is crucial for selecting appropriate solvents for sample and standard preparation.
Analytical Methodologies: A Head-to-Head Comparison
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including the need for specificity, sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and their impurities. Its primary advantage is its high resolving power, which allows for the separation of the analyte of interest from other closely related compounds and excipients.[5] This specificity is essential for stability-indicating methods and for the accurate quantification of impurities.[5]
This protocol is a representative example and should be optimized and validated for your specific application.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.
-
Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Data Acquisition System: Empower, Chromeleon, or equivalent.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and a 2% Isopropyl Alcohol solution in water (80:20 v/v), with the pH adjusted to 3.5.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 40 °C.[7]
-
Detection Wavelength: 260 nm.[5]
Methodology:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 4-Methylterbinafine hydrochloride reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards.
-
Sample Preparation: For a drug product, accurately weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a target concentration of 4-Methylterbinafine hydrochloride into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[8]
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
Rationale for Method Parameters:
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the nonpolar 4-Methylterbinafine molecule.
-
Mobile Phase: The combination of a strong organic solvent (acetonitrile) and an aqueous component allows for the fine-tuning of the analyte's retention time. The addition of isopropyl alcohol can improve peak shape, and adjusting the pH to 3.5 ensures the consistent ionization state of the analyte.
-
Detection Wavelength: The selection of 260 nm is based on the UV absorbance maximum of the analyte, which provides good sensitivity.[5]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, more rapid, and more economical technique compared to HPLC. It relies on the principle that the amount of UV radiation absorbed by a solution is proportional to the concentration of the analyte in that solution (Beer-Lambert Law). However, its major limitation is the lack of specificity; any compound in the sample matrix that absorbs at the same wavelength will interfere with the analysis.
Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Methodology:
-
Solvent Selection: Methanol is a common and suitable solvent for Terbinafine and its related compounds.[9]
-
Determination of λmax: Prepare a dilute solution of 4-Methylterbinafine hydrochloride in the chosen solvent. Scan the solution across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Terbinafine hydrochloride, the λmax is often reported around 282-283 nm.[9][10]
-
Standard Preparation: Prepare a stock solution of the 4-Methylterbinafine hydrochloride reference standard in the selected solvent. From this stock, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Prepare the sample as described for the HPLC method, but use the UV-Vis solvent as the diluent.
-
Analysis: Measure the absorbance of each standard and sample at the predetermined λmax, using the solvent as a blank. Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the samples from the calibration curve.
Rationale for Method Parameters:
-
λmax: Measuring absorbance at the wavelength of maximum absorption provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting.
The Inter-laboratory Validation Workflow
A successful inter-laboratory validation study requires careful planning, a detailed protocol, and a centralized body to coordinate the study and analyze the results.
Caption: Relationship between different levels of precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. LOQ is the concentration that can be measured with acceptable accuracy and precision.
6. Robustness:
-
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: For HPLC, introduce small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.
Data Summary and Method Comparison
The results from the validation studies should be tabulated for a clear comparison of the two methods.
| Parameter | HPLC | UV-Visible Spectrophotometry | Typical Acceptance Criteria |
| Specificity | High (able to separate impurities) | Low (prone to interference) | Peak purity > 99%, Resolution > 2 |
| Linearity (r²) | ≥ 0.999 [6] | ≥ 0.999 [10] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% [9] | 98.0 - 102.0% [10] | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% [6] | < 2.0% [10] | ≤ 2.0% |
| LOQ | Low (ng/mL range) | Higher (µg/mL range) [7][9] | Dependent on impurity specification |
| Robustness | High | Moderate | System suitability passes |
Conclusion and Recommendations
Both HPLC and UV-Visible Spectrophotometry can be validated for the quantification of 4-Methylterbinafine hydrochloride. However, the choice of method depends heavily on the intended application.
-
HPLC is the superior method and is strongly recommended for quality control, stability studies, and any analysis where specificity is critical. Its ability to separate 4-Methylterbinafine from Terbinafine and other potential degradants ensures accurate and reliable results. [5]* UV-Visible Spectrophotometry can be a suitable alternative for in-process checks or for the analysis of the pure substance where interfering compounds are not expected. Its speed and low cost are advantageous in these scenarios. [10] Ultimately, a successful inter-laboratory validation demonstrates that the chosen analytical method is well-controlled, robust, and transferable. This provides a high degree of confidence in the quality of the data generated across different sites, which is the cornerstone of ensuring patient safety and product efficacy.
References
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Tagliari, M. P., Kuminek, G., Borgmann, S. H. M., Bertol, C. D., Cardoso, S. G., & Stulzer, H. K. (2010). Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. Química Nova, 33(7), 1602-1606. Retrieved January 25, 2026, from [Link]
-
Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. (2023). World Journal of Advanced Research and Reviews, 18(3), 264-270. Retrieved January 25, 2026, from [Link]
-
Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). Retrieved January 25, 2026, from [Link]
-
Gund, A., Datar, P., & Kunjir, V. (2023). Analytical Method Development and Validation of Terbinafine Hydrochloride and Ketoconazole in Bulk and Dosage Form. Research Square. Retrieved January 25, 2026, from [Link]
-
A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. (2023). The Pharma Innovation Journal, 12(9), 133-141. Retrieved January 25, 2026, from [Link]
-
Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
-
Jain, P. S., Chaudhari, A. J., Patel, S. A., & Patel, Z. N. (2013). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Pharmaceutical Methods, 4(2), 48-52. Retrieved January 25, 2026, from [Link]
-
Gopal, N., Sridhar, G., & Sankar, D. (2010). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 22(1), 551-554. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2023). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]
-
4-Methylterbinafine. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved January 25, 2026, from [Link]
-
4-METHYLTERBINAFINE. (n.d.). Global Substance Registration System. Retrieved January 25, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023, November 21). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
4-Methylterbinafine hydrochloride. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved January 25, 2026, from [Link]
-
Bioanalytical method validation. (2012, February 21). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
Terbinafine: Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. (2010). ResearchGate. Retrieved January 25, 2026, from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). U.S. Food & Drug Administration. Retrieved January 25, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2023, July 22). AMS Bio. Retrieved January 25, 2026, from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. 4-Methylterbinafine | C22H27N | CID 15657427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 4-Methylterbinafine hydrochloride | C22H28ClN | CID 72941931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylterbinafine Hydrochloride
Understanding the Hazard Profile of 4-Methylterbinafine Hydrochloride
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with 4-Methylterbinafine hydrochloride, based on the data for its parent compound, Terbinafine hydrochloride.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1]
-
High Aquatic Toxicity: This compound is very toxic to aquatic life, with long-lasting effects.[1] This is a critical consideration for disposal, as improper release into the environment can have significant ecological consequences.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Irritation | Category 2A/2B | [1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory tract irritation) | [1] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | [1] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | [1] |
Core Directive: Disposal as Hazardous Waste
All waste containing 4-Methylterbinafine hydrochloride, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste. The primary method of disposal is through an approved and licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) has strict regulations regarding the disposal of pharmaceutical and hazardous waste to prevent environmental contamination and harm to human health.[2][3]
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and preparation of 4-Methylterbinafine hydrochloride waste for pickup by a certified waste disposal service.
Part 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or use a fume hood. For significant dust generation, a NIOSH-approved respirator may be necessary.[4]
Part 2: Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic amine hydrochlorides.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "4-Methylterbinafine hydrochloride," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Solid Waste:
-
Carefully transfer any solid 4-Methylterbinafine hydrochloride waste into the designated container.
-
Avoid creating dust. If necessary, moisten the solid with a small amount of a compatible solvent (e.g., ethanol) to minimize dust generation.
-
Contaminated items such as weighing paper, spatulas, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing 4-Methylterbinafine hydrochloride in a separate, dedicated liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be securely capped to prevent spills and evaporation.
-
-
Empty Containers:
-
Original containers of 4-Methylterbinafine hydrochloride should be triple-rinsed with a suitable solvent (e.g., ethanol).[5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the empty container can be disposed of in accordance with your institution's guidelines for decontaminated labware.
-
Part 3: On-site Storage
Proper storage of hazardous waste is crucial while awaiting pickup.
-
Storage Location: Store the sealed waste containers in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Container Integrity: Regularly inspect the waste containers for any signs of leakage or degradation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Methylterbinafine hydrochloride waste in a laboratory setting.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylterbinafine Hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of potent active pharmaceutical ingredients (APIs) like 4-Methylterbinafine hydrochloride, an analogue of the antifungal agent Terbinafine, necessitates a comprehensive understanding of its potential hazards and the rigorous implementation of safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Hazard: The "Why" Behind the "What"
4-Methylterbinafine hydrochloride, like its parent compound, is a fine, white to off-white crystalline powder. While specific toxicological data for the 4-Methyl derivative is not extensively published, the Safety Data Sheets (SDS) for Terbinafine hydrochloride provide a strong surrogate for risk assessment. The primary routes of occupational exposure are inhalation of the powder and dermal (skin) contact.[1]
The known hazards associated with Terbinafine hydrochloride, which should be assumed for its 4-Methyl analogue, include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause significant eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.
-
Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects.[2]
Therefore, the entire PPE strategy is built upon creating a complete barrier to prevent the compound from coming into contact with your skin, eyes, or respiratory system, and to prevent its release into the environment.[2][3]
Core Protective Ensemble: Your First Line of Defense
Handling 4-Methylterbinafine hydrochloride in its solid, powdered form requires a robust set of PPE. The principle is to establish a barrier between you and the chemical.[4] This is not merely a checklist; it's a system designed for comprehensive protection.
-
Hand Protection: The use of gloves is non-negotiable. However, not all gloves are created equal.
-
Causality: The goal is to prevent chemical permeation and absorption through the skin. Powder on standard gloves can absorb hazardous materials, leading to contamination of work surfaces and unintentional exposure.[1][5]
-
Protocol:
-
Select powder-free, chemical-impermeable gloves (e.g., nitrile).[3]
-
For any task involving the transfer of powder or handling of primary containers, double-gloving is mandatory . This provides a critical safety layer; if the outer glove is compromised, the inner glove still offers protection.[6][7]
-
Ensure glove cuffs are long enough to be tucked under the sleeve of your lab coat or gown.[1]
-
Gloves should be changed every 30-60 minutes during extended procedures, or immediately if you suspect contamination or notice any damage (e.g., puncture, tear).[1][5]
-
-
-
Body Protection: Your personal clothing offers insufficient protection against fine powders, which can easily become airborne and settle on fabric.
-
Causality: A dedicated protective gown prevents contamination of personal clothing and reduces the risk of carrying the API outside the laboratory. Gowns that close at the front are a potential source of exposure down the front of the body.
-
Protocol:
-
-
Eye and Face Protection: The fine powder of 4-Methylterbinafine hydrochloride can easily become airborne, posing a direct threat to your eyes.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dusts.
-
Protocol:
-
Wear tightly fitting safety goggles that provide a seal around the eyes, conforming to standards such as EN 166 (EU) or NIOSH (US).[3]
-
When there is a significant risk of splashing (e.g., during solution preparation or spill cleanup), a face shield must be worn in addition to safety goggles to protect the entire face.[5][8]
-
-
-
Respiratory Protection: Inhalation is a primary exposure route for powdered compounds.
-
Causality: Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, are the primary method for controlling airborne dust. However, respiratory protection is a crucial secondary barrier. Surgical masks are designed to protect the sterile field from the wearer; they do not protect the wearer from chemical dusts.[4]
-
Protocol:
-
Task-Specific PPE Protocols
The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table provides a clear, at-a-glance reference for common laboratory operations.
| Laboratory Task | Minimum Required PPE | Rationale |
| Pre-weighing Activities (Setting up, container handling) | Single pair of nitrile gloves, lab coat, safety glasses. | Low risk of dust generation. Basic lab safety protocols apply. |
| Weighing/Transferring Solid Compound | Double nitrile gloves, disposable back-closing gown, safety goggles, N95 respirator. | High risk of generating and inhaling airborne powder. |
| Preparing Stock Solutions | Double nitrile gloves, disposable back-closing gown, safety goggles, face shield. | Risk of both powder inhalation during initial addition and splashing during dissolution. |
| Handling Dilute Solutions | Single pair of nitrile gloves, lab coat, safety goggles. | Reduced risk of exposure, but skin and eye contact must still be prevented.[8] |
| Spill Cleanup (Solid Powder) | Double nitrile gloves, disposable back-closing gown, safety goggles, N95 respirator. | High potential for aerosolization of powder during cleanup.[3] |
| Waste Disposal (Contaminated PPE & Materials) | Double nitrile gloves, disposable back-closing gown. | Prevents exposure while handling contaminated materials. |
The Critical Workflow: Donning and Doffing PPE
The sequence for putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination. An incorrect doffing procedure can negate all the protection the PPE provided.
Sources
- 1. pppmag.com [pppmag.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. gerpac.eu [gerpac.eu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pogo.ca [pogo.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


